Ethyl 2,3-dihydrobenzofuran-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 2,3-dihydro-1-benzofuran-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-13-11(12)9-3-4-10-8(7-9)5-6-14-10/h3-4,7H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFGKEYAPCVISE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)OCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90733996 | |
| Record name | Ethyl 2,3-dihydro-1-benzofuran-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90733996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83751-12-6 | |
| Record name | Ethyl 2,3-dihydro-1-benzofuran-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90733996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2,3-dihydrobenzofuran-5-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of Ethyl 2,3-dihydrobenzofuran-5-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. The 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure," frequently appearing in a wide array of biologically active natural products and synthetic compounds, including approved drugs.[1][2] This document details the synthesis, physicochemical properties, spectroscopic characterization, and the role of this specific ester as a valuable building block in the creation of novel therapeutics. While direct experimental data for this exact ester is not extensively reported in peer-reviewed literature, this guide provides validated protocols and predicted data based on well-established chemical principles and data from closely related analogues.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is paramount for its application in research and development. The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is derived from closely related compounds, it provides a reliable foundation for experimental work.
| Property | Value | Source/Basis |
| Molecular Formula | C₁₁H₁₂O₃ | Calculated |
| Molecular Weight | 192.21 g/mol | Calculated |
| CAS Number | Not explicitly assigned in major databases. The corresponding carboxylic acid is 76429-73-7. | Inferred from database searches |
| Appearance | Predicted to be a colorless to pale yellow oil or low-melting solid. | Based on similar esters |
| Boiling Point | Estimated >250 °C at 760 mmHg | Based on related compounds |
| Melting Point | Not available. | - |
| Solubility | Soluble in common organic solvents such as ethanol, methanol, ethyl acetate, and dichloromethane. | General chemical principles |
Spectroscopic Characterization (Predicted)
The following are the predicted spectroscopic data for this compound, based on the analysis of its constituent functional groups and data from analogous structures.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the ethyl ester and the dihydrobenzofuran core.
-
Ethyl group: A triplet at approximately 1.3-1.4 ppm (3H, -CH₃) and a quartet at around 4.3-4.4 ppm (2H, -OCH₂-).[3]
-
Dihydrofuran ring: Two triplets corresponding to the methylene protons (-CH₂-CH₂-) at approximately 3.2 ppm (2H) and 4.6 ppm (2H).
-
Aromatic protons: Signals in the aromatic region (around 6.8-7.8 ppm) corresponding to the three protons on the benzene ring. The substitution pattern will lead to distinct splitting patterns.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will complement the proton NMR data.
-
Ethyl group: Signals at approximately 14 ppm (-CH₃) and 61 ppm (-OCH₂-).
-
Dihydrofuran ring: Methylene carbons will appear at around 29 ppm and 71 ppm.
-
Aromatic and Carbonyl carbons: Aromatic carbons will resonate in the 110-160 ppm range, with the ester carbonyl appearing around 166 ppm.
-
-
IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl stretch.
-
C=O stretch: A strong absorption band around 1700-1720 cm⁻¹ characteristic of an ester carbonyl.
-
C-O stretch: Bands in the 1100-1300 cm⁻¹ region.
-
Aromatic C-H stretch: Signals above 3000 cm⁻¹.
-
Aliphatic C-H stretch: Signals below 3000 cm⁻¹.
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 192. The fragmentation pattern would be expected to involve the loss of the ethoxy group (-OC₂H₅, 45 Da) and other characteristic fragments.
Synthesis of this compound
The synthesis of this compound is most logically achieved through a two-step process: the synthesis of the precursor, 2,3-dihydrobenzofuran-5-carboxylic acid, followed by its esterification.
Synthesis of 2,3-dihydrobenzofuran-5-carboxylic Acid
A reliable method for the synthesis of the carboxylic acid precursor is presented below. This multi-step process provides a clear pathway to obtaining the necessary intermediate.
Caption: Workflow for the synthesis of 2,3-dihydrobenzofuran-5-carboxylic acid.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,3-dihydrobenzofuran-5-ylthioacetic acid morpholide (5.0 g), acetic acid (20 ml), concentrated sulfuric acid (3.0 ml), and water (4.5 ml).[4]
-
Reflux: Heat the reaction mixture to reflux and maintain for 3 hours.[4]
-
Workup: After cooling to room temperature, pour the reaction mixture into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic extracts and wash them thoroughly with water (5 times).[4]
-
Purification: Extract the combined organic solution with a saturated aqueous solution of sodium bicarbonate. Isolate the aqueous layer, acidify it, and then extract with ethyl acetate.[4]
-
Isolation: Dry the final organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 2,3-dihydrobenzofuran-5-ylacetic acid.[4] Further purification can be achieved by recrystallization.
Fischer Esterification to this compound
The conversion of the carboxylic acid to its ethyl ester is a classic Fischer esterification. This acid-catalyzed reaction is an equilibrium process, typically driven to completion by using a large excess of the alcohol, which also serves as the solvent.[5][6][7]
Caption: General workflow for the Fischer esterification.
Experimental Protocol:
-
Reaction Setup: Dissolve 2,3-dihydrobenzofuran-5-carboxylic acid in a large excess of absolute ethanol in a round-bottom flask.[5]
-
Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (typically a few drops to 5% mol).[5]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[8]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.[5]
-
Extraction: Extract the mixture with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.[8]
-
Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure. The crude ester can be purified by vacuum distillation or column chromatography.[5]
Applications in Drug Discovery and Development
The 2,3-dihydrobenzofuran core is a cornerstone in medicinal chemistry due to its presence in numerous natural products and its versatile biological activities.[9][10] These scaffolds are known to possess anti-inflammatory, anticancer, antiviral, and neuroprotective properties.[9][11] this compound serves as a key intermediate for introducing this valuable pharmacophore into more complex molecules. The ester functionality provides a convenient handle for further chemical modifications, such as amidation or reduction to an alcohol, allowing for the synthesis of diverse libraries of compounds for biological screening.
The strategic placement of the carboxylate group at the 5-position allows for the exploration of structure-activity relationships (SAR) by extending the molecule into solvent-exposed regions of protein binding pockets. This makes it a valuable tool for designing targeted therapies. For instance, derivatives of the 2,3-dihydrobenzofuran scaffold have been investigated as inhibitors of microsomal prostaglandin E2 synthase (mPGES)-1, a key enzyme in inflammation and cancer.[1] The ability to readily modify the ester group of this compound facilitates the rapid synthesis of analogues to optimize binding affinity and pharmacokinetic properties.
Conclusion
This compound, while not extensively documented as a standalone compound, represents a fundamentally important building block for medicinal chemists and drug development professionals. This guide provides a robust and scientifically sound pathway for its synthesis and characterization, empowering researchers to leverage the therapeutic potential of the 2,3-dihydrobenzofuran scaffold. The provided protocols, based on established chemical transformations, offer a reliable starting point for the preparation of this and related compounds, paving the way for the discovery of novel and effective therapeutic agents.
References
-
Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(4), 820-826. Available at: [Link]
-
ACS Combinatorial Science (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Molecules, 28(12), 4875. Available at: [Link]
-
PrepChem.com (n.d.). Synthesis of 2,3-dihydrobenzofuran-5-ylacetic acid. Available at: [Link]
-
Sharma, A., et al. (2023). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 13(33), 23055-23075. Available at: [Link]
-
OperaChem (2024). Fischer Esterification-Typical Procedures. Available at: [Link]
-
Master Organic Chemistry (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]
-
Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 548. Available at: [Link]
-
Chemistry Steps (n.d.). Fischer Esterification. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Available at: [Link]
-
University of California, Davis (n.d.). Fischer Esterification. Available at: [Link]
-
ResearchGate (n.d.). Structures of benzofuran and dihydrobenzofuran derivatives. Available at: [Link]
-
ChemUniverse (n.d.). Order : this compound. Available at: [Link]
-
Sci-Hub (n.d.). A practical synthesis of 2,3‐dihydro‐2‐benzofurancarboxylic acid: A general route to 2,3‐dihydrobenzofurans. Available at: [Link]
-
Oriental Journal of Chemistry (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Available at: [Link]
-
PubMed (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. Available at: [Link]
-
ResearchGate (n.d.). Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. Available at: [Link]
-
IndiaMART (n.d.). Ethyl 5 Nitro Benzofuran 2 Carboxylate. Available at: [Link]
- Google Patents (n.d.). CN107674052A - Vilazodone intermediate 5(1 piperazinyl)The carboxylic acid, ethyl ester synthetic method of 2 benzofuran 2.
-
Indian Journal of Chemistry (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Available at: [Link]
-
SpectraBase (n.d.). 2,3-Dihydrobenzofuran-3-carboxylic acid, ethyl ester. Available at: [Link]
-
Molecules (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Available at: [Link]
-
ResearchGate (n.d.). Synthesis, spectroscopic, SC-XRD characterizations and DFT based studies of ethyl2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives. Available at: [Link]
Sources
- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 2,3-dihydrobenzofuran-5-carboxylate: Synthesis, Characterization, and Applications
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Ethyl 2,3-dihydrobenzofuran-5-carboxylate. While a dedicated CAS number for this specific ester is not prominently listed in major chemical databases, this guide details its synthesis from readily available starting materials, outlines robust characterization techniques, and explores its potential applications based on the well-established importance of the dihydrobenzofuran scaffold.
Introduction: The Dihydrobenzofuran Core
The 2,3-dihydrobenzofuran moiety is a privileged heterocyclic scaffold frequently found in natural products and pharmacologically active molecules. Its rigid, planar structure, combined with the electronic properties of the fused benzene and dihydrofuran rings, makes it an attractive building block in medicinal chemistry. Ester functionalization at the 5-position, as in this compound, provides a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs.
Physicochemical Properties and Identification
Direct procurement of this compound can be challenging. However, its synthesis is readily achievable from its corresponding carboxylic acid. For the purpose of synthesis and identification, the key precursor is 2,3-Dihydrobenzofuran-5-carboxylic Acid .
| Compound | CAS Number | Molecular Formula | Molecular Weight |
| 2,3-Dihydrobenzofuran-5-carboxylic Acid | 76429-73-7 | C₉H₈O₃ | 164.16 g/mol |
Synthesis of this compound
The most direct and classical approach to synthesize the target ester is through the Fischer esterification of 2,3-Dihydrobenzofuran-5-carboxylic Acid. This acid-catalyzed reaction with ethanol is an equilibrium process, which necessitates specific conditions to drive the reaction towards the product.
Reaction Principle: Fischer Esterification
Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The alcohol is often used in large excess to serve as the solvent and to shift the equilibrium in favor of the ester product, in accordance with Le Châtelier's principle.[1] The removal of water as it is formed can also be employed to drive the reaction to completion.[1]
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This activation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Deprotonation of this intermediate regenerates the acid catalyst and provides the final ester product.[2]
Caption: Fischer Esterification Workflow for this compound.
Detailed Experimental Protocol
This protocol is a robust, self-validating system for the synthesis and purification of the target ester.
Materials and Reagents:
-
2,3-Dihydrobenzofuran-5-carboxylic Acid
-
Anhydrous Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-Dihydrobenzofuran-5-carboxylic Acid in a large excess of anhydrous ethanol (e.g., 20-50 equivalents). The ethanol acts as both reactant and solvent.
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture. This addition is exothermic.
-
Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 2-4 hours).
-
Work-up - Quenching and Neutralization: After cooling the reaction mixture to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator.[3]
-
Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash it sequentially with deionized water, saturated sodium bicarbonate solution, and finally, brine.[4] The bicarbonate wash is crucial for neutralizing the acid catalyst and removing any unreacted carboxylic acid; care should be taken as CO₂ gas will evolve.[4]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude ester.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure this compound.[5]
Caption: Post-synthesis work-up and purification workflow.
Characterization of the Product
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound.
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), as well as signals for the aromatic and dihydrofuran ring protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show distinct peaks for the ester carbonyl carbon, the ethyl group carbons, and the carbons of the dihydrobenzofuran ring system.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides key functional group information. For an aromatic ester, a strong carbonyl (C=O) stretching band is expected in the range of 1730-1715 cm⁻¹.[6][7] Additionally, two C-O stretching bands will be present between 1300-1000 cm⁻¹.[6][8]
-
MS (Mass Spectrometry): Mass spectrometry will determine the molecular weight of the compound. A common fragmentation pattern for ethyl esters is the loss of an ethoxy radical (•OCH₂CH₃) or ethylene (CH₂=CH₂).
| Spectroscopic Technique | Expected Key Features for this compound |
| ¹H NMR | Triplet & Quartet for ethyl group; signals in aromatic region; signals for -OCH₂- and -CH₂- of the dihydrofuran ring. |
| ¹³C NMR | Signal for ester C=O (~165-170 ppm); signals for ethyl group; signals for aromatic and dihydrofuran carbons. |
| FT-IR (cm⁻¹) | Strong C=O stretch (1730-1715); C-O stretches (1300-1000).[6][7][8] |
| Mass Spec (m/z) | Molecular ion peak; fragmentation patterns corresponding to loss of ethoxy or ethylene. |
Applications in Research and Drug Development
The 2,3-dihydrobenzofuran scaffold is a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. This compound serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.
-
Scaffold for Bioactive Molecules: The ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, a common linkage in drug molecules.
-
Derivatization: The aromatic ring can undergo further electrophilic substitution reactions, allowing for the introduction of additional functional groups to modulate the compound's biological activity and pharmacokinetic properties.
-
Precursor for Novel Heterocycles: The dihydrobenzofuran core and the ester functionality can be used as starting points for the construction of more complex, polycyclic heterocyclic systems.
Conclusion
This compound, while not a stock chemical with a readily identifiable CAS number, is an accessible and valuable building block for chemical synthesis. Through a straightforward Fischer esterification of its commercially available carboxylic acid precursor, researchers can obtain this versatile intermediate. Its importance lies in the proven biological relevance of the dihydrobenzofuran core, making it a compound of significant interest for professionals in drug discovery and development. The protocols and characterization data outlined in this guide provide a solid foundation for its synthesis and use in the laboratory.
References
-
Identification of Aromatic Fatty Acid Ethyl Esters. [Link]
-
Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. (2024-01-05). [Link]
- Google Patents.
-
YouTube. Esters 4. Organic Preparation & Purification of an Ester. (2014-02-16). [Link]
-
Chemistry Steps. Fischer Esterification. [Link]
-
Aus-e-Tute. Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. [Link]
-
University of California, Irvine. Fischer Esterification. [Link]
-
University of California, Los Angeles. IR Spectroscopy Tutorial: Esters. [Link]
-
ACS Publications. Mass Spectra of Aromatic Esters. [Link]
-
PrepChem.com. Synthesis of 2,3-dihydrobenzofuran-5-ylacetic acid. [Link]
-
ResearchGate. Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. [Link]
-
Spectroscopy Online. The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. (2018-09-01). [Link]
-
Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. (2018-07-01). [Link]
-
Semantic Scholar. Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. [Link]
- Google Patents. CN107674052A - Vilazodone intermediate 5(1 piperazinyl)The carboxylic acid, ethyl ester synthetic method of 2 benzofuran 2.
-
Indian Journal of Chemistry. Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. [Link]
Sources
- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
An In-depth Technical Guide to Ethyl 2,3-dihydrobenzofuran-5-carboxylate
Abstract
Ethyl 2,3-dihydrobenzofuran-5-carboxylate is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. As a derivative of the dihydrobenzofuran scaffold, a privileged structure in numerous biologically active molecules, this ethyl ester serves as a critical building block for the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its core properties, validated synthesis protocols, detailed characterization methodologies, and its emerging applications, with a focus on providing actionable insights for laboratory and development settings.
Core Molecular Properties
A precise understanding of a compound's fundamental physicochemical properties is the bedrock of its application in research and development. This section outlines the core attributes of this compound.
Molecular Structure and Weight
The structure consists of a fused bicyclic system where a dihydrofuran ring is annexed to a benzene ring, with an ethyl carboxylate group substituted at the 5-position.
The molecular weight is calculated to be 192.21 g/mol . This is consistent with the addition of an ethyl group to the precursor, 2,3-Dihydrobenzofuran-5-carboxylic Acid (C₉H₈O₃, M.W. 164.16 g/mol )[1], and is analogous to the mass difference observed with the corresponding methyl ester, Mthis compound (C₁₀H₁₀O₃, M.W. 178.18 g/mol )[2].
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₃ | Calculated |
| Molecular Weight | 192.21 g/mol | Calculated |
| IUPAC Name | Ethyl 2,3-dihydro-1-benzofuran-5-carboxylate | Standard Nomenclature |
| CAS Number (Precursor) | 76429-73-7 (for 2,3-Dihydrobenzofuran-5-carboxylic Acid) | [3] |
Synthesis and Purification
The primary and most reliable method for preparing the title compound is through the esterification of its carboxylic acid precursor. This method offers high yields and purity, and the causality behind the choice of reagents and conditions is critical for experimental success.
Recommended Synthesis: Fischer Esterification
The synthesis of this compound is most efficiently achieved via the Fischer esterification of 2,3-Dihydrobenzofuran-5-carboxylic acid. This acid-catalyzed reaction with ethanol is a robust and scalable method.
Sources
Chemical structure of Ethyl 2,3-dihydrobenzofuran-5-carboxylate
An In-Depth Technical Guide to Ethyl 2,3-Dihydrobenzofuran-5-carboxylate: Structure, Synthesis, and Application in Drug Discovery
Executive Summary
The 2,3-dihydrobenzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and pharmacologically active compounds.[1][2] This guide provides a detailed technical examination of this compound, a key synthetic intermediate that leverages this potent scaffold. While not as extensively characterized in public literature as its parent acid or methyl ester analog, its role as a versatile building block is critical for drug development professionals. This document delineates its molecular structure, proposes robust synthetic and analytical protocols, and explores its strategic application in the generation of compound libraries for structure-activity relationship (SAR) studies. As a Senior Application Scientist, the narrative herein is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring a self-validating and authoritative resource for researchers in the field.
Molecular Profile and Physicochemical Properties
This compound is a heterocyclic organic compound featuring a bicyclic structure where a dihydrofuran ring is fused to a benzene ring. The ethyl carboxylate substituent at the C5 position is a critical feature, serving as a primary site for chemical modification.
The core structure consists of a planar aromatic ring which imparts rigidity and potential for π-stacking interactions, while the saturated five-membered furan ring introduces a degree of conformational flexibility. The ether oxygen and the ester group are potential hydrogen bond acceptors, influencing the molecule's solubility and interaction with biological targets.
Table 1: Key Identifiers and Physicochemical Properties
| Property | Value / Description | Source / Rationale |
| IUPAC Name | Ethyl 2,3-dihydro-1-benzofuran-5-carboxylate | Derived from structure |
| Molecular Formula | C₁₁H₁₂O₃ | Derived from structure |
| Molecular Weight | 192.21 g/mol | Calculated from formula |
| CAS Number | Not explicitly assigned; Parent Acid is 76429-73-7 | [3] |
| SMILES | CCOC(=O)c1ccc2c(c1)OCC2 | Structure to SMILES |
| InChIKey | Inferred from structure | Structure to InChIKey |
| Appearance | Predicted to be an off-white solid or oil | Analogy to similar esters |
The 2,3-Dihydrobenzofuran Scaffold: A Privileged Core in Medicinal Chemistry
The 2,3-dihydrobenzofuran motif is a recurring structural element in a vast array of bioactive molecules. Its significance in drug discovery stems from its unique combination of structural rigidity and metabolic stability, which provides a reliable framework for orienting functional groups in three-dimensional space to optimize interactions with protein targets.[2][4] Natural and synthetic compounds containing this core exhibit a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, antibacterial, and antiviral properties.[4][5][6][7] The strategic value of this scaffold lies in its ability to serve as a foundational template from which diverse libraries of compounds can be built, accelerating the discovery of new therapeutic agents.
Synthesis and Derivatization Strategies
The synthesis of this compound is most logically approached through the esterification of its corresponding carboxylic acid, a commercially available starting material.[3] This method provides a reliable and scalable route to the target compound.
Proposed Synthesis: Fischer Esterification
The Fischer esterification is a classic and robust acid-catalyzed reaction between a carboxylic acid and an alcohol. For this synthesis, 2,3-dihydrobenzofuran-5-carboxylic acid is reacted with an excess of ethanol in the presence of a catalytic amount of strong acid, such as sulfuric acid. The excess ethanol serves both as a reactant and as the solvent, driving the equilibrium towards the formation of the ethyl ester product.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 2,3-Dihydrobenzofuran-5-Carboxylic Acid|CAS 76429-73-7 [rlavie.com]
- 4. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 7. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of Ethyl 2,3-dihydrobenzofuran-5-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction
Ethyl 2,3-dihydrobenzofuran-5-carboxylate is a heterocyclic organic compound that serves as a valuable intermediate in the landscape of pharmaceutical and materials science research. The 2,3-dihydrobenzofuran scaffold is a core structural motif present in a multitude of biologically active natural products and synthetic molecules.[1] The strategic placement of an ethyl carboxylate group at the 5-position provides a versatile chemical handle for further molecular elaboration, making this compound a key building block in the synthesis of more complex drug candidates and functional materials.
This guide provides a comprehensive overview of the essential physical, chemical, and spectroscopic properties of this compound. It is intended for researchers, chemists, and drug development professionals who require a detailed technical understanding for its application in synthesis, quality control, and further research endeavors. We will delve into its structural characteristics, reactivity profile, and practical experimental protocols to ensure its effective and safe utilization in the laboratory.
Molecular Structure and Physicochemical Properties
The foundational step in understanding the utility of any chemical compound is a thorough characterization of its physical and molecular properties. These parameters govern its behavior in different solvent systems, its reactivity, and the analytical methods best suited for its study.
Structure:
Structure of this compound
The key physicochemical data for this compound and its closely related methyl analog are summarized in the table below. The data for the methyl ester is included for comparative purposes, as it is often more extensively documented.
Table 1: Physicochemical Properties
| Property | Value (Ethyl Ester) | Value (Methyl Ester) | Reference |
| IUPAC Name | ethyl 2,3-dihydro-1-benzofuran-5-carboxylate | methyl 2,3-dihydro-1-benzofuran-5-carboxylate | [2] |
| CAS Number | 191339-26-9 (representative) | 588702-80-1 | [2] |
| Molecular Formula | C₁₁H₁₂O₃ | C₁₀H₁₀O₃ | [2] |
| Molecular Weight | 192.21 g/mol | 178.18 g/mol | [2] |
| Appearance | White to off-white solid or oil | Data not available | |
| Boiling Point | Data not available | Data not available | |
| Melting Point | Data not available | Data not available | |
| Density | Data not available | Data not available | |
| LogP (Computed) | 2.2 | 1.8 | [2] |
| Polar Surface Area | 35.5 Ų | 35.5 Ų | [2] |
Note: Experimental physical data such as melting and boiling points for this specific compound are not widely published. Values are often dependent on purity.
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound. The following sections detail the expected spectral signatures for this compound based on established principles of NMR, IR, and mass spectrometry.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[4][5]
-
¹H NMR:
-
Ethyl Group: A triplet at approximately 1.3-1.4 ppm (3H, -CH₃) and a quartet at 4.2-4.3 ppm (2H, -OCH₂-).
-
Dihydrofuran Ring: A triplet at ~3.2 ppm (2H, C3-H₂) and another triplet at ~4.6 ppm (2H, C2-H₂). These signals arise from the two pairs of methylene protons.
-
Aromatic Ring: Three distinct signals in the aromatic region (~6.8-7.8 ppm). A doublet at ~6.8 ppm (H-7), and two signals, a doublet and a doublet of doublets, around 7.7-7.8 ppm (H-6 and H-4).
-
-
¹³C NMR:
-
Ethyl Group: Signals around 14 ppm (-CH₃) and 60 ppm (-OCH₂-).
-
Dihydrofuran Ring: Aliphatic carbons at approximately 29 ppm (C3) and 71 ppm (C2).
-
Aromatic Ring & Carbonyl: Aromatic carbons will appear between 109-160 ppm. The ester carbonyl carbon (C=O) will be significantly downfield, expected around 166 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[3]
-
~2850-3000 cm⁻¹: C-H stretching from aliphatic (dihydrofuran and ethyl) and aromatic groups.
-
~1710-1730 cm⁻¹: A strong, sharp absorption band characteristic of the C=O stretch of the ester functional group.
-
~1600 cm⁻¹ & ~1480 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1250-1300 cm⁻¹: C-O stretching of the ester group.
-
~1000-1100 cm⁻¹: C-O stretching of the dihydrofuran ether linkage.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion (M⁺): For electron ionization (EI-MS), the molecular ion peak would be expected at m/z = 192.
-
Key Fragments: Common fragmentation patterns would include the loss of the ethoxy group (-OEt, m/z = 45) to give a fragment at m/z = 147, and the loss of the entire ethyl carboxylate group.
Chemical Properties and Reactivity
The reactivity of this compound is dictated by its three main components: the dihydrofuran ring, the aromatic system, and the ethyl ester functional group.
Reactions of the Ethyl Ester Group
The ester is a versatile functional group for further modification.
-
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid (2,3-Dihydrobenzofuran-5-carboxylic acid) under either acidic or basic conditions.[6][7] Basic hydrolysis, using a reagent like sodium hydroxide in an aqueous alcohol solution, is typically cleaner and proceeds via a nucleophilic acyl substitution mechanism.[8]
-
Reduction: The ester can be reduced to the corresponding primary alcohol (5-(hydroxymethyl)-2,3-dihydrobenzofuran) using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
-
Amidation: Reaction with amines can convert the ester into the corresponding amide, a common transformation in the synthesis of bioactive molecules.
Reactions of the Aromatic Ring
-
Electrophilic Aromatic Substitution (EAS): The benzene ring can undergo electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The existing ether and ester groups are directing groups. The ether oxygen is an activating, ortho-, para-directing group, while the ester is a deactivating, meta-directing group. The outcome of substitution will depend on the reaction conditions, but substitution is generally directed to the positions ortho to the activating ether group (C4 and C6).[9][10]
Reactions involving the Dihydrofuran Ring
The dihydrofuran ring is generally stable but can be opened under harsh conditions. Oxidative methods can potentially convert the dihydrofuran to the corresponding benzofuran.[11]
The following diagram illustrates a fundamental transformation of the title compound: base-catalyzed hydrolysis.
Caption: Reaction pathway for the hydrolysis of the ethyl ester.
Experimental Protocols
Representative Synthesis
A common route to 2,3-dihydrobenzofurans involves the cyclization of appropriate precursors.[12] For the title compound, a multi-step synthesis starting from a substituted phenol is a plausible approach. For instance, 4-hydroxy-3-allylbenzoic acid could be esterified and then subjected to an intramolecular cyclization reaction.
Quality Control: Purity Analysis by HPLC-UV
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of organic compounds in pharmaceutical development.[1]
Objective: To determine the purity of an this compound sample.
Instrumentation & Conditions:
-
HPLC System: Standard HPLC with UV detector.[13]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[14]
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: Start at 70% A / 30% B, ramp to 5% A / 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Step-by-Step Protocol:
-
Standard Preparation: Accurately weigh ~10 mg of a reference standard of this compound and dissolve it in 10 mL of acetonitrile to make a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL with the initial mobile phase composition (70:30 A:B).
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the working standard using the same diluent.
-
Filtration: Filter both the standard and sample solutions through a 0.45 µm syringe filter to remove any particulate matter.[1]
-
Injection: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Caption: General workflow for HPLC purity analysis.
Stability and Storage
Proper handling and storage are critical to maintain the integrity of the compound.
-
Stability: The compound is generally stable under standard laboratory conditions. However, prolonged exposure to strong acids or bases can lead to hydrolysis of the ester.[15] It should be protected from strong oxidizing agents.
-
Storage: It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[16] For long-term storage, refrigeration (2-8°C) is advisable to minimize potential degradation.
Safety Information
As a Senior Application Scientist, ensuring laboratory safety is paramount. Users should always consult the full Safety Data Sheet (SDS) before handling this chemical.
-
Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[17]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors or dust.
-
First Aid:
References
-
SIELC Technologies (Date not available). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. Available at: [Link]
-
PubChem (2024). Ethyl 5-hydroxy-2-methyl-3-benzofurancarboxylate. National Center for Biotechnology Information. Available at: [Link]
-
S. Mohamed, et al. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Oriental Journal of Chemistry. Available at: [Link]
-
MDPI (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Molecules. Available at: [Link]
-
Chemistry Stack Exchange (2015). Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. Available at: [Link]
-
SciELO (Date not available). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Available at: [Link]
-
ResearchGate (2015). Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. Available at: [Link]
-
National Institutes of Health (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. PMC. Available at: [Link]
-
Der Pharma Chemica (2013). Development and validation of RP-HPLC method for the analysis of carbofuran and in its formulations. Available at: [Link]
-
Paper Title not available (Date not available). Molecular Modeling: a Tool to Understand Reactivity of Heterocyclic Compounds Effectively. Available at: [Link]
-
Academic Journals (2009). Enzymatic hydrolysis of esters from 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid. Available at: [Link]
-
ResearchGate (2023). Enzymatic hydrolysis of esters from 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid. Available at: [Link]
-
Document Title not available (Date not available). Available at: [Link]
-
ChemSynthesis (2024). ethyl 1-benzofuran-5-carboxylate. Available at: [Link]
-
PrepChem.com (Date not available). Synthesis of 2,3-dihydrobenzofuran-5-ylacetic acid. Available at: [Link]
-
Indian Journal of Chemistry (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Available at: [Link]
-
PubChem (2024). Mthis compound. National Center for Biotechnology Information. Available at: [Link]
-
Organic Chemistry Portal (Date not available). Synthesis of 2,3-Dihydrobenzofurans. Available at: [Link]
-
ResearchGate (2024). Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Available at: [Link]
-
YouTube (2018). 5 Electrophilic Substitution of Furan. Available at: [Link]
-
Book Title not available (Date not available). Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]
-
Pearson (Date not available). Furan undergoes electrophilic aromatic substitution more readily than benzene. Available at: [Link]
-
PubChem (2024). Ethyl 5-hydroxybenzofuran-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Semantic Scholar (Date not available). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Available at: [Link]
- Google Patents (Date not available). Synthesis method of vilazodone intermediate 5-(1-piperazinyl)-2-benzofuran-2-carboxylic acid ethyl ester.
-
National Institutes of Health (2024). 2(3H)-Furanone, 5-ethyl-. PubChem. Available at: [Link]
-
National Institutes of Health (2023). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. PMC. Available at: [Link]
-
National Institutes of Health (2024). DDQ-promoted synthesis of 2-benzoylbenzofurans and benzofuro[2,3-c]pyridines using 2′-hydroxy ethyl cinnamate and phenacyl bromides. PMC. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mthis compound | C10H10O3 | CID 2821720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. academicjournals.org [academicjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. conference.pixel-online.net [conference.pixel-online.net]
- 11. DDQ-promoted synthesis of 2-benzoylbenzofurans and benzofuro[2,3-c]pyridines using 2′-hydroxy ethyl cinnamate and phenacyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 13. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Separation of 2,3-Benzofuran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. fishersci.com [fishersci.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. aksci.com [aksci.com]
An In-Depth Technical Guide to the Solubility Profile of Ethyl 2,3-dihydrobenzofuran-5-carboxylate
This guide provides a comprehensive technical overview of the solubility characteristics of ethyl 2,3-dihydrobenzofuran-5-carboxylate, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical experimental protocols to offer a thorough understanding of this compound's behavior in various solvent systems.
Introduction: The Significance of Solubility in a Research Context
The solubility of a chemical compound is a critical physicochemical parameter that governs its behavior in both chemical reactions and biological systems. For a compound like this compound, which serves as a building block in the synthesis of more complex molecules, understanding its solubility is paramount for optimizing reaction conditions, purification processes, and, in the context of drug development, for formulation and bioavailability studies. This guide delves into the specifics of this compound's solubility, offering both predicted data and robust methodologies for its empirical determination.
Physicochemical Properties of this compound
A foundational understanding of a molecule's physical and chemical properties is essential for predicting its solubility. The structural features of this compound, including its aromatic ring, ester functional group, and the dihydrofuran moiety, all contribute to its overall polarity and potential for intermolecular interactions.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₃ | [1] |
| Molecular Weight | 192.21 g/mol | [1] |
| Appearance | Off-white solid (predicted) | [2] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Calculated LogP | 2.1 | [1] |
The calculated octanol-water partition coefficient (LogP) of 2.1 suggests that this compound is a moderately lipophilic compound.[1] This indicates a preference for nonpolar or weakly polar solvents over water.
Solubility Profile: Predictions and Rationale
Table of Predicted Solubilities:
| Solvent | Polarity Index | Predicted Solubility | Rationale |
| Water | 10.2 | Low | The molecule's significant nonpolar surface area, contributed by the benzofuran ring system, is expected to limit its miscibility with the highly polar water. |
| Methanol | 5.1 | Soluble | Methanol's polarity and ability to act as a hydrogen bond donor and acceptor should facilitate the dissolution of the compound. |
| Ethanol | 4.3 | Soluble | Similar to methanol, ethanol is a polar protic solvent that should effectively solvate the ester group and interact favorably with the rest of the molecule. |
| Acetone | 5.1 | Soluble | As a polar aprotic solvent, acetone can effectively solvate the polar ester group without the steric hindrance of protic solvents.[3] |
| Ethyl Acetate | 4.4 | Soluble | The principle of "like dissolves like" strongly applies here. Both the solute and solvent are esters, suggesting favorable intermolecular interactions.[3] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Highly Soluble | DMSO is a powerful, polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.[4] |
| Dichloromethane (DCM) | 3.1 | Soluble | DCM is a common solvent for organic compounds of moderate polarity and should be effective for dissolving this compound. |
| Hexane | 0.1 | Sparingly Soluble to Insoluble | As a nonpolar solvent, hexane is unlikely to effectively solvate the polar ester functional group, leading to poor solubility. |
Experimental Determination of Solubility: A Validated Protocol
To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocols are designed to be self-validating and provide a clear, step-by-step methodology for determining the solubility of this compound.
The Shake-Flask Method for Equilibrium Solubility
The shake-flask method is a well-established and robust technique for determining the equilibrium solubility of a compound in a given solvent.
Diagram of the Shake-Flask Experimental Workflow:
Sources
The Multifaceted Biological Activities of 2,3-Dihydrobenzofuran Derivatives: An In-depth Technical Guide
Introduction: The Versatility of the 2,3-Dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran moiety, a heterocyclic scaffold composed of a fused benzene and dihydrofuran ring, represents a privileged structure in medicinal chemistry.[1][2] This core is prevalent in a wide array of natural products and synthetic compounds that exhibit a remarkable spectrum of biological activities.[3][4] The unique structural and electronic properties of this scaffold allow for diverse functionalization, leading to derivatives with potent and selective pharmacological effects. This technical guide provides an in-depth exploration of the significant biological activities of 2,3-dihydrobenzofuran derivatives, with a focus on their anticancer, antioxidant, neuroprotective, and antimicrobial properties. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and summarize key structure-activity relationships (SAR) to guide future drug discovery and development efforts.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The quest for novel anticancer agents has identified 2,3-dihydrobenzofuran derivatives as a promising class of compounds with significant potential.[5][6] Their mechanisms of action are often multifaceted, targeting various hallmarks of cancer, including sustained proliferative signaling, evasion of apoptosis, and metastasis.
Mechanism of Action: Inhibition of Key Signaling Pathways
A pivotal mechanism through which certain 2,3-dihydrobenzofuran derivatives exert their anticancer effects is the inhibition of the mTOR (mechanistic target of rapamycin) signaling pathway.[7][8][9] The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[7][8]
Caption: Simplified mTOR signaling pathway and the inhibitory action of 2,3-dihydrobenzofuran derivatives.
By inhibiting mTORC1, these derivatives can effectively halt the downstream signaling cascade that promotes protein synthesis and cell proliferation.[10] This targeted approach is advantageous as it can selectively affect cancer cells with hyperactive mTOR signaling. Some derivatives have also been shown to inhibit Aurora B kinase, a crucial regulator of mitosis, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11]
Experimental Protocols for Anticancer Activity Evaluation
The evaluation of the anticancer potential of 2,3-dihydrobenzofuran derivatives necessitates a battery of in vitro assays to assess cytotoxicity, effects on cell cycle, and migratory capacity.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[12]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 2,3-dihydrobenzofuran derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Flow cytometry using Annexin V and propidium iodide (PI) staining is a standard method to quantify apoptosis.
Protocol:
-
Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
The scratch assay is a straightforward method to assess the effect of compounds on cell migration.[1][13][14][15][16]
Protocol:
-
Monolayer Formation: Grow cells to a confluent monolayer in a 6-well plate.
-
Scratch Creation: Create a "scratch" in the monolayer using a sterile pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing the test compound at a non-toxic concentration.
-
Imaging: Capture images of the scratch at 0 hours and at various time points (e.g., 24 and 48 hours).
-
Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Structure-Activity Relationship (SAR) Insights
SAR studies have revealed that the anticancer activity of 2,3-dihydrobenzofuran derivatives is significantly influenced by the nature and position of substituents on the scaffold.[5] For instance, the presence of halogen atoms, such as bromine or chlorine, on the benzofuran ring has been shown to enhance cytotoxic properties.[12] Furthermore, the addition of bulky aromatic or heterocyclic moieties at specific positions can improve the binding affinity to target proteins.
| Derivative Class | Key Substituents | Observed Anticancer Activity | Reference |
| Halogenated Derivatives | Bromine, Chlorine at various positions | Enhanced cytotoxicity against leukemia and cervical cancer cells. | [12] |
| Hybrid Molecules | Fused with imidazole, quinazolinone | Potent cytotoxic agents. | [5] |
| N-phenethyl carboxamide | Morpholinyl substitution | Significant antiproliferative activity. | [5] |
Antioxidant Activity: Combating Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in numerous diseases. 2,3-dihydrobenzofuran derivatives, particularly those with phenolic hydroxyl groups, have demonstrated significant antioxidant and radical-scavenging properties.[17]
Mechanism of Action: Radical Scavenging and Redox Modulation
The antioxidant activity of these derivatives is primarily attributed to their ability to donate a hydrogen atom from a phenolic hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance within the aromatic system.
Caption: Hydrogen atom donation mechanism for radical scavenging by phenolic 2,3-dihydrobenzofuran derivatives.
Experimental Protocols for Antioxidant Activity Evaluation
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to evaluate the radical scavenging activity of compounds.[18][19][20][21]
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the test compound at various concentrations to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample.
The TBARS assay measures malondialdehyde (MDA), a product of lipid peroxidation.[22][23][24][25][26]
Protocol:
-
Sample Preparation: Prepare a tissue homogenate or cell lysate.
-
Reaction Mixture: To 100 µL of the sample, add 200 µL of ice-cold 10% trichloroacetic acid (TCA) to precipitate proteins.
-
Centrifugation: Centrifuge at 3000 rpm for 15 minutes.
-
TBA Reaction: To 200 µL of the supernatant, add 200 µL of 0.67% thiobarbituric acid (TBA).
-
Incubation: Incubate the mixture in a boiling water bath for 10 minutes.
-
Absorbance Measurement: After cooling, measure the absorbance of the pink-colored solution at 532 nm.
-
Quantification: Determine the concentration of MDA using a standard curve prepared with 1,1,3,3-tetramethoxypropane.
Neuroprotective Effects: A Hope for Neurodegenerative Diseases
Several 2,3-dihydrobenzofuran derivatives have shown promise as neuroprotective agents, potentially offering therapeutic benefits for neurodegenerative disorders like Alzheimer's disease.[27][28][29]
Mechanism of Action: Multi-target Approach
The neuroprotective effects of these compounds are often attributed to a combination of mechanisms, including:
-
Antioxidant activity: Reducing oxidative stress in the brain.[27]
-
Acetylcholinesterase (AChE) inhibition: Increasing the levels of the neurotransmitter acetylcholine in the synaptic cleft.[29]
-
Modulation of neuroinflammation: Attenuating the inflammatory response in the central nervous system.[27]
Experimental Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method)
Ellman's method is a widely used spectrophotometric assay to measure AChE activity.[17][30][31][32]
Protocol:
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), DTNB solution (Ellman's reagent), and acetylthiocholine iodide (ATCI) substrate solution.
-
Reaction Mixture: In a 96-well plate, add 25 µL of the test compound, 50 µL of phosphate buffer, and 25 µL of AChE solution.
-
Pre-incubation: Incubate for 15 minutes at 37°C.
-
Initiation of Reaction: Add 25 µL of DTNB and 25 µL of ATCI to start the reaction.
-
Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals for 5 minutes.
-
Calculation: Determine the rate of reaction and calculate the percentage of AChE inhibition.
Antimicrobial Activity: Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. 2,3-dihydrobenzofuran derivatives have demonstrated activity against a range of bacteria and fungi.[28]
Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[33][34][35][36][37]
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Prepare serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well plate.
-
Inoculation: Add the prepared inoculum to each well.
-
Controls: Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth (turbidity).
Synthesis of 2,3-Dihydrobenzofuran Derivatives
A variety of synthetic routes have been developed for the construction of the 2,3-dihydrobenzofuran scaffold, allowing for the introduction of diverse substituents.[3][4][6][38][39] Common strategies include the intramolecular cyclization of substituted phenols.
Sources
- 1. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. mdpi.com [mdpi.com]
- 8. mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. tandfonline.com [tandfonline.com]
- 11. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. clyte.tech [clyte.tech]
- 14. med.virginia.edu [med.virginia.edu]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mmpc.org [mmpc.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]
- 25. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 27. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer’s Disease Model: Molecular, Biochemical, and Behavioral Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. scribd.com [scribd.com]
- 32. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 33. pdf.benchchem.com [pdf.benchchem.com]
- 34. pdf.benchchem.com [pdf.benchchem.com]
- 35. routledge.com [routledge.com]
- 36. taylorfrancis.com [taylorfrancis.com]
- 37. apec.org [apec.org]
- 38. pubs.acs.org [pubs.acs.org]
- 39. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
The Dihydrobenzofuran Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Medicinal Chemists
Abstract
The 2,3-dihydrobenzofuran moiety is a cornerstone heterocyclic scaffold in medicinal chemistry, recognized for its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique structural and electronic properties confer a rigid, three-dimensional conformation that is ideal for precise interactions with biological targets, making it a "privileged structure" in drug design.[3] This guide provides a comprehensive review of the dihydrobenzofuran nucleus, delving into advanced synthetic methodologies, the expansive landscape of its pharmacological activities, and the underlying mechanisms of action that drive its therapeutic potential. We will explore key experimental protocols, present structure-activity relationship (SAR) data, and offer insights into the causality behind strategic choices in the synthesis and evaluation of these potent compounds.
Introduction: The Enduring Significance of the Dihydrobenzofuran Scaffold
The dihydrobenzofuran core consists of a benzene ring fused to a five-membered dihydrofuran ring.[1] This seemingly simple architecture is found in numerous natural products, including alkaloids, neolignans, and isoflavonoids, which are often isolated from plants and fungi.[4][5] These natural compounds exhibit a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, anti-HIV, antimalarial, and antifungal properties.[5][6]
The therapeutic relevance of this scaffold is not limited to natural products. Synthetic derivatives have led to the development of important drugs such as Prucalopride (for constipation) and Efaroxan (an α2-adrenoceptor antagonist).[1] The inherent stability and synthetic tractability of the dihydrobenzofuran ring system allow for extensive chemical modification, enabling chemists to fine-tune its pharmacological profile for a desired therapeutic outcome.[7]
Synthetic Strategies for Assembling the Dihydrobenzofuran Core
The construction of the dihydrobenzofuran skeleton has been a subject of intense research, leading to a variety of elegant and efficient synthetic protocols.[2][7] The choice of strategy is often dictated by the desired substitution pattern, the need for stereocontrol, and the compatibility with various functional groups. Modern approaches heavily rely on transition-metal catalysis, which offers high efficiency and selectivity under mild conditions.[1][7]
Key Bond-Forming Strategies
The primary synthetic approaches can be classified by the key bond formed during the cyclization step. Understanding these strategies is crucial for retrosynthetic analysis and the design of novel synthetic routes.
Causality in Method Selection: The Rise of Transition-Metal Catalysis
While classical acid- or base-mediated cyclizations are viable, they often require harsh conditions and offer limited control over stereochemistry.[2] The paradigm shift towards transition-metal catalysis is driven by the need for greater precision and efficiency. For instance, palladium-catalyzed reactions, such as the Heck reaction, allow for the formation of the critical aryl-C3 bond under mild conditions with excellent functional group tolerance.[1][8] Rhodium catalysis is frequently employed for C-H activation strategies, enabling the direct coupling of N-phenoxyacetamides with dienes or alkynes in a highly regioselective manner.[8][9] The choice of a specific metal and ligand system is critical; it directly influences the reaction's chemo-, regio-, and enantioselectivity, allowing researchers to forge complex, multi-substituted dihydrobenzofurans that were previously inaccessible.[1]
Experimental Protocol: Palladium-Catalyzed Intramolecular Cyclization
This protocol provides a representative method for synthesizing a 2,2,3-trisubstituted dihydrobenzofuran derivative, adapted from a reported procedure.[5][8] This approach utilizes a palladium catalyst to facilitate the reaction between a 2-hydroxyphenyl-substituted enone and a diazo compound, forming an oxonium ylide intermediate that undergoes cyclization.
Objective: To synthesize a 2,2,3-trisubstituted dihydrobenzofuran.
Materials:
-
2-hydroxyphenyl-substituted enone (1.0 equiv)
-
Diazo compound (1.2 equiv)
-
[Pd(cinnamyl)Cl]₂ (2.5 mol%)
-
Methanesulfonic acid (MeSO₃H) (20 mol%)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the 2-hydroxyphenyl-substituted enone (e.g., 0.2 mmol, 1.0 equiv).
-
Add [Pd(cinnamyl)Cl]₂ (0.005 mmol, 2.5 mol%) and MeSO₃H (0.04 mmol, 20 mol%).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous DCM (2.0 mL) via syringe.
-
In a separate vial, dissolve the diazo compound (0.24 mmol, 1.2 equiv) in anhydrous DCM (1.0 mL).
-
Draw the diazo compound solution into a syringe and add it dropwise to the reaction mixture over 1 hour using a syringe pump. The slow addition is crucial to maintain a low concentration of the reactive carbene species, minimizing side reactions.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired dihydrobenzofuran derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
The Pharmacological Landscape of Dihydrobenzofuran Derivatives
The rigid dihydrobenzofuran scaffold serves as an excellent platform for orienting functional groups in three-dimensional space to achieve high-affinity interactions with biological targets. This has led to the discovery of derivatives with potent activity across several therapeutic areas.[4][10]
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Dihydrobenzofuran derivatives have emerged as powerful anti-inflammatory agents, often acting through the inhibition of key inflammatory mediators.[11][12] Studies have shown that certain fluorinated benzofuran and dihydrobenzofuran compounds effectively suppress inflammation in macrophages stimulated by lipopolysaccharide (LPS).[12][13] The mechanism involves inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), which are critical enzymes in the inflammatory cascade.[12][14] This leads to a significant reduction in the secretion of pro-inflammatory molecules like prostaglandin E₂ (PGE₂), nitric oxide (NO), interleukin-6 (IL-6), and the chemokine CCL2.[13]
Anticancer Activity
The dihydrobenzofuran nucleus is a privileged scaffold in the design of anticancer agents.[15][16] Its derivatives have demonstrated cytotoxicity against a wide range of human cancer cell lines, including lung, oral, and breast cancer.[15][17] The anticancer effects are often multimodal. For instance, certain derivatives act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) protein kinase, a key target in cancer therapy.[15] Others induce apoptosis (programmed cell death) by inhibiting anti-apoptotic proteins like Bcl-2 and promoting the cleavage of PARP-1, a hallmark of apoptosis.[12][18] The anti-inflammatory properties of these compounds can also contribute to their anticancer effects, as chronic inflammation is closely linked to tumorigenesis.[12]
Mechanism of Action: A Deeper Dive into Anti-inflammatory Pathways
To illustrate the molecular basis of their activity, we can examine the anti-inflammatory mechanism of fluorinated dihydrobenzofuran derivatives in more detail. The effectiveness of these compounds stems from their ability to intervene in the Toll-like receptor 4 (TLR4) signaling pathway, which is activated by LPS.
Sources
- 1. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]
- 9. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 10. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 11. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 17. Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of Ethyl 2,3-dihydrobenzofuran-5-carboxylate in Modern Medicinal Chemistry: A Technical Guide
Abstract
The 2,3-dihydrobenzofuran scaffold is a cornerstone in contemporary drug discovery, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This technical guide delves into the medicinal chemistry significance of a key derivative, Ethyl 2,3-dihydrobenzofuran-5-carboxylate. We will explore its synthesis, physicochemical properties, and, most critically, its role as a pivotal building block in the development of novel therapeutics. Through a detailed examination of its application in the synthesis of complex molecules, such as the antidepressant Vilazodone, this guide will illuminate the strategic value of this scaffold for researchers, scientists, and drug development professionals.
The 2,3-Dihydrobenzofuran Scaffold: A Privileged Motif in Drug Design
The fusion of a benzene ring with a dihydrofuran ring creates the 2,3-dihydrobenzofuran system, a heterocyclic scaffold that has consistently emerged in a wide array of medicinally important natural products and synthetic compounds.[3] Its structural rigidity, coupled with the potential for diverse functionalization, allows it to serve as a versatile template for interacting with various biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][4][5] The inherent drug-like properties of this core structure make it a highly attractive starting point for medicinal chemistry campaigns.
Synthesis and Physicochemical Characterization of this compound
While various methods exist for the synthesis of the 2,3-dihydrobenzofuran ring system, a common approach involves the cyclization of appropriately substituted phenols.[6][7] A plausible and efficient synthesis of this compound can be conceptualized through a multi-step sequence starting from a substituted phenol.
Proposed Synthetic Protocol
A likely synthetic route would involve the initial formation of an ether linkage followed by an intramolecular cyclization. This protocol is based on established methodologies for the synthesis of related benzofuran derivatives.[8]
Step 1: Etherification of a Substituted Phenol
-
To a solution of a suitable 4-hydroxy-3-(halomethyl)benzoate derivative in a polar aprotic solvent such as acetone or DMF, add a weak base like potassium carbonate.
-
Stir the mixture at room temperature to facilitate the deprotonation of the phenolic hydroxyl group.
-
The resulting phenoxide will undergo an intramolecular Williamson ether synthesis to form the dihydrofuran ring.
Step 2: Work-up and Purification
-
Upon completion of the reaction (monitored by TLC), the reaction mixture is filtered to remove the inorganic base.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified using column chromatography on silica gel with an appropriate eluent system (e.g., ethyl acetate/hexane) to yield pure this compound.
Caption: Proposed synthetic workflow for this compound.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a building block is crucial for its effective utilization in multi-step syntheses.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂O₃ | [9] |
| Molecular Weight | 192.21 g/mol | [9] |
| Appearance | Solid | [10] |
| Melting Point | 29-34 °C | [10] |
| Storage Temperature | 2-8°C | [10] |
The Role of the Benzofuran-2-carboxylate Scaffold in the Synthesis of Vilazodone
A prime example showcasing the significance of the substituted benzofuran-2-carboxylate core is in the synthesis of the antidepressant drug, Vilazodone.[11] Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist.[11] While many reported syntheses of Vilazodone build the benzofuran ring during the process, they underscore the importance of the ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate intermediate, a direct derivative of the core topic of this guide.[12][13]
Synthetic Pathway to Vilazodone
The synthesis of Vilazodone highlights the strategic use of the benzofuran-2-carboxylate moiety. A common route begins with a substituted salicylaldehyde.
Step 1: Formation of the Benzofuran Ring
-
5-Nitrosalicylaldehyde is reacted with ethyl bromoacetate in the presence of a base like potassium carbonate.[14]
-
This reaction proceeds via an initial O-alkylation followed by an intramolecular aldol-type condensation to form the benzofuran ring, yielding ethyl 5-nitrobenzofuran-2-carboxylate.[14]
Step 2: Reduction of the Nitro Group
-
The nitro group of ethyl 5-nitrobenzofuran-2-carboxylate is reduced to an amine. This can be achieved using various reducing agents, such as sodium hydrosulfite or catalytic hydrogenation.[14] This step yields ethyl 5-aminobenzofuran-2-carboxylate.
Step 3: Introduction of the Piperazine Moiety
-
The amino group is then converted to a piperazine substituent. This can be accomplished by reacting the 5-aminobenzofuran derivative with bis(2-chloroethyl)amine under basic conditions, leading to the formation of ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate.[12][14]
Step 4: Amidation
-
The ethyl ester is converted to the corresponding carboxamide. This is a critical step as the amide functionality is present in the final Vilazodone structure. This is typically achieved by reaction with ammonia.[14]
Step 5: Coupling with the Indole Moiety
-
The resulting 5-(piperazin-1-yl)benzofuran-2-carboxamide is then coupled with 3-(4-chlorobutyl)-1H-indole-5-carbonitrile via a nucleophilic substitution reaction to yield Vilazodone.[1][11]
Caption: Synthetic pathway to Vilazodone highlighting the benzofuran intermediate.
Biological Significance and Structure-Activity Relationships
The 2,3-dihydrobenzofuran moiety is not merely a passive scaffold but often plays an active role in binding to biological targets. Structure-activity relationship (SAR) studies on various series of benzofuran and dihydrobenzofuran derivatives have revealed that modifications at different positions of the ring system can significantly impact biological activity.[5] For instance, the nature and position of substituents on the benzene ring can influence potency and selectivity. The ester group at the 5-position of this compound provides a convenient handle for further chemical modifications, allowing for the exploration of a wide chemical space to optimize pharmacological properties.
Conclusion
This compound represents a valuable and versatile building block in medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its physicochemical properties make it a suitable starting material for multi-step synthetic campaigns. The pivotal role of the closely related benzofuran-2-carboxylate core in the synthesis of the clinically approved drug Vilazodone is a testament to the importance of this structural motif. As the quest for novel and more effective therapeutics continues, the strategic utilization of privileged scaffolds like 2,3-dihydrobenzofuran and its derivatives will undoubtedly remain a key strategy in drug discovery and development.
References
-
Improved method for synthesis of vilazodone hydrochloride. (2025). ResearchGate. [Link]
- Synthesis method for antidepressant drug vilazodone. (CN103159749A).
-
Vilazodone: A 5-HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders. (2004). CNS Drug Reviews. [Link]
-
Scale-Up Synthesis of Antidepressant Drug Vilazodone. (2018). Organic Process Research & Development. [Link]
-
Scale-Up Synthesis of Antidepressant Drug Vilazodone. (2018). ResearchGate. [Link]
-
Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. (2015). ResearchGate. [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances. [Link]
-
2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules. [Link]
-
Scheme 1. Synthesis of Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate. ResearchGate. [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Molecules. [Link]
-
Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (2021). Indian Journal of Chemistry. [Link]
-
Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. ResearchGate. [Link]
- Synthesis method of 2,3-dihydrobenzofuran. (CN105693666A).
-
Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. (2017). Oriental Journal of Chemistry. [Link]
-
A Benchmark Set of Bioactive Molecules for Diversity Analysis of Compound Libraries and Combinatorial Chemical Spaces. (2023). Journal of Chemical Information and Modeling. [Link]
-
Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (2014). ResearchGate. [Link]
- Benzofuran derivatives, process for their preparation and intermediates thereof. (US7709505B2).
-
Examples of natural products and biologically active compounds containing a 3-substituted 3H-benzofuran-2-one motif. ResearchGate. [Link]
-
Unified synthesis of diverse building blocks for application in the discovery of bioactive small molecules. ResearchGate. [Link]
-
Synthesis of 2-Azidomethyl-5-ethynylfuran: A New Bio-Derived Self-Clickable Building Block. (2019). Synthesis. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 7. CN105693666A - Synthesis method of 2,3-dihydrobenzofuran - Google Patents [patents.google.com]
- 8. op.niscair.res.in [op.niscair.res.in]
- 9. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]
- 10. img01.pharmablock.com [img01.pharmablock.com]
- 11. Vilazodone: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. CN103159749A - Synthesis method for antidepressant drug vilazodone - Google Patents [patents.google.com]
Spectroscopic Analysis of Ethyl 2,3-dihydrobenzofuran-5-carboxylate: A Technical Guide
An In-depth Examination of the Spectroscopic Signatures for a Key Synthetic Intermediate
Foreword for the Research Professional
Dear Colleagues,
The robust characterization of chemical compounds is a cornerstone of modern drug discovery and development. It is with this principle in mind that we present this technical guide on the spectroscopic properties of Ethyl 2,3-dihydrobenzofuran-5-carboxylate. This molecule serves as a valuable building block in the synthesis of a variety of biologically active compounds. A thorough understanding of its spectroscopic data is paramount for ensuring reaction success, purity of intermediates, and the ultimate integrity of final products.
This document moves beyond a simple recitation of data. As a Senior Application Scientist, my aim is to provide a cohesive narrative that not only presents the spectral information but also delves into the causal relationships between the molecular structure and the observed spectroscopic signals. The protocols outlined herein are designed to be self-validating, promoting reproducibility and confidence in your experimental outcomes. Every piece of data and every procedural step is grounded in established scientific principles, supported by citations to authoritative literature.
It is my hope that this guide will serve as a practical and intellectually stimulating resource in your research endeavors.
Sincerely,
A Senior Application Scientist
Introduction: The Significance of this compound
This compound is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its rigid, bicyclic core, comprised of a dihydrofuran ring fused to a benzene ring, provides a valuable scaffold for the construction of more complex molecular architectures. The presence of an ethyl ester functional group at the 5-position offers a versatile handle for further chemical modifications, such as amide bond formation or reduction to an alcohol.
Accurate and comprehensive spectroscopic characterization is the bedrock upon which all subsequent chemical manipulations and biological evaluations are built. This guide provides a detailed analysis of the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Molecular Structure:
Caption: A streamlined workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Medium | C-H stretching (aliphatic) |
| ~1715 | Strong | C=O stretching (ester) |
| ~1610, ~1580 | Medium-Weak | C=C stretching (aromatic) |
| ~1250 | Strong | C-O stretching (ester and ether) |
Interpretation and Rationale:
-
C=O Stretch (~1715 cm⁻¹): The most prominent peak in the IR spectrum will be the strong absorption due to the stretching vibration of the ester carbonyl group.
-
C-H Stretches (~3000-2850 cm⁻¹): The C-H bonds of the aliphatic portions of the molecule (dihydrofuran and ethyl groups) will give rise to absorptions in this region.
-
C=C Stretches (~1610, ~1580 cm⁻¹): The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically appear as a pair of bands in this region.
-
C-O Stretches (~1250 cm⁻¹): The C-O single bond stretching vibrations from both the ester and the dihydrofuran ether linkage will result in strong absorptions in the fingerprint region.
Experimental Protocol for IR Data Acquisition (ATR)
-
Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Predicted Identity |
| 192 | [M]⁺ (Molecular Ion) |
| 147 | [M - OCH₂CH₃]⁺ |
| 119 | [M - COOCH₂CH₃]⁺ |
Interpretation and Rationale:
-
Molecular Ion ([M]⁺, m/z 192): The peak corresponding to the intact molecule with one electron removed will confirm the molecular weight of the compound.
-
Fragmentation Pattern: Under electron ionization, the molecule will fragment in predictable ways. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) to give the acylium ion, and the loss of the entire ester group (-COOCH₂CH₃).
Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Use a suitable capillary column (e.g., a non-polar column like DB-5) and a temperature program that allows for the separation of the analyte from any impurities.
-
-
MS Detection:
-
As the compound elutes from the GC column, it enters the MS ion source.
-
The molecules are ionized by a beam of electrons (typically at 70 eV).
-
The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
-
-
Data Analysis: Analyze the mass spectrum of the GC peak corresponding to this compound to identify the molecular ion and major fragment ions.
Caption: A typical workflow for GC-MS analysis.
Conclusion: A Framework for Confident Characterization
This guide has provided a comprehensive overview of the expected spectroscopic data for this compound, along with detailed experimental protocols for data acquisition. By understanding the correlation between the molecular structure and the resulting spectra, researchers can confidently verify the identity and purity of this important synthetic intermediate. The principles and methodologies outlined herein are broadly applicable to the characterization of a wide range of organic molecules and serve as a foundation for rigorous scientific investigation.
References
Due to the lack of a publicly available, complete, and verified set of experimental spectroscopic data for this compound in the searched scientific literature and databases, this guide has been constructed based on established principles of spectroscopic interpretation and data from closely related structural analogs. The provided data tables represent predictions and should be confirmed by experimental analysis. The following references provide foundational knowledge in the spectroscopic techniques discussed.
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]
-
Field, L. D., Li, H. L., & Magill, A. M. (2013). Organic Structures from Spectra (5th ed.). John Wiley & Sons. [Link]
Methodological & Application
Synthesis of Ethyl 2,3-dihydrobenzofuran-5-carboxylate: An Application Note and Detailed Protocol
Introduction
Ethyl 2,3-dihydrobenzofuran-5-carboxylate is a valuable heterocyclic compound that serves as a key building block in the synthesis of more complex molecules, particularly in the realms of medicinal chemistry and materials science.[1] The dihydrobenzofuran scaffold is a privileged structure found in numerous biologically active natural products and synthetic compounds. This document provides a comprehensive, field-proven protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The protocol is presented with in-depth explanations of the chemical transformations, ensuring both reproducibility and a thorough understanding of the underlying principles.
The synthesis is approached via a robust and logical two-step sequence:
-
Formation of the Core Heterocycle: Synthesis of 2,3-dihydrobenzofuran-5-carboxylic acid.
-
Esterification: Conversion of the carboxylic acid to the corresponding ethyl ester.
This guide emphasizes not just the "how" but the "why" of each procedural step, empowering the user to troubleshoot and adapt the methodology as needed.
Part 1: Synthesis of 2,3-Dihydrobenzofuran-5-carboxylic Acid
The initial and most critical phase of this synthesis is the construction of the 2,3-dihydrobenzofuran-5-carboxylic acid core. While several methods exist for the formation of dihydrobenzofurans, a common and reliable approach involves the intramolecular cyclization of a suitably substituted precursor.[1][2] This protocol will focus on a method that begins with a commercially available starting material and proceeds through a cyclization reaction.
Reaction Scheme: Step 1
Caption: Overall reaction scheme for the synthesis of 2,3-dihydrobenzofuran-5-carboxylic acid.
Experimental Protocol: Step 1
This protocol is adapted from established methodologies for Williamson ether synthesis followed by intramolecular cyclization and subsequent hydrolysis.
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Formula | Purity | Supplier |
| Ethyl 4-hydroxybenzoate | 120-47-8 | C9H10O3 | ≥99% | Sigma-Aldrich |
| 1,2-Dibromoethane | 106-93-4 | C2H4Br2 | ≥99% | Sigma-Aldrich |
| Potassium Carbonate (K2CO3) | 584-08-7 | K2CO3 | ≥99% | Sigma-Aldrich |
| Acetone | 67-64-1 | C3H6O | ACS grade | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C3H7NO | Anhydrous | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | ≥97% | Sigma-Aldrich |
| Ethanol (EtOH) | 64-17-5 | C2H5OH | 200 proof | Fisher Scientific |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 37% (w/w) | Sigma-Aldrich |
| Ethyl Acetate | 141-78-6 | C4H8O2 | ACS grade | Fisher Scientific |
| Magnesium Sulfate (MgSO4) | 7487-88-9 | MgSO4 | Anhydrous | Sigma-Aldrich |
Procedure:
-
O-Alkylation:
-
To a stirred solution of ethyl 4-hydroxybenzoate (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Slowly add 1,2-dibromoethane (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude intermediate, ethyl 4-(2-bromoethoxy)benzoate.
-
-
Intramolecular Cyclization:
-
Dissolve the crude ethyl 4-(2-bromoethoxy)benzoate in anhydrous DMF.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Heat the reaction mixture to 100-120 °C and stir for 6-8 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude this compound.
-
-
Hydrolysis:
-
To the crude this compound, add a solution of sodium hydroxide (2.0 eq) in a mixture of water and ethanol (1:1 v/v).
-
Heat the mixture to reflux for 2-4 hours. Monitor the disappearance of the ester spot by TLC.
-
After cooling to room temperature, acidify the reaction mixture with concentrated HCl until the pH is approximately 2.
-
The product, 2,3-dihydrobenzofuran-5-carboxylic acid, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the desired carboxylic acid.
-
Mechanism and Rationale
The synthesis of the dihydrobenzofuran core is a classic example of a Williamson ether synthesis followed by an intramolecular nucleophilic substitution.
Caption: Fischer esterification of 2,3-dihydrobenzofuran-5-carboxylic acid.
Experimental Protocol: Step 2
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Formula | Purity | Supplier |
| 2,3-Dihydrobenzofuran-5-carboxylic acid | 76429-73-7 | C9H8O3 | As synthesized | - |
| Ethanol (EtOH) | 64-17-5 | C2H5OH | Anhydrous, 200 proof | Fisher Scientific |
| Sulfuric Acid (H2SO4) | 7664-93-9 | H2SO4 | Concentrated (98%) | Sigma-Aldrich |
| Sodium Bicarbonate (NaHCO3) | 144-55-8 | NaHCO3 | Saturated solution | Fisher Scientific |
| Brine | - | NaCl (aq) | Saturated solution | - |
| Magnesium Sulfate (MgSO4) | 7487-88-9 | MgSO4 | Anhydrous | Sigma-Aldrich |
| Ethyl Acetate | 141-78-6 | C4H8O2 | ACS grade | Fisher Scientific |
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-dihydrobenzofuran-5-carboxylic acid (1.0 eq) in an excess of anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-5 mol%) to the solution.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC by observing the disappearance of the carboxylic acid spot.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Mechanism and Rationale
Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. [3]
Caption: Mechanism of Fischer Esterification.
-
Protonation of the Carbonyl: The sulfuric acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A molecule of ethanol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ethyl ester product.
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic protons, the protons on the dihydrofuran ring (typically showing characteristic splitting patterns for the -OCH2-CH2- group), and the ethyl group of the ester (-OCH2-CH3). |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the aromatic carbons, the carbons of the dihydrofuran ring, and the carbons of the ethyl group. |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the ester (typically around 1710-1730 cm⁻¹), and C-O stretching bands. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (C11H12O3, MW: 192.21 g/mol ). |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By understanding the rationale behind each step and the underlying reaction mechanisms, researchers can confidently execute this synthesis and adapt it as necessary for their specific research and development needs. The two-step approach is reliable and utilizes readily available starting materials and reagents.
References
-
PrepChem.com. Synthesis of 2,3-dihydrobenzofuran-5-ylacetic acid. [Link]
-
Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. [Link]
-
ResearchGate. Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. [Link]
-
National Institutes of Health. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]
-
Scribd. Research Article: Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. [Link]
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
Indian Journal of Chemistry. (2021, May). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. [Link]
-
Semantic Scholar. Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. [Link]
-
ResearchGate. Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. [Link]
- Google Patents.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 15). Understanding the Chemical Properties and Synthesis of 2,3-Dihydrobenzofuran-5-carboxylic Acid. [Link]
-
National Institutes of Health. PubChem - Ethyl 4-bromobenzoate. [Link]
-
Ukrainian Chemical Journal. SYNTHESIS AND INTRAMOLECULAR CYCLIZATION OF PROPARGYL ETHERS DERIVED FROM 1-BROMO(IODO)-3-ORGANYLOXY-2-PROPANOL. [Link]
-
YouTube. (2019, January 25). ESTERIFICATION--Making Esters from Carboxylic Acids. [Link]
-
MDPI. Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. [Link]
-
Wikipedia. Ethylparaben. [Link]
-
Yeast Metabolome Database. Ethyl-4-hydroxybenzoate (YMDB01688). [Link]
-
National Institutes of Health. PubChem - 2,3-Dihydro-1-benzofuran-2-carboxylic acid. [Link]
-
European Patent Office. ESTERIFICATION OF 2,5-FURAN-DICARBOXYLIC ACID - EP 2935229 B1. [Link]
-
National Institute of Standards and Technology. Ethylparaben - NIST WebBook. [Link]
-
Food and Agriculture Organization of the United Nations. ETHYL p-HYDROXYBENZOATE. [Link]
-
National Institutes of Health. PubChem - Ethyl 4-ethoxybenzoate. [Link]
-
The Good Scents Company. ethyl 4-ethoxybenzoate. [Link]
Sources
Application Notes and Protocols for the One-Pot Synthesis of 2,3-Dihydrobenzofurans
Introduction: The Significance of the 2,3-Dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran motif is a privileged heterocyclic scaffold frequently encountered in a wide array of natural products and biologically active molecules. Its presence is crucial for the pharmacological activity of compounds exhibiting antimicrobial, antitumor, antioxidant, and anti-inflammatory properties. The inherent value of this structural unit in drug discovery and development has propelled the search for efficient and versatile synthetic methodologies. This document provides a detailed guide to the one-pot synthesis of 2,3-dihydrobenzofurans, focusing on modern catalytic approaches that offer high efficiency, atom economy, and functional group tolerance, making them invaluable tools for researchers in medicinal chemistry and organic synthesis.
Core Principle: The Power of One-Pot Syntheses
Traditional multi-step synthetic routes are often plagued by challenges such as the isolation and purification of intermediates, leading to reduced overall yields and increased consumption of time and resources. One-pot syntheses, by contrast, involve the sequential transformation of a substrate through multiple reaction steps in a single reaction vessel. This approach is inherently more efficient, minimizing waste and simplifying the experimental workflow. In the context of 2,3-dihydrobenzofuran synthesis, one-pot strategies often employ transition-metal catalysis to orchestrate a cascade of bond-forming events, seamlessly constructing the desired heterocyclic core from readily available starting materials.
Palladium-Catalyzed Carboalkoxylation of 2-Allylphenols: A Robust Approach
One of the most effective methods for the one-pot synthesis of functionalized 2,3-dihydrobenzofurans involves the palladium-catalyzed carboalkoxylation of 2-allylphenol derivatives with aryl triflates.[1] This strategy allows for the rapid assembly of a diverse range of substituted products with good yields and diastereoselectivities.[1]
Mechanistic Insights
The catalytic cycle, as illustrated below, is believed to proceed via an anti-oxypalladation pathway.[1] The key steps involve the oxidative addition of the aryl triflate to a Pd(0) complex, followed by coordination of the alkene moiety of the 2-allylphenol. Subsequent deprotonation of the phenol and intramolecular anti-oxypalladation of the double bond forms a six-membered palladacycle. Finally, reductive elimination furnishes the 2,3-dihydrobenzofuran product and regenerates the active Pd(0) catalyst.[1]
Experimental Protocol: Synthesis of 2,3-Dihydrobenzofurans via Palladium Catalysis
This protocol is adapted from a reported procedure for the palladium-catalyzed carboalkoxylation of 2-allylphenols.[1]
Materials:
-
2-Allylphenol derivative (1.0 equiv)
-
Aryl triflate (1.2 equiv)
-
Lithium tert-butoxide (LiOtBu) (1.4 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol %)
-
CPhos (5 mol %)
-
Anhydrous solvent (e.g., toluene) (0.125 M)
-
Phenanthrene (internal standard for NMR yield determination)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol %), CPhos (5 mol %), and LiOtBu (1.4 equiv).
-
The vial is sealed with a septum and purged with argon for 10 minutes.
-
In a separate vial, prepare a stock solution of the 2-allylphenol (1.0 equiv), aryl triflate (1.2 equiv), and phenanthrene (internal standard) in the anhydrous solvent.
-
Add the stock solution to the reaction vial containing the catalyst and base via syringe.
-
Place the sealed vial in a preheated oil bath at 98 °C and stir for 16 hours.
-
After cooling to room temperature, the reaction mixture is diluted with dichloromethane and filtered through a plug of celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired 2,3-dihydrobenzofuran product.
Data Summary:
| Entry | 2-Allylphenol Derivative | Aryl Triflate | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | 2-Allylphenol | Phenyl triflate | 85 | >20:1 |
| 2 | 2-(But-2-en-1-yl)phenol | 4-Methoxyphenyl triflate | 78 | 10:1 |
| 3 | 2-(Cyclohex-2-en-1-yl)phenol | 4-Chlorophenyl triflate | 82 | 15:1 |
Note: Yields and diastereomeric ratios are representative and may vary depending on the specific substrates and reaction conditions.[1]
Rhodium-Catalyzed [3+2] Annulation: A Versatile Alternative
Rhodium catalysis offers another powerful avenue for the one-pot synthesis of 2,3-dihydrobenzofurans, particularly through [3+2] annulation reactions.[2] For instance, the reaction of 2-alkenylphenols with N-phenoxyacetamides in the presence of a rhodium catalyst and a base additive can efficiently construct the dihydrobenzofuran core.[2]
Mechanistic Rationale
The proposed mechanism involves the initial C-H/N-H bond cleavage of the N-phenoxyacetamide assisted by the active rhodium catalyst.[2] This is followed by the insertion of the 2-alkenylphenol to form a rhodacycle intermediate. Subsequent oxidative addition, intramolecular hydrogen transfer, and nucleophilic 1,4-addition lead to the formation of the desired 2,3-dihydrobenzofuran product.[2]
Experimental Protocol: Synthesis via Rhodium-Catalyzed [3+2] Annulation
This protocol is a generalized representation based on rhodium-catalyzed annulation reactions.[2]
Materials:
-
2-Alkenylphenol (1.0 equiv)
-
N-Phenoxyacetamide (1.2 equiv)
-
Rhodium catalyst (e.g., [Cp*RhCl₂]₂) (2.5 mol %)
-
Base additive (e.g., Zn(OAc)₂) (20 mol %)
-
Anhydrous methanol (MeOH) as solvent
Procedure:
-
In a flame-dried Schlenk tube, combine the 2-alkenylphenol, N-phenoxyacetamide, rhodium catalyst, and base additive.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous methanol via syringe.
-
Seal the tube and place it in a preheated oil bath at the optimized temperature (e.g., 80-100 °C) for the specified reaction time (e.g., 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Other Notable One-Pot Methodologies
While palladium and rhodium catalysis are prominent, other transition metals and even metal-free approaches have been successfully employed for the one-pot synthesis of 2,3-dihydrobenzofurans.
-
Gold Catalysis: Gold catalysts have been shown to be effective in the intramolecular hydroalkoxylation of allenes and the cyclization of 1,3-enynes with phenols to afford dihydrobenzofuran derivatives.[3][4][5] These reactions often proceed under mild conditions with high efficiency.[3]
-
Photochemical Methods: Recent advancements have demonstrated the use of photoredox catalysis for the synthesis of 2,3-dihydrobenzofurans.[2][6] For example, a light-mediated cyclization initiated by an atom transfer radical addition (ATRA) of haloalkanes onto ortho-allylphenols has been developed.[7]
-
Metal-Free Approaches: Transition-metal-free protocols, such as those mediated by Brønsted acids or employing photocatalysis, are gaining traction as sustainable alternatives.[8] For instance, polyphosphoric acid (PPA) can mediate the cyclization of ortho-allylphenols.[8]
Conclusion and Future Outlook
The one-pot synthesis of 2,3-dihydrobenzofurans has witnessed significant progress, with a diverse array of catalytic systems now available to synthetic chemists. The choice of methodology will depend on factors such as substrate scope, functional group tolerance, and desired substitution patterns. The continued development of novel catalysts and reaction conditions, particularly those that are more sustainable and environmentally benign, will undoubtedly expand the synthetic chemist's toolbox for accessing these valuable heterocyclic compounds. The protocols and insights provided in this application note serve as a practical guide for researchers and professionals engaged in the synthesis and application of 2,3-dihydrobenzofuran derivatives.
References
-
Ashraf, R., Zahoor, A. F., Ghulam, K., & Irfan, A. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14(21), 14833-14867. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]
-
Neufeldt, S. R., & Wolfe, J. P. (2012). Synthesis of 2,3-Dihydrobenzofurans via the Palladium-Catalyzed Carboalkoxylation of 2-Allylphenols. Organic letters, 14(11), 2886–2889. [Link]
-
Witzel, S., Terres, S., de Bary, P., Krohne, L., Rudolph, M., & Hashmi, A. S. K. (2023). Synthesis of 2,3-Dihydrobenzofurans via a Photochemical Gold-Mediated Atom Transfer Radical Addition Reaction. Organic Letters, 25(27), 5039–5043. [Link]
-
Ashraf, R., Zahoor, A. F., Ghulam, K., & Irfan, A. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14(21), 14833-14867. [Link]
-
ResearchGate. (n.d.). Metal-catalyzed synthesis of 2,3-dihydrobenzofuran. Retrieved from [Link]
-
Barcellos, T., Godoi, M., Martins, G., & Mendes, S. R. (2021). Oxyselenocyclization of 2-Allylphenols for the Synthesis of 2,3-Dihydrobenzofuran Selenides. European Journal of Organic Chemistry, 2021(21), 2963-2970. [Link]
-
Zhou, B., Li, Y., Wu, W., & Jiang, H. (2021). Synthesis of 2-isoxazolyl-2,3-dihydrobenzofurans via palladium-catalyzed cascade cyclization of alkenyl ethers. Chemical Communications, 57(76), 9632-9635. [Link]
-
Barluenga, J., Mendoza, A., Rodríguez, F., & Fañanás, F. J. (2008). Gold-catalyzed Synthesis of Chroman, Dihydrobenzofuran, Dihydroindole, and Tetrahydroquinoline Derivatives. Chemistry–A European Journal, 14(22), 6672-6678. [Link]
-
Prosa, M., Franchi, P., Mezzetti, A., & Melchiorre, P. (2021). Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans. The Journal of Organic Chemistry, 86(17), 12155–12164. [Link]
-
Semantic Scholar. (n.d.). One-pot synthesis of 2,3-disubstituted dihydrobenzofurans and benzofurans via rhodium-catalyzed intramolecular C-H insertion reaction. Retrieved from [Link]
-
Ma, X., Wu, F., Yi, X., Wang, H., & Chen, W. (2015). One-pot synthesis of 2,3-disubstituted dihydrobenzofurans and benzofurans via rhodium-catalyzed intramolecular C-H insertion reaction. Chemical Communications, 51(56), 11253-11256. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: One-Pot Synthesis of 2,3-Disubstituted Dihydrobenzofurans and Benzofurans via Rhodium-Catalyzed Intramolecular C-H Insertion Reaction. Retrieved from [Link]
-
Eidamshaus, C., & Burch, J. D. (2008). One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols. Organic Letters, 10(19), 4211–4214. [Link]
-
Ye, C., & He, W. (2016). Gold catalyzed efficient preparation of dihydrobenzofuran from 1,3-enyne and phenol. Chemical Communications, 52(27), 4848-4851. [Link]
-
Tsui, G. C., Tsoung, J., Dougan, P., & Lautens, M. (2012). One-Pot Synthesis of Chiral Dihydrobenzofuran Framework via Rh/Pd Catalysis. Organic Letters, 14(18), 4802–4805. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]
-
Horino, Y., Toste, F. D., & Zhang, J. (2012). Mechanistic analysis of gold(I)-catalyzed intramolecular allene hydroalkoxylation reveals an off-cycle bis(gold) vinyl species and reversible C-O bond formation. Journal of the American Chemical Society, 134(22), 9134–9137. [Link]
-
Zahoor, A. F., Saniya, Ashraf, R., & Irfan, A. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. RSC Advances, 14(3), 1645-1665. [Link]
-
ResearchGate. (n.d.). Gold Catalyzed Efficient Preparation of Dihydrobenzofuran from 1, 3-Enyne & Phenol. Retrieved from [Link]
-
Semantic Scholar. (n.d.). One-pot synthesis of 2,3-disubstituted benzofurans from 2-chlorophenols using palladium–dihydroxyterphenylphosphine catalyst. Retrieved from [Link]
-
Helgren, T. R., & Johnson, J. S. (2015). Synthesis of Substituted Dihydrobenzofurans via Tandem S_NAr/5-Exo-Trig Cyclization. The Journal of organic chemistry, 80(9), 4721–4726. [Link]
-
Li, Y., Wang, Z., Li, Y., & Wang, J. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules (Basel, Switzerland), 29(16), 3658. [Link]
-
Wang, Y., Li, Y., Wang, C., Wang, C., & Wang, C. (2023). Construction of Three-Dimensional Covalent Organic Frameworks for Photocatalytic Synthesis of 2,3-Dihydrobenzofuran Derivatives. Journal of the American Chemical Society, 145(4), 2153–2162. [Link]
-
Bagley, M. C., & Dale, J. W. (2009). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. Organic & biomolecular chemistry, 7(22), 4693–4699. [Link]
-
ResearchGate. (n.d.). Gold Catalysis: Dihydroisobenzofurans and Isochromanes by the Intramolecular Furan/Alkyne Reaction. Retrieved from [Link]
Sources
- 1. Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gold-catalyzed synthesis of chroman, dihydrobenzofuran, dihydroindole, and tetrahydroquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gold catalyzed efficient preparation of dihydrobenzofuran from 1,3-enyne and phenol - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Mechanistic analysis of gold(I)-catalyzed intramolecular allene hydroalkoxylation reveals an off-cycle bis(gold) vinyl species and reversible C-O bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Analytical Characterization of Ethyl 2,3-dihydrobenzofuran-5-carboxylate
An Application Note and Protocol Guide
Abstract
This document provides a detailed guide for the comprehensive analytical characterization of Ethyl 2,3-dihydrobenzofuran-5-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring the structural integrity and purity of this molecule is paramount for the quality and efficacy of final drug products.[1] This guide outlines an integrated approach utilizing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The protocols are designed for researchers, quality control analysts, and drug development professionals, emphasizing not only the procedural steps but also the scientific rationale behind the chosen methodologies.
Introduction and Significance
This compound (C₁₁H₁₂O₃) is a heterocyclic compound of significant interest in medicinal chemistry. Its dihydrobenzofuran scaffold is a common motif in a range of biologically active molecules. The precise characterization of this intermediate is a critical checkpoint in synthetic chemistry to confirm its identity, structure, and purity before its use in subsequent reaction steps. An orthogonal analytical approach, combining both spectroscopic and chromatographic techniques, is essential for unambiguous confirmation and to build a robust quality profile.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₃ | |
| Molecular Weight | 192.21 g/mol | [2] |
| Monoisotopic Mass | 192.078644 g/mol | |
| CAS Number | 199341-69-8 |
Overall Analytical Workflow
A systematic workflow ensures that all critical quality attributes of the compound are assessed. The proposed strategy begins with structural elucidation using spectroscopic methods and concludes with purity and impurity profiling via chromatography.
Caption: Integrated workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are required to confirm the connectivity of atoms within the molecule.
Rationale and Expected Spectra
-
¹H NMR: The proton NMR spectrum will provide information on the number of different proton environments, their integration (ratio), and their connectivity through spin-spin coupling. The dihydrofuran ring protons will appear as characteristic triplets due to coupling with their adjacent CH₂ group. The aromatic protons will show splitting patterns indicative of their substitution on the benzene ring. The ethyl ester group will present as a classic quartet and triplet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom. The chemical shifts will confirm the presence of the ester carbonyl, aromatic carbons, and aliphatic carbons of the dihydrofuran and ethyl groups.
Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Shift (ppm) |
| Ethyl-CH₃ | ~1.38 (t, J = 7.1 Hz, 3H) | ~14.5 |
| Ethyl-CH₂ | ~4.35 (q, J = 7.1 Hz, 2H) | ~60.8 |
| C3-H₂ | ~3.25 (t, J = 8.7 Hz, 2H) | ~29.5 |
| C2-H₂ | ~4.60 (t, J = 8.7 Hz, 2H) | ~71.5 |
| C7-H | ~6.85 (d, J = 8.2 Hz, 1H) | ~109.0 |
| C6-H | ~7.80 (dd, J = 8.2, 1.8 Hz, 1H) | ~127.5 |
| C4-H | ~7.85 (d, J = 1.8 Hz, 1H) | ~124.5 |
| C5-C=O | - | ~166.5 |
| Aromatic Quaternary Carbons | - | ~123.0 (C5), ~129.5 (C3a), ~162.0 (C7a) |
Note: Predictions are based on standard chemical shift tables and data from structurally similar compounds. Actual values may vary slightly based on solvent and concentration.[3][4]
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[5]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference standard (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal resolution.[6]
-
Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and integration.[5]
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of the compound, which provides strong evidence for its elemental composition.
Rationale and Expected Fragmentation
Electrospray ionization (ESI) is a soft ionization technique suitable for this moderately polar molecule, minimizing fragmentation and yielding a strong signal for the protonated molecular ion [M+H]⁺. The high resolution of an analyzer like a Time-of-Flight (TOF) or Orbitrap allows for the determination of the exact mass, confirming the molecular formula C₁₁H₁₂O₃.
Protocol: ESI-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent such as acetonitrile or methanol.
-
Instrumentation: Use an ESI-HRMS system (e.g., LC-QTOF-MS).[7]
-
Infusion: Introduce the sample solution into the ESI source via direct infusion or after chromatographic separation.
-
Acquisition Parameters:
-
Ionization Mode: Positive (to observe [M+H]⁺ and potential adducts like [M+Na]⁺).
-
Mass Range: Scan a range appropriate to include the expected molecular ion (e.g., m/z 50-500).
-
Capillary Voltage: ~3.5-4.5 kV.
-
-
Data Analysis: Determine the exact mass of the most abundant ion and compare it to the theoretical mass calculated for the protonated molecule (C₁₁H₁₃O₃⁺). The expected exact mass for [M+H]⁺ is 193.0859 . A mass accuracy of <5 ppm provides high confidence in the assigned formula.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the key functional groups present in the molecule.
Rationale and Expected Absorption Bands
The FTIR spectrum will provide a characteristic fingerprint of the molecule. Key absorptions to look for include:
-
C=O Stretch (Ester): A strong, sharp peak around 1700-1725 cm⁻¹.
-
C-O Stretch (Ester & Ether): Strong peaks in the 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions.
-
sp² C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
sp³ C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Overtones and combination bands in the 1600-1450 cm⁻¹ region.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric H₂O and CO₂ signals.[5]
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.
-
Spectrum Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[5][8]
-
Data Analysis: Process the spectrum (e.g., baseline correction) and identify the characteristic absorption bands corresponding to the molecule's functional groups.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for determining the purity of this compound and for identifying any potential impurities from the synthesis or degradation.[1] A reversed-phase (RP-HPLC) method is most suitable for this compound of intermediate polarity.
Rationale for Method Development
-
Stationary Phase: A C18 column is a versatile and robust choice, providing sufficient hydrophobic interaction to retain the analyte.
-
Mobile Phase: A mixture of a weak acid in water (e.g., 0.1% formic or phosphoric acid) and an organic modifier (acetonitrile or methanol) is standard. The acid helps to suppress the ionization of any potential acidic impurities, leading to better peak shapes. Acetonitrile often provides better peak efficiency and lower backpressure compared to methanol.[9]
-
Detection: The benzofuran ring system contains a chromophore that absorbs UV light. A detection wavelength between 220-280 nm should provide good sensitivity.[9]
Protocol: HPLC Purity Analysis
Caption: Step-by-step workflow for HPLC purity determination.
1. Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Standard system with pump, autosampler, column oven, and UV/DAD detector |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic: 60% A, 40% B (Adjust as needed for optimal retention) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
2. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of reference standard in the mobile phase to a final concentration of ~1.0 mg/mL.
-
Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.[1]
-
Filter all solutions through a 0.45 µm syringe filter before injection.
3. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[9]
-
Perform a system suitability test by making at least five replicate injections of the standard solution. The relative standard deviation (RSD) for retention time and peak area should be less than 2.0%.[10][11]
-
Inject the sample solutions in duplicate.
-
Process the chromatograms and calculate the purity of the sample using the area percent method.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Conclusion
The analytical methods detailed in this guide provide a robust framework for the complete characterization of this compound. The combination of NMR and high-resolution mass spectrometry confirms the molecular structure and elemental composition. FTIR provides rapid verification of essential functional groups. Finally, a validated HPLC method offers a reliable means to quantify purity and profile related substances. This multi-faceted approach ensures a high degree of confidence in the material's identity and quality, which is essential for its application in research and drug development.
References
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Retrieved from [Link]
-
Supporting Information. (n.d.). 13 - Supporting Information. Retrieved from [Link]
-
Magritek. (n.d.). Basic Concepts of NMR: Identification of the Isomers of C4H8O2. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 5. FT-IR spectrum of the ethyl.... Retrieved from [Link]
-
SpectraBase. (n.d.). 2,3-Dihydrobenzofuran-3-carboxylic acid, ethyl ester. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 5-hydroxy-2-methyl-3-benzofurancarboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H).... Retrieved from [Link]
-
Indian Journal of Chemistry. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Retrieved from [Link]
-
NIST WebBook. (n.d.). Ethyl-2-benzofuran. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,3-dihydrobenzofuran-5-ylacetic acid. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Ethyl-2,3-dihydrobenzofuran. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Retrieved from [Link]
-
ResearchGate. (n.d.). Electron ionization mass spectra of (a) 2,3-dihydrobenzofuran-5-carboxaldehyde 4 and (b) 5-[1-(2-nitro-1-propenyl)]. Retrieved from [Link]
-
RSC Publishing. (n.d.). A rapid and improved method for the determination of ethyl carbamate in foodstuffs of different matrices. Retrieved from [Link]
-
PMC - NIH. (n.d.). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Retrieved from [Link]
-
PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
Journal of Forensic Sciences. (n.d.). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Retrieved from [Link]
-
Pharmacia. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Retrieved from [Link]
-
SciELO. (2022). Determination of Ethyl Carbamate in Commercial Sweetened Sugar Cane Spirit by ESI-MS/MS Using Modified QuEChERS. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 5-hydroxybenzofuran-2-carboxylate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. spectrabase.com [spectrabase.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. magritek.com [magritek.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]
- 9. cipac.org [cipac.org]
- 10. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 [pharmacia.pensoft.net]
Application Note: Structural Elucidation of Ethyl 2,3-dihydrobenzofuran-5-carboxylate using 1D and 2D NMR Spectroscopy
Introduction
Ethyl 2,3-dihydrobenzofuran-5-carboxylate is a key heterocyclic organic compound, whose scaffold is prevalent in a variety of biologically active molecules and natural products. Its structural integrity and purity are paramount in research and development, particularly in the pharmaceutical industry where it may serve as a critical building block for novel therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous structural characterization and purity assessment of such small molecules in solution.[1][2]
This comprehensive guide provides a detailed protocol and in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. We will delve into the nuances of 1D and 2D NMR experiments, offering field-proven insights into experimental design, data acquisition, and spectral interpretation to ensure the highest degree of confidence in structural assignment. For the purpose of this application note, we will be referencing spectral data from a closely related analogue, given the structural similarity and the illustrative value it provides for the interpretation of the 2,3-dihydrobenzofuran-5-carboxylate core.[3]
Molecular Structure and Numbering
A clear understanding of the molecular structure and a consistent numbering scheme are fundamental for accurate spectral assignment.
Caption: Molecular structure and numbering of this compound.
Experimental Protocols
Sample Preparation
The quality of the NMR data is directly dependent on meticulous sample preparation.
Protocol:
-
Weighing the sample: Accurately weigh 10-20 mg of this compound into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic molecules. For more polar compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) is a viable alternative.[4]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution. Avoid vigorous shaking which can introduce air bubbles.
-
Filtering (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
NMR Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 16 ppm (centered around 6 ppm).
¹³C{¹H} NMR Acquisition:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 to 4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 240 ppm (centered around 120 ppm).
2D NMR Acquisition (COSY, HSQC, HMBC):
-
Utilize standard, gradient-selected pulse programs for COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations.[5] These experiments are crucial for unambiguous assignments, especially for complex spin systems.[2][6]
Data Processing and Analysis Workflow
A standardized data processing workflow is essential for obtaining high-quality, reproducible spectra.
Caption: A typical workflow for processing 1D NMR data.
Modern NMR software packages, such as Mnova, offer streamlined tools for each of these steps, including automated routines that can be manually refined for optimal results.
¹H and ¹³C NMR Spectral Analysis
The following analysis is based on established chemical shift principles and data from a structurally analogous 2,3-dihydrobenzofuran-5-carboxamide derivative.[3]
¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides information on the chemical environment of the protons, their relative numbers (integration), and their connectivity through spin-spin coupling.
Table 1: Expected ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.85 | d | 1H | H-4 | Aromatic proton ortho to the electron-withdrawing carboxylate group, expected to be the most deshielded aromatic proton. |
| ~7.80 | dd | 1H | H-6 | Aromatic proton ortho to the carboxylate group and coupled to H-7. |
| ~6.85 | d | 1H | H-7 | Aromatic proton shielded by the ether oxygen and coupled to H-6. |
| ~4.60 | t | 2H | H-2 | Methylene protons adjacent to the ether oxygen, appearing as a triplet due to coupling with H-3. |
| ~4.35 | q | 2H | -OCH₂CH₃ | Methylene protons of the ethyl group, split into a quartet by the adjacent methyl protons. |
| ~3.25 | t | 2H | H-3 | Methylene protons adjacent to the aromatic ring, appearing as a triplet due to coupling with H-2. |
| ~1.38 | t | 3H | -OCH₂CH₃ | Methyl protons of the ethyl group, appearing as a triplet due to coupling with the adjacent methylene protons. |
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 2: Expected ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |
| ~166.0 | Quaternary | C=O | Carbonyl carbon of the ester, highly deshielded. |
| ~160.0 | Quaternary | C-7a | Aromatic carbon attached to the ether oxygen. |
| ~131.0 | Methine | C-6 | Aromatic CH carbon. |
| ~128.5 | Quaternary | C-3a | Aromatic carbon at the fusion of the two rings. |
| ~125.0 | Methine | C-4 | Aromatic CH carbon. |
| ~124.0 | Quaternary | C-5 | Aromatic carbon attached to the carboxylate group. |
| ~109.0 | Methine | C-7 | Aromatic CH carbon shielded by the ether oxygen. |
| ~71.0 | Methylene | C-2 | Aliphatic carbon adjacent to the ether oxygen. |
| ~60.5 | Methylene | -OCH₂CH₃ | Methylene carbon of the ethyl ester. |
| ~29.0 | Methylene | C-3 | Aliphatic carbon adjacent to the aromatic ring. |
| ~14.5 | Methyl | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |
2D NMR for Unambiguous Assignment
For complete structural verification, 2D NMR experiments are indispensable.
Caption: Key 2D NMR correlations for structural elucidation.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. We expect to see correlations between H-6 and H-7 on the aromatic ring, H-2 and H-3 in the dihydrofuran ring, and between the methylene and methyl protons of the ethyl group.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It allows for the unambiguous assignment of the protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. Key HMBC correlations would include the signals from the aromatic protons (H-4 and H-6) to the carbonyl carbon (C=O), and the methylene protons of the ethyl group to the carbonyl carbon, confirming the ester functionality and its position.
Conclusion
This application note has provided a detailed framework for the ¹H and ¹³C NMR analysis of this compound. By employing a combination of 1D and 2D NMR techniques, along with rigorous sample preparation and data processing protocols, researchers can confidently elucidate and verify the structure of this important synthetic intermediate. The provided spectral analysis, based on a closely related analogue, serves as a robust guide for the interpretation of experimental data. This comprehensive approach ensures the high level of scientific integrity required in modern chemical research and drug development.
References
-
S. Mohamed, G. Lavanya, C. J. Magesh, et al. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Oriental Journal of Chemistry, 33(2). Available at: [Link]
-
ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. Available at: [Link]
-
Supporting Information. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
PubChem. (n.d.). Ethyl 5-hydroxy-2-methyl-3-benzofurancarboxylate. Available at: [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Available at: [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. Available at: [Link]
-
SciELO. (n.d.). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Available at: [Link]
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link]
-
ResearchGate. (2025, August 6). Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Available at: [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]
-
PubChem. (n.d.). Mthis compound. Available at: [Link]
-
Semantic Scholar. (n.d.). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Available at: [Link]
-
MaChemGuy. (2018, March 29). Exam question walkthrough - Proton NMR AROMATIC ESTER [Video]. YouTube. Available at: [Link]
-
Synthesis of 1-(2,3-Dihydrobenzofuran-3-yl)-methanesulfonohydrazides through Insertion of Sulfur Dioxide into an Allylic C-H Bond. (n.d.). Available at: [Link]
-
Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (n.d.). Available at: [Link]
-
Scribd. (n.d.). NMR Analysis of Esters and Aromatic Compounds. Available at: [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. emerypharma.com [emerypharma.com]
- 6. researchgate.net [researchgate.net]
Application Note: Structural Elucidation of Ethyl 2,3-dihydrobenzofuran-5-carboxylate using Mass Spectrometry
Abstract: This application note provides a comprehensive guide to the mass spectrometric analysis of Ethyl 2,3-dihydrobenzofuran-5-carboxylate, a key intermediate in pharmaceutical synthesis and a member of the pharmacologically significant benzofuran class of compounds.[1] We detail the predicted fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, offering insights into the structural characterization of this molecule. Furthermore, we present detailed protocols for sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), designed for researchers, scientists, and drug development professionals.
Introduction: The Significance of this compound
This compound belongs to the dihydrobenzofuran family, a class of heterocyclic compounds widely recognized for their diverse pharmacological activities.[1] As precursors and intermediates in the synthesis of more complex pharmaceutical agents, the unambiguous identification and structural confirmation of these molecules are paramount for quality control and regulatory compliance. Mass spectrometry, with its high sensitivity and specificity, stands as a cornerstone analytical technique for this purpose. This guide delves into the fragmentation behavior of this specific ester, providing a roadmap for its characterization.
Predicted Fragmentation Pathways
The fragmentation of this compound in a mass spectrometer is dictated by the interplay between the dihydrobenzofuran ring system and the ethyl carboxylate substituent. The ionization method employed significantly influences the fragmentation cascade.
Electron Ionization (EI) Fragmentation
Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and often complex fragmentation patterns that serve as a molecular fingerprint.[2] The expected molecular ion ([M]•+) for this compound (C₁₁H₁₂O₃) would appear at a mass-to-charge ratio (m/z) of 192.
The primary fragmentation events are anticipated to involve the ethyl ester group, which is the most labile part of the molecule.
-
α-Cleavage (Loss of Ethoxy Radical): The most favorable initial fragmentation is the cleavage of the bond between the carbonyl carbon and the ethoxy group, resulting in the loss of an ethoxy radical (•OCH₂CH₃, 45 Da). This leads to the formation of a highly stable acylium ion at m/z 147, which is often the base peak in the spectrum of aromatic esters.[3]
-
McLafferty Rearrangement (Loss of Ethylene): A characteristic rearrangement for esters with at least a γ-hydrogen on the alkyl chain is the McLafferty rearrangement.[2][4] In this process, a γ-hydrogen is transferred to the carbonyl oxygen through a six-membered transition state, leading to the elimination of a neutral ethylene molecule (C₂H₄, 28 Da). This results in a radical cation at m/z 164.
-
Further Fragmentation of the Dihydrobenzofuran Core: The acylium ion at m/z 147 can undergo further fragmentation by losing a molecule of carbon monoxide (CO, 28 Da) to form an ion at m/z 119. Subsequent fragmentation of the dihydrobenzofuran ring can also occur.
Below is a Graphviz diagram illustrating the predicted EI fragmentation pathway.
Caption: Predicted EI fragmentation of this compound.
Electrospray Ionization (ESI) Fragmentation
Electrospray Ionization is a "soft" ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) with minimal in-source fragmentation.[5] Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation and obtain structural information. For this compound, the protonated molecule would be observed at m/z 193.
Collision-Induced Dissociation (CID) of the [M+H]⁺ ion is expected to yield fragments through pathways similar to EI, but with some key differences due to the even-electron nature of the precursor ion.
-
Loss of Ethylene: The most prominent fragmentation is anticipated to be the neutral loss of ethylene (C₂H₄, 28 Da) from the protonated molecule, analogous to the McLafferty rearrangement, to form an ion at m/z 165.[6]
-
Loss of Ethanol: Another likely fragmentation is the loss of a neutral ethanol molecule (C₂H₅OH, 46 Da), resulting in the formation of the same stable acylium ion at m/z 147 as seen in EI fragmentation.
-
Fragmentation of the Dihydrobenzofuran Ring: Studies on protonated dihydrobenzofuran neolignans have shown characteristic losses from the ring system, such as the loss of CO.[7] Therefore, further fragmentation of the m/z 147 ion to m/z 119 is also expected.
The following Graphviz diagram illustrates the predicted ESI-MS/MS fragmentation pathway.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Data Presentation: Summary of Predicted Fragment Ions
The following table summarizes the predicted key fragment ions for this compound under both EI and ESI conditions.
| Ionization Mode | Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragmentation |
| EI | 192 ([M]•+) | 164 | 28 (C₂H₄) | McLafferty Rearrangement |
| 147 | 45 (•OCH₂CH₃) | α-Cleavage | ||
| 119 | 73 (•OCH₂CH₃ + CO) | Sequential Loss | ||
| ESI-MS/MS | 193 ([M+H]⁺) | 165 | 28 (C₂H₄) | Neutral Loss of Ethylene |
| 147 | 46 (C₂H₅OH) | Neutral Loss of Ethanol | ||
| 119 | 74 (C₂H₅OH + CO) | Sequential Loss |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific instrumentation and analytical goals.
GC-MS Analysis Protocol
GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like this compound.
4.1.1. Sample Preparation
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve the sample in a volatile organic solvent such as ethyl acetate or dichloromethane.[8][9]
-
Dilute to the mark with the same solvent.
-
Perform a serial dilution to achieve a final concentration of approximately 10 µg/mL.[8]
-
Transfer the final solution to a 2 mL GC vial with a screw cap and septum.
4.1.2. GC-MS Instrumentation and Conditions
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-400 |
| Scan Rate | 2 scans/s |
| Ion Source Temp. | 230 °C |
| Transfer Line Temp. | 280 °C |
The following Graphviz diagram illustrates the GC-MS workflow.
Caption: Workflow for the GC-MS analysis of this compound.
LC-MS Analysis Protocol
LC-MS is ideal for the analysis of polar and thermally labile compounds and offers an alternative to GC-MS.[10]
4.2.1. Sample Preparation
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent such as methanol or acetonitrile.[1]
-
Dilute to the mark with the same solvent.
-
Filter the solution through a 0.45 µm syringe filter.[1]
-
Perform a serial dilution with the initial mobile phase composition to a final concentration of approximately 1-10 µg/mL.
-
Transfer the final solution to a 2 mL LC vial.
4.2.2. LC-MS Instrumentation and Conditions
| Parameter | Setting |
| Liquid Chromatograph | |
| Column | C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 325 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psi |
| Mass Range (MS1) | m/z 100-500 |
| MS/MS | Collision-Induced Dissociation (CID) with nitrogen as collision gas. Optimize collision energy for m/z 193. |
The following Graphviz diagram illustrates the LC-MS workflow.
Sources
- 1. Benzofuran, 2,3-dihydro- [webbook.nist.gov]
- 2. jmaterenvironsci.com [jmaterenvironsci.com]
- 3. Ethyl 5-hydroxy-2-methyl-3-benzofurancarboxylate | C12H12O4 | CID 81704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl 5-hydroxyindole-2-carboxylate [webbook.nist.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 3,7-Benzofurandiol, 2,3-dihydro-2,2-dimethyl- [webbook.nist.gov]
- 10. Ethyl 5-hydroxybenzofuran-2-carboxylate | C11H10O4 | CID 22228632 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Ethyl 2,3-dihydrobenzofuran-5-carboxylate
Introduction
Ethyl 2,3-dihydrobenzofuran-5-carboxylate is a key heterocyclic building block in medicinal chemistry and drug development. The dihydrobenzofuran scaffold is a privileged structure found in numerous pharmacologically active compounds, exhibiting a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.[1] The purity of this intermediate is paramount as it directly impacts the yield, purity, and safety profile of subsequent active pharmaceutical ingredients (APIs).
This document provides a comprehensive guide for researchers and drug development professionals on the robust and validated purification techniques for this compound. It moves beyond simple step-by-step instructions to explain the scientific rationale behind procedural choices, empowering the user to adapt and troubleshoot effectively. The protocols described herein are designed to be self-validating systems for achieving high purity, suitable for downstream applications.
Physicochemical Properties & Handling
A thorough understanding of the compound's physical properties is the foundation of an effective purification strategy. While experimental data for this specific molecule is not widely published, the following table consolidates calculated values and data from structurally similar analogs.
| Property | Value | Source / Comment |
| Chemical Structure | ![]() | |
| IUPAC Name | Ethyl 2,3-dihydro-1-benzofuran-5-carboxylate | PubChem |
| Molecular Formula | C₁₁H₁₂O₃ | Calculated |
| Molecular Weight | 192.21 g/mol | Calculated |
| Appearance | White to off-white or pale yellow solid | Inferred from analogs[2][3] |
| Melting Point | ~30-60 °C (Estimated) | Estimated based on analogs. The unsaturated Ethyl benzofuran-2-carboxylate melts at 29-34 °C[4], while the related Ethyl 5-bromobenzofuran-2-carboxylate melts at 60-62 °C.[5] |
| Boiling Point | >300 °C (Predicted) | High boiling point is expected, suggesting vacuum distillation would be necessary if purification by distillation is attempted. |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, dichloromethane (DCM), acetone. Poorly soluble in water and non-polar solvents like hexanes. | General solubility for similar esters. |
Common Impurities in Synthesis
The final purity of the product is dictated by the impurities generated during its synthesis. A common route to this compound involves the reaction of a substituted phenol with an ethyl haloacetate derivative followed by cyclization, or direct esterification of 2,3-dihydrobenzofuran-5-carboxylic acid. Potential impurities include:
-
Starting Materials:
-
2,3-Dihydrobenzofuran-5-carboxylic acid: Unreacted starting material from esterification.[6]
-
4-hydroxy-3-(2-hydroxyethyl)benzoic acid or related phenols: Precursors to the dihydrobenzofuran ring.
-
-
Reagents:
-
Excess ethanol, acid/base catalysts.
-
-
Reaction By-products:
-
Hydrolyzed Product: 2,3-dihydrobenzofuran-5-carboxylic acid, formed by hydrolysis of the ester group during workup or purification.
-
Isomeric By-products: Depending on the synthetic route, other positional isomers may form.
-
Oligomeric/Polymeric materials: Dark, tarry substances that often form in small amounts.
-
Strategic Approach to Purification
The choice of purification technique is contingent on the physical state of the crude product and the nature of the impurities. The following decision tree provides a logical workflow for selecting the optimal strategy.
Sources
- 1. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Mthis compound|CAS 588702-80-1 [rlavie.com]
- 4. Ethyl benzofuran-2-carboxylate 97 3199-61-9 [sigmaaldrich.com]
- 5. ETHYL(5-BROMOBENZOFURAN)-2-CARBOXYLATE | 84102-69-2 [chemicalbook.com]
- 6. 2,3-Dihydrobenzofuran-5-Carboxylic Acid|CAS 76429-73-7 [rlavie.com]
The Versatile Scaffold: Ethyl 2,3-dihydrobenzofuran-5-carboxylate in Modern Drug Discovery
The quest for novel therapeutic agents is a relentless pursuit in the pharmaceutical industry, demanding innovative molecular scaffolds that can be tailored to interact with specific biological targets. Among the myriad of heterocyclic compounds, the 2,3-dihydrobenzofuran moiety has emerged as a "privileged structure" in medicinal chemistry. This is due to its prevalence in a wide array of biologically active natural products and synthetic compounds.[1][2] This application note focuses on a key derivative, Ethyl 2,3-dihydrobenzofuran-5-carboxylate , exploring its synthesis, diverse applications, and the underlying rationale for its use in drug discovery. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their research endeavors.
The 2,3-Dihydrobenzofuran Core: A Gateway to Biological Activity
The 2,3-dihydrobenzofuran scaffold, a bicyclic system composed of a fused benzene and a dihydrofuran ring, offers a unique three-dimensional architecture that is amenable to a wide range of chemical modifications. This structural rigidity, combined with the potential for diverse substitutions, allows for the precise orientation of functional groups to interact with biological targets. The inherent physicochemical properties of this scaffold often contribute to favorable drug-like characteristics, including metabolic stability and oral bioavailability.
The broad spectrum of biological activities associated with 2,3-dihydrobenzofuran derivatives is remarkable, encompassing anti-inflammatory, anticancer, antimicrobial, and central nervous system (CNS) effects.[1][3] This versatility underscores the importance of this scaffold as a foundational element in the design of novel therapeutics.
Synthesis of this compound: A Key Intermediate
The synthesis of this compound is a critical first step in the development of more complex drug candidates. Several synthetic routes have been reported, often as part of the total synthesis of larger molecules like the antidepressant Vilazodone. A general and reliable method involves the cyclization of a suitably substituted phenol.
Protocol: Synthesis of this compound
This protocol outlines a common synthetic route, which may require optimization based on available starting materials and laboratory conditions.
Materials:
-
4-Hydroxy-3-(2-hydroxyethyl)benzoic acid
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Organic solvents (e.g., diethyl ether, ethyl acetate)
-
Standard laboratory glassware and equipment
Procedure:
-
Esterification: In a round-bottom flask, dissolve 4-Hydroxy-3-(2-hydroxyethyl)benzoic acid in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Work-up: Neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude Ethyl 4-hydroxy-3-(2-hydroxyethyl)benzoate by column chromatography on silica gel.
-
Cyclization: The purified ester is then subjected to an intramolecular cyclization. This can be achieved under various conditions, often involving a dehydration reaction. One common method is heating in the presence of a strong acid or a dehydrating agent.
-
Final Work-up and Purification: After the cyclization is complete, the reaction mixture is worked up similarly to the esterification step, followed by purification by column chromatography to yield pure this compound.
Causality behind Experimental Choices: The esterification step is crucial for protecting the carboxylic acid and increasing the lipophilicity of the molecule, which can facilitate the subsequent cyclization. The choice of a strong acid catalyst for both steps is to promote the esterification and the intramolecular dehydration/cyclization. The purification by column chromatography is essential to remove any unreacted starting materials and byproducts, ensuring the purity of the final compound for subsequent applications.
Applications in Drug Discovery: From CNS Disorders to Cancer
The true value of this compound lies in its role as a versatile scaffold for the development of a wide range of therapeutic agents.
Central Nervous System Agents: The Vilazodone Story
Perhaps the most prominent application of a derivative of this compound is in the synthesis of the antidepressant drug Vilazodone . Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.[4] The 2,3-dihydrobenzofuran moiety is a key component of the 5-(piperazin-1-yl)benzofuran-2-carboxamide intermediate, which is coupled with an indole-containing fragment to form the final drug.[5][6]
The dual mechanism of action of Vilazodone is believed to contribute to its efficacy in treating major depressive disorder. The 2,3-dihydrobenzofuran scaffold provides the necessary structural framework for the molecule to bind to its targets in the central nervous system.
Protocol: Serotonin Reuptake Inhibitor (SSRI) Screening Assay
This protocol provides a general framework for an in vitro assay to screen for SSRI activity, a key characteristic of drugs like Vilazodone.
Materials:
-
Rat brain synaptosomes or cells expressing the human serotonin transporter (SERT).
-
[³H]-Serotonin (radiolabeled serotonin).
-
Test compounds (dissolved in DMSO).
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Preparation: Prepare synaptosomes or cell suspensions at a specific protein concentration in the assay buffer.
-
Incubation: In a 96-well plate, add the synaptosome/cell suspension, [³H]-Serotonin, and the test compound at various concentrations. Include a positive control (a known SSRI like fluoxetine) and a negative control (vehicle).
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow for serotonin uptake.
-
Termination: Stop the uptake by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of serotonin uptake for each concentration of the test compound and determine the IC50 value.
Causality behind Experimental Choices: The use of radiolabeled serotonin allows for the direct measurement of its uptake into cells via the serotonin transporter. The inclusion of a known SSRI as a positive control validates the assay's performance. The rapid filtration and washing step is critical to separate the internalized radiolabel from the unbound radiolabel in the medium, ensuring accurate quantification of uptake.
Anti-Inflammatory Agents
The 2,3-dihydrobenzofuran scaffold is a promising starting point for the development of novel anti-inflammatory drugs. Derivatives have been shown to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase.[3] By modifying the substituents on the benzofuran ring, researchers can fine-tune the potency and selectivity of these inhibitors.
Table 1: Anti-inflammatory Activity of 2,3-Dihydrobenzofuran Derivatives
| Compound ID | Target | IC50 (µM) | Reference |
| Compound A | COX-2 | 2.5 | Fictional Example |
| Compound B | 5-Lipoxygenase | 5.1 | Fictional Example |
| Compound C | Nitric Oxide Synthase | 1.8 | Fictional Example |
Protocol: In Vitro COX-2 Inhibition Assay
This protocol describes a common method to assess the inhibitory activity of compounds against the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme.
-
Arachidonic acid (substrate).
-
A colorimetric or fluorometric probe for prostaglandin detection.
-
Test compounds (dissolved in DMSO).
-
Assay buffer.
-
A microplate reader.
Procedure:
-
Enzyme Preparation: Dilute the COX-2 enzyme to the desired concentration in the assay buffer.
-
Incubation: In a 96-well plate, add the enzyme, the test compound at various concentrations, and the probe. Include a positive control (a known COX-2 inhibitor like celecoxib) and a negative control (vehicle).
-
Pre-incubate the plate at room temperature for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance or fluorescence at regular intervals using a microplate reader to determine the reaction rate.
-
Data Analysis: Calculate the percentage of inhibition of COX-2 activity for each concentration of the test compound and determine the IC50 value.[7]
Causality behind Experimental Choices: The use of a specific substrate (arachidonic acid) and enzyme (COX-2) ensures the assay's specificity. The kinetic measurement of product formation provides a direct assessment of the enzyme's activity and the inhibitor's effect.
Anticancer Agents: Targeting PARP-1
Recent research has highlighted the potential of 2,3-dihydrobenzofuran derivatives as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a key enzyme involved in DNA repair, and its inhibition is a promising strategy for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations). The 2,3-dihydrobenzofuran scaffold can be elaborated to interact with the NAD+ binding site of PARP-1, leading to enzyme inhibition and subsequent cancer cell death.
Protocol: PARP-1 Inhibition Assay
This is a general protocol for a chemiluminescent assay to measure PARP-1 inhibition.
Materials:
-
Recombinant human PARP-1 enzyme.
-
Activated DNA.
-
Biotinylated NAD+.
-
Streptavidin-HRP conjugate.
-
Chemiluminescent substrate.
-
Test compounds (dissolved in DMSO).
-
Assay buffer and wash buffer.
-
A luminometer.
Procedure:
-
Coating: Coat a 96-well plate with histone proteins.
-
Reaction: Add the PARP-1 enzyme, activated DNA, biotinylated NAD+, and the test compound at various concentrations to the wells. Include appropriate controls.
-
Incubate the plate to allow the PARP-1-catalyzed poly(ADP-ribosyl)ation of histones to occur.
-
Detection: Wash the plate and add streptavidin-HRP conjugate, which will bind to the biotinylated ADP-ribose chains.
-
After another wash step, add the chemiluminescent substrate.
-
Measurement: Measure the luminescence using a luminometer. The signal intensity is proportional to PARP-1 activity.
-
Data Analysis: Calculate the percentage of inhibition of PARP-1 activity for each concentration of the test compound and determine the IC50 value.[8]
Causality behind Experimental Choices: The use of biotinylated NAD+ and a streptavidin-HRP detection system provides a highly sensitive and specific method for quantifying the enzymatic activity of PARP-1. The histone-coated plate mimics the natural substrate of PARP-1 in the cell nucleus.
Future Perspectives and Conclusion
This compound and its derivatives represent a highly valuable and versatile scaffold in modern drug discovery. The demonstrated success in developing CNS agents, coupled with the promising preclinical data in inflammation and oncology, ensures that this molecular framework will continue to be a focus of medicinal chemistry efforts.
Future research will likely explore further diversification of this scaffold, employing techniques such as combinatorial chemistry and structure-based drug design to create libraries of novel compounds with enhanced potency and selectivity for a wider range of biological targets. The continued investigation into the structure-activity relationships of 2,3-dihydrobenzofuran derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents for a variety of human diseases.
This application note provides a foundational understanding of the synthesis and diverse applications of this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific research goals and to explore the vast potential of this remarkable scaffold in their drug discovery programs.
References
-
ACS Publications. (2012). Scale-Up Synthesis of Antidepressant Drug Vilazodone. Organic Process Research & Development. [Link]
-
Hu, F., & Su, W. (2020). An investigation of the synthesis of vilazodone. Journal of Chemical Research, 44(3-4), 243–247. [Link]
-
ResearchGate. (2025). Scale-Up Synthesis of Antidepressant Drug Vilazodone | Request PDF. [Link]
-
ACS Publications. (2021). Practical and Scalable Manufacturing Process for a Novel Dual-Acting Serotonergic Antidepressant Vilazodone. Organic Process Research & Development. [Link]
-
RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]
-
PubMed. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. [Link]
-
Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. [Link]
-
ResearchGate. (n.d.). Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. [Link]
-
PubMed. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. [Link]
-
ResearchGate. (2025). (PDF) Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. [Link]
- Google Patents. (n.d.). CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound.
-
PubMed Central. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. [Link]
-
PubMed Central. (n.d.). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. [Link]
-
PubMed Central. (n.d.). SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applications. [Link]
-
PubMed. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,3-dihydrobenzofuran-5-ylacetic acid. [Link]
-
PubMed. (n.d.). Novel 2,3-dihydrobenzofuran-2-carboxylic acids: highly potent and subtype-selective PPARalpha agonists with potent hypolipidemic activity. [Link]
-
Bentham Science. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. [Link]
-
AZ EpiCentral US. (n.d.). The inflammatory cascade – schematic. [Link]
-
Springer Protocols. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]
-
PubMed Central. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. [Link]
-
PubMed Central. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. [Link]
-
BPS Bioscience. (n.d.). PARP1 Chemiluminescent Assay Kit (384-wells). [Link]
-
BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. [Link]
-
Dr.Oracle. (2025). What is the protocol for a serotonin release assay?. [Link]
-
Wikipedia. (n.d.). Substituted benzofuran. [Link]
-
ACS Publications. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. [Link]
-
Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. [Link]
-
RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]
-
PubMed. (n.d.). 2,3-Dihydro-5-benzofuranols as antioxidant-based inhibitors of leukotriene biosynthesis. [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. [Link]
-
PubMed. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. [Link]
-
ResearchGate. (2024). Benzopyrone, a privileged scaffold in drug discovery: An overview of FDA‐approved drugs and clinical candidates. [Link]
-
LDN. (n.d.). Serotonin Research ELISA™. [Link]
-
Indian Journal of Chemistry. (n.d.). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. [Link]
- Google Patents. (n.d.). CN105693666A - Synthesis method of 2,3-dihydrobenzofuran.
-
ResearchGate. (n.d.). Clinically approved drugs containing the benzofuran scaffold. [Link]
- Google Patents. (n.d.).
-
PubMed. (2024). Benzopyrone, a privileged scaffold in drug discovery: An overview of FDA-approved drugs and clinical candidates. [Link]
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,3-Dihydro-5-benzofuranols as antioxidant-based inhibitors of leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Application Notes & Protocols: The Strategic Utility of Ethyl 2,3-dihydrobenzofuran-5-carboxylate as a Synthetic Intermediate
Abstract
The 2,3-dihydrobenzofuran scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] This guide focuses on a key building block, Ethyl 2,3-dihydrobenzofuran-5-carboxylate , elucidating its role as a versatile synthetic intermediate. We will explore its application in the synthesis of complex molecules, providing detailed, field-proven protocols and the scientific rationale behind the experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic campaigns.
Introduction: The Significance of the 2,3-Dihydrobenzofuran Core
The 2,3-dihydrobenzofuran nucleus, a heterocyclic system composed of a fused benzene and dihydrofuran ring, is a cornerstone in drug discovery.[2] Its prevalence in natural products and synthetic drugs stems from its unique three-dimensional structure and its ability to engage in key biological interactions.[2][4] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antifungal properties.[1][2][4]
The strategic importance of intermediates like this compound lies in their pre-functionalized nature. The ester group at the 5-position provides a versatile handle for a variety of chemical transformations, allowing for the systematic elaboration of the molecule to achieve desired therapeutic targets.
Physicochemical Properties & Safety Considerations
| Property | Inferred Value/Information | Source/Analogy |
| Molecular Formula | C₁₁H₁₂O₃ | Calculated |
| Molecular Weight | 192.21 g/mol | Calculated |
| Appearance | Likely a solid or high-boiling liquid | Analogy to similar benzofuran esters |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | General organic compound behavior |
| Safety | Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.[5][6][7] | General laboratory safety protocols |
Hazard Statement Analogy (based on similar compounds): May be a combustible liquid. May cause skin and eye irritation. May cause respiratory irritation.[5][6][8]
First Aid Measures:
-
Skin Contact: Wash off with soap and plenty of water.[9]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[7]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[5]
Core Synthetic Applications & Protocols
This compound is a valuable precursor for introducing the 2,3-dihydrobenzofuran-5-yl moiety into larger molecules. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, opening up a plethora of synthetic possibilities.
General Transformation Pathways
The ethyl ester group is a key functional handle for further molecular elaboration. The following diagram illustrates the primary transformations that can be performed on this compound.
Caption: Key synthetic transformations of this compound.
Protocol: Synthesis of 2,3-Dihydrobenzofuran-5-carboxylic Acid
This protocol details the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a crucial intermediate for amide bond formation.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (1.5 eq) to the solution and stir vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with EtOAc to remove any unreacted starting material.
-
Acidify the aqueous layer to pH ~2-3 with 1M HCl. A precipitate should form.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2,3-Dihydrobenzofuran-5-carboxylic acid.
Rationale: The hydrolysis of the ester is a fundamental transformation. The use of a base like LiOH or NaOH facilitates the nucleophilic attack of a hydroxide ion on the ester carbonyl. The subsequent acidification protonates the carboxylate to yield the desired carboxylic acid.
Application in the Synthesis of Darifenacin Analogs
Darifenacin is a selective M3 muscarinic receptor antagonist used to treat overactive bladder.[10] Its synthesis involves the coupling of a 2,3-dihydrobenzofuran moiety with a chiral pyrrolidine derivative.[11][12] While the actual synthesis of Darifenacin uses 5-(2-bromoethyl)-2,3-dihydrobenzofuran, this compound can be used to synthesize analogs by first reducing the ester to the alcohol, converting the alcohol to a leaving group (e.g., a tosylate or halide), and then performing a nucleophilic substitution.
The following workflow outlines the synthetic strategy for a Darifenacin analog starting from this compound.
Caption: Synthetic workflow for a Darifenacin analog.
Application in the Synthesis of Vilazodone Precursors
Vilazodone is an antidepressant that acts as a serotonin reuptake inhibitor and a 5-HT1A receptor partial agonist.[13] The synthesis of Vilazodone involves a key intermediate, ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate.[13][14][15] Although our title compound is a dihydrobenzofuran, it can be a starting point for analogs or related structures. For instance, the carboxylic acid derivative can be coupled with piperazine derivatives.
The following protocol outlines a general procedure for coupling 2,3-Dihydrobenzofuran-5-carboxylic acid with a substituted piperazine, a key step in synthesizing Vilazodone-like molecules.
Protocol: Amide Coupling with a Substituted Piperazine
Materials:
-
2,3-Dihydrobenzofuran-5-carboxylic acid
-
Substituted piperazine (e.g., N-Boc-piperazine)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)[16]
-
N,N-Diisopropylethylamine (DIPEA)[16]
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2,3-Dihydrobenzofuran-5-carboxylic acid (1.0 eq) in DMF, add the substituted piperazine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq) at 0 °C.[16]
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction with water and extract with EtOAc (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Rationale: HATU is a highly efficient coupling reagent that activates the carboxylic acid to form an active ester, which is then readily attacked by the amine (piperazine) to form the amide bond. DIPEA is used as a non-nucleophilic base to neutralize the acid formed during the reaction.
Conclusion
This compound is a strategically important synthetic intermediate that provides access to the medicinally relevant 2,3-dihydrobenzofuran scaffold. Its versatile ester functionality allows for a wide range of chemical transformations, making it a valuable building block in the synthesis of complex molecules, including analogs of approved drugs like Darifenacin and Vilazodone. The protocols and workflows presented in this guide offer a starting point for researchers to incorporate this valuable intermediate into their synthetic endeavors.
References
- Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). PMC.
- Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. (2017). Oriental Journal of Chemistry.
- Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. (n.d.). PMC.
- The Discovery and Development of Darifenacin (UK-88,525): A Technical Guide. (n.d.). Benchchem.
- The Versatile Role of Dibenzofuran Derivatives in Modern Chemistry. (2025). NINGBO INNO PHARMCHEM CO.,LTD..
- 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. (2016). PubMed.
- Natural source, bioactivity and synthesis of benzofuran deriv
- synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. (n.d.). Not available.
- Vilazodone: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders. (n.d.). PMC.
- SAFETY D
- SAFETY D
- Safety d
- Scale-Up Synthesis of Antidepressant Drug Vilazodone. (2025).
- An investigation of the synthesis of vilazodone. (n.d.).
- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
- WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process. (n.d.).
- SAFETY D
- Synthesis of 2,3-dihydrobenzofuran-5-ylacetic acid. (n.d.). PrepChem.com.
- Ethyl 5-hydroxy-2-methyl-3-benzofurancarboxyl
- WO2013153492A2 - Process for the preparation of vilazodone hydrochloride and its amorphous form. (n.d.).
- CN107674052B - Synthesis method of vilazodone intermediate 5- (1-piperazinyl) -2-benzofuran-2-carboxylic acid ethyl ester. (n.d.).
Sources
- 1. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. Ethyl 5-hydroxy-2-methyl-3-benzofurancarboxylate | C12H12O4 | CID 81704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cpachem.com [cpachem.com]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process - Google Patents [patents.google.com]
- 13. Vilazodone: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. WO2013153492A2 - Process for the preparation of vilazodone hydrochloride and its amorphous form - Google Patents [patents.google.com]
- 16. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]
Application Note: A Methodological Framework for Evaluating Ethyl 2,3-dihydrobenzofuran-5-carboxylate as a Novel mPGES-1 Inhibitor
Abstract: Prostaglandin E2 (PGE2) is a principal lipid mediator in inflammation, pain, and oncology.[1] Its synthesis is catalyzed by three terminal prostaglandin E synthases, with microsomal prostaglandin E synthase-1 (mPGES-1) being the primary inducible isoform during inflammatory events.[2] Traditional non-steroidal anti-inflammatory drugs (NSAIDs) target upstream cyclooxygenase (COX) enzymes, leading to indiscriminate suppression of various prostanoids and associated gastrointestinal and cardiovascular side effects.[1][3] Targeting mPGES-1 offers a more precise therapeutic strategy by selectively blocking the production of inflammatory PGE2.[3] This guide provides a comprehensive framework for researchers to investigate the potential of Ethyl 2,3-dihydrobenzofuran-5-carboxylate, a novel small molecule, as a selective mPGES-1 inhibitor. We present detailed protocols for both in vitro enzymatic and cell-based assays, designed to rigorously characterize the compound's inhibitory activity and provide a clear path for hit-to-lead development.
Scientific Rationale: The PGE2 Biosynthesis Pathway and mPGES-1 as a Therapeutic Target
The biosynthesis of PGE2 is a tightly regulated enzymatic cascade initiated by cellular stimuli that activate phospholipase A2 (PLA2) to release arachidonic acid (AA) from membrane phospholipids.[4] AA is then converted to the unstable intermediate prostaglandin H2 (PGH2) by COX-1 or COX-2 enzymes.[5] Finally, terminal prostaglandin E synthases (PGES) isomerize PGH2 into the bioactive PGE2.[2]
There are three key PGES isoforms:
-
Cytosolic PGES (cPGES): Constitutively expressed and primarily coupled with COX-1 for immediate PGE2 production.
-
Microsomal PGES-2 (mPGES-2): Can couple with both COX-1 and COX-2.[6]
-
Microsomal PGES-1 (mPGES-1): The focus of this guide, mPGES-1 is markedly upregulated by pro-inflammatory stimuli and functionally couples with COX-2 to drive the sustained, high-level PGE2 production associated with chronic inflammation, pain, and cancer.[2]
Targeting mPGES-1 is considered a superior strategy to COX inhibition because it allows for the continued synthesis of other essential prostanoids like prostacyclin (PGI2) and thromboxane A2 (TXA2), potentially avoiding the adverse cardiovascular effects linked to COX-2 inhibitors.[7][8]
Caption: The Prostaglandin E2 (PGE2) biosynthesis pathway.
Compound of Interest: this compound
This protocol focuses on the initial characterization of this compound. The dihydrobenzofuran scaffold is present in numerous biologically active natural products and synthetic compounds. Its rigid, planar structure makes it an attractive starting point for designing enzyme inhibitors. While direct evidence linking this specific ester to mPGES-1 is not yet established, related structures have been explored for various therapeutic targets.[9][10] The purpose of these protocols is to systematically determine if this molecule possesses inhibitory activity against mPGES-1.
Chemical Structure: (A chemical structure diagram would be placed here in a full document)
-
IUPAC Name: Ethyl 2,3-dihydro-1-benzofuran-5-carboxylate
-
Molecular Formula: C11H12O3
-
Molecular Weight: 192.21 g/mol
-
Key Features: A dihydrobenzofuran core with an ethyl carboxylate group at the 5-position. This ester moiety may influence solubility, cell permeability, and binding interactions within the enzyme's active site.
Experimental Protocols for Assessing mPGES-1 Inhibition
A two-tiered approach is recommended: a direct enzymatic assay to establish biochemical potency (IC50) followed by a cell-based assay to confirm activity in a physiological context.
Protocol 1: In Vitro mPGES-1 Enzymatic Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on purified, recombinant human mPGES-1 and calculate its half-maximal inhibitory concentration (IC50).
Causality: This cell-free assay isolates the enzyme-inhibitor interaction from confounding factors like cell uptake or metabolism. It is the gold standard for confirming direct target engagement. The use of reduced glutathione (GSH) is critical, as it is an essential cofactor for mPGES-1 catalytic activity.[2][11]
Caption: Workflow for the in vitro mPGES-1 enzymatic assay.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a potassium phosphate buffer (e.g., 0.1 M, pH 7.4). Keep on ice.
-
Enzyme Solution: Dilute recombinant human mPGES-1 (microsomal fraction) in cold assay buffer containing reduced glutathione (GSH, final concentration ~2.5 mM).[11] The final enzyme concentration should be optimized for linear product formation within the assay timeframe.
-
Test Compound: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a 96-well plate. Also prepare a known mPGES-1 inhibitor (e.g., MK-886) as a positive control.[11]
-
Substrate: Prostaglandin H2 (PGH2) is unstable. Prepare it fresh or use a commercial stock, keeping it in a cold ethanol/acetone solution until just before use.
-
Stop Solution: Prepare a solution of a reducing agent, such as stannous chloride (SnCl2) or ferric chloride, to terminate the reaction by converting unreacted PGH2 to a stable product.[11][12]
-
-
Assay Execution:
-
Add the diluted test compound and controls to the wells of a 96-well plate. Include vehicle controls (DMSO only) representing 100% enzyme activity and no-enzyme controls for background subtraction.
-
Add the diluted mPGES-1 enzyme solution to all wells except the no-enzyme control.
-
Pre-incubate the plate for 15 minutes at 4°C to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a pre-determined concentration of PGH2 (e.g., 5-10 µM) to all wells.
-
Incubate for a short period (e.g., 60 seconds) at 4°C. This time must be within the linear range of the reaction.
-
Terminate the reaction by adding the stop solution.
-
-
PGE2 Quantification:
-
Data Analysis:
-
Calculate the percentage of mPGES-1 inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using a non-linear regression analysis (four-parameter logistic fit).
-
Protocol 2: Cell-Based mPGES-1 Inhibition Assay
Objective: To evaluate the ability of this compound to inhibit PGE2 production in intact cells, providing insights into its cell permeability and activity in a more physiological context.
Causality: This assay validates the biochemical findings. A pro-inflammatory stimulus, such as Interleukin-1 beta (IL-1β), is used to induce the coordinated expression of COX-2 and mPGES-1, mimicking an inflammatory state.[2][12] A549 human lung carcinoma cells are a common and reliable model for this assay as they robustly express mPGES-1 upon stimulation.[14]
Caption: Workflow for the cell-based mPGES-1 inhibition assay.
Methodology:
-
Cell Culture and Seeding:
-
Cell Line: Culture A549 cells in a suitable medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS) at 37°C in a 5% CO2 incubator.
-
Seeding: Seed the cells into 96-well plates at a density that will result in a confluent monolayer the next day (e.g., 2.5 x 10^4 cells/well) and allow them to adhere overnight.[12]
-
-
Assay Execution:
-
Pre-treatment: Carefully remove the culture medium. Replace it with fresh, low-serum medium containing the serially diluted this compound or control compounds. Include a vehicle control (e.g., 0.1% DMSO).
-
Pre-incubate the cells with the compound for 1-2 hours to allow for cell penetration.
-
Stimulation: Add a pro-inflammatory stimulus to induce mPGES-1 expression. IL-1β at a final concentration of 1-10 ng/mL is commonly used.[12] Do not add stimulus to baseline control wells.
-
Incubate the plates for 18-24 hours at 37°C.
-
-
PGE2 Quantification:
-
After incubation, centrifuge the plate to pellet any detached cells.
-
Carefully collect the supernatant (conditioned medium) for analysis.
-
Measure the PGE2 concentration in the supernatant using a sensitive PGE2 ELISA kit.
-
-
Data Analysis:
-
Subtract the baseline PGE2 levels (unstimulated cells) from all stimulated wells.
-
Calculate the percentage of inhibition for each compound concentration relative to the stimulated vehicle control.
-
Determine the cellular IC50 value using non-linear regression as described in the enzymatic assay.
-
(Optional but Recommended): Perform a cell viability assay (e.g., MTS or MTT) in parallel to ensure that the observed reduction in PGE2 is due to specific enzyme inhibition and not cytotoxicity.
-
Data Interpretation and Expected Outcomes
The data from both assays should be compiled to form a comprehensive profile of the test compound. A successful mPGES-1 inhibitor is expected to show potent inhibition in both the enzymatic and cell-based assays.
Table 1: Example Data Summary for mPGES-1 Inhibition
| Compound | Enzymatic IC50 (µM) | Cell-Based IC50 (µM) | Notes |
| This compound | Experimental Value | Experimental Value | A potent compound will have low µM or nM IC50 values. |
| MK-886 (Reference Inhibitor) [11] | ~0.07 - 3 | ~4.5 | Serves as a benchmark for assay performance. Values can vary based on specific assay conditions. |
Interpreting Discrepancies:
-
Potent Enzymatic IC50, Weak Cellular IC50: This common scenario may suggest poor cell permeability, rapid metabolism of the compound by the cells, or active efflux from the cell.
-
Weak Enzymatic IC50, Potent Cellular IC50: This is less common but could indicate that the compound is a pro-drug that is metabolized into a more active form within the cell, or it may act on an upstream target in the pathway (e.g., COX-2 or PLA2).
References
-
Park, J. Y., Pillinger, M. H., & Abramson, S. B. (2006). Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases. Clinical immunology, 119(3), 229-240. [Link]
-
Dennis, E. A., & Norris, P. C. (2015). Eicosanoid storm in infection and inflammation. Nature reviews immunology, 15(8), 511-523. [Link]
-
Murakami, M., Nakashima, K., Kamei, D., Masuda, S., Ishikawa, Y., Ishii, T., ... & Kudo, I. (2003). Cellular prostaglandin E2 production by membrane-bound prostaglandin E synthase-2 via both cyclooxygenases-1 and-2. Journal of Biological Chemistry, 278(39), 37937-37947. [Link]
-
Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986-1000. [Link]
-
Gauthier, K. M., & Gendron, F. P. (2011). Identification and development of mPGES-1 inhibitors: where we are at?. Future medicinal chemistry, 3(11), 1373-1392. [Link]
-
Kihara, Y., Matsushita, T., Kita, Y., Uematsu, S., Akira, S., Ju, Y., ... & Shimizu, T. (2009). Targeted lipidomics reveals mPGES-1-PGE2 as a therapeutic target for multiple sclerosis. Proceedings of the National Academy of Sciences, 106(51), 21807-21812. [Link]
-
Gauthier, K. M., & Gendron, F. P. (2011). Identification and development of mPGES-1 inhibitors: where we are at?. Future medicinal chemistry, 3(11), 1373-1392. [Link]
-
Gauthier, K. M., & Gendron, F. P. (2011). Identification and Development of Mpges-1 Inhibitors: Where We are At?. Future Med Chem, 3(11), 1373-1392. [Link]
-
Xu, S., & Ji, X. (2008). Novel human mPGES-1 inhibitors identified through structure-based virtual screening. Journal of medicinal chemistry, 51(15), 4545-4549. [Link]
-
Shrestha, R., Eeda, V., & Li, W. (2021). Review of mPGES-1 Inhibitors Based on the Benzoxazole and Its Isostere Scaffold for the Treatment of Inflammatory Diseases. UTHSC Digital Commons. [Link]
-
Kim, H. Y., Kim, J. K., Choi, Y. H., Kim, Y. J., Nam, Y. J., Lee, J., ... & Lee, K. T. (2019). A novel mPGES-1 inhibitor alleviates inflammatory responses by downregulating PGE2 in experimental models. Prostaglandins & other lipid mediators, 144, 106347. [Link]
-
Biocompare. (n.d.). mPGES-1 ELISA Kits. Biocompare Product Directory. [Link]
-
Maniyan, M., Ganesan, S., & Sivakumar, A. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2, 3-Dihydrobenzofuran-5-Carboxamido) Phenyl)-6-Methyl-2-Oxo-1, 2, 3, 4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Oriental Journal of Chemistry, 33(2), 775. [Link]
-
Ding, Y., Li, Y., & Lu, N. (2020). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. Journal of leukocyte biology, 108(3), 903-917. [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. ResearchGate Publication. [Link]
-
Wang, M., Wang, Y., Chang, G., Li, R., An, F., Wu, H., ... & Wang, D. W. (2018). Protective role of mPGES-1 (microsomal prostaglandin E synthase-1)–derived PGE2 (prostaglandin E2) and the endothelial EP4 (prostaglandin E receptor) in vascular responses to injury. Arteriosclerosis, thrombosis, and vascular biology, 38(4), 831-843. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. [Link]
-
Afify, E. A., & El-Sayed, M. A. (2021). A review on mPGES-1 inhibitors: From preclinical studies to clinical applications. Prostaglandins & other lipid mediators, 152, 106509. [Link]
-
PrepChem. (n.d.). Synthesis of 2,3-dihydrobenzofuran-5-ylacetic acid. PrepChem. [Link]
-
ResearchGate. (n.d.). Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. ResearchGate Publication. [Link]
Sources
- 1. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review on mPGES-1 inhibitors: From preclinical studies to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cellular prostaglandin E2 production by membrane-bound prostaglandin E synthase-2 via both cyclooxygenases-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]
- 10. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. biocompare.com [biocompare.com]
- 14. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to optimize the yield of Ethyl 2,3-dihydrobenzofuran-5-carboxylate synthesis
An essential building block in medicinal chemistry, Ethyl 2,3-dihydrobenzofuran-5-carboxylate is a key intermediate in the synthesis of various pharmaceuticals, including the selective M3 antagonist Darifenacin, used to treat overactive bladder.[1] Its synthesis, while well-documented, presents several challenges that can impact yield, purity, and scalability.
This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can navigate the complexities of the synthesis with confidence.
Overview of a Common Synthetic Pathway
A prevalent and reliable method for synthesizing this compound involves the intramolecular cyclization of a substituted phenol. One common approach is the reduction of the corresponding benzofuran, which can be synthesized from salicylaldehyde derivatives.[2][3] The following workflow outlines a typical sequence.
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Reduction Method
This protocol details the reduction of Ethyl 5-methylbenzofuran-2-carboxylate to Ethyl 5-methyl-2,3-dihydrobenzofuran-2-carboxylate. While the example has a methyl group at the 5-position, the principles are directly applicable to the synthesis of the title compound by starting with the appropriate benzofuran. A similar reduction of 3-ethoxycarbonyl benzofuran has been reported using magnesium in methanol.[3]
Step 1: Synthesis of Ethyl benzofuran-2-carboxylate (Precursor)
-
Reagents & Setup: To a solution of salicylaldehyde (1 mmol) in acetonitrile (100 mL), add potassium carbonate (K₂CO₃, 3.0 mmol). Set up the reaction in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Addition: Slowly add ethyl bromoacetate (1.2 mmol) to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture and remove the solvent under reduced pressure. Dissolve the crude product in ethyl acetate (200 mL) and wash with 5% dilute HCl (50 mL), followed by water (50 mL) and brine (50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the precursor.[2]
Step 2: Reduction to this compound
-
Reagents & Setup: In a flask under an inert atmosphere (Nitrogen or Argon), dissolve Ethyl benzofuran-2-carboxylate (1 mmol) in dry methanol (MeOH).
-
Addition: Add magnesium (Mg) turnings (approx. 2-3 equivalents) portion-wise to the solution. The reaction is exothermic; control the addition rate to maintain a gentle reflux.
-
Reaction: Stir the mixture until the starting material is consumed (monitor by TLC). This can take several hours.
-
Work-up: Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil via silica gel column chromatography to obtain the final product.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis. Use the accompanying flowchart to diagnose problems systematically.
Caption: A flowchart to diagnose and solve common synthesis problems.
Q1: My reaction yield is very low or I obtained no product. What went wrong?
A: Low yield is a common frustration. The cause often lies in one of three areas: reaction conditions, reagent quality, or the cyclization efficiency.
-
Incomplete Reaction: The reduction of the benzofuran double bond can be slower than anticipated.
-
Causality: The reaction's activation energy may not be overcome at the set temperature, or insufficient time was allowed for completion.
-
Solution: Monitor the reaction closely with TLC. If starting material persists after the expected timeframe, consider extending the reaction time. A modest increase in temperature can also accelerate the reaction, but be cautious of potential side reactions.
-
-
Poor Reagent Quality: The activity of reagents, especially metals like magnesium or catalysts, is critical.
-
Causality: Magnesium turnings can form an oxide layer (MgO) on their surface, which passivates the metal and prevents it from reacting. Solvents must be anhydrous, as water can quench reagents and intermediates.
-
Solution: Use fresh magnesium turnings or briefly activate them with a small amount of iodine or by mechanical agitation before the main reaction. Ensure all solvents are thoroughly dried.
-
-
Inefficient Base or Solvent Choice (in Step 1): The initial formation of the benzofuran is sensitive to the base and solvent.
-
Causality: The base (e.g., K₂CO₃) must be strong enough to deprotonate the phenolic hydroxyl group but not so strong that it promotes side reactions like ester hydrolysis. The solvent needs to solubilize the reactants effectively.
-
Solution: Studies have shown that bases like K₂CO₃ and solvents like DMF or acetonitrile are effective.[4] If yield is poor, ensure the base is finely powdered and the solvent is anhydrous.
-
Q2: My final product is contaminated with significant impurities. How can I improve its purity?
A: Impurity formation often points to side reactions or incomplete conversion of intermediates.
-
Formation of Byproducts: Over-reduction or alternative reaction pathways can generate impurities.
-
Causality: In catalytic hydrogenations, for example, the benzene ring can be reduced under harsh conditions (high pressure/temperature). In the Mg/MeOH reduction, side reactions can occur if the temperature is not controlled.
-
Solution: Maintain strict control over reaction conditions. Use a protective inert atmosphere (N₂ or Ar) to prevent oxidation. If using catalytic hydrogenation, select a catalyst and conditions known for chemoselectivity (e.g., Pd/C at moderate pressure).
-
-
Difficult Purification: The product and starting material or byproducts may have similar polarities, making chromatographic separation challenging.
-
Causality: Structural similarity leads to similar affinities for the stationary phase (silica gel).
-
Solution: Optimize your column chromatography. Use a shallow solvent gradient (e.g., slowly increasing the percentage of ethyl acetate in hexane). If separation is still poor, consider a different solvent system or an alternative purification method like recrystallization if the product is a solid.
-
Q3: The reaction seems to have stopped or is extremely slow. What should I do?
A: A stalled reaction suggests an issue with a key reagent or the reaction environment.
-
Reagent Deactivation: As mentioned, the magnesium surface can become passivated.
-
Causality: A non-reactive oxide layer prevents the electron transfer necessary for the reduction.
-
Solution: Add a small additional portion of activated magnesium. In some cases, gentle sonication can help break up the passivated layer on the metal surface.
-
-
Poor Solubility: If reactants are not fully dissolved, the reaction becomes diffusion-controlled and very slow.
-
Causality: The reaction can only occur at the interface between the solid and liquid phases, drastically reducing the effective concentration.
-
Solution: Ensure vigorous stirring. If solubility remains an issue, a co-solvent might be necessary. Research has shown that solvents like acetonitrile and DMF can provide a good balance between conversion and selectivity in related syntheses.[5]
-
Optimization of Reaction Conditions
Systematic optimization is key to maximizing yield. The following table provides a framework for optimizing the cyclization and reduction steps based on literature for similar transformations.
| Parameter | Variable | Typical Range/Options | Rationale & Key Considerations |
| Step 1: Base | K₂CO₃, Cs₂CO₃, DIPEA | 1.5 - 3.0 equiv. | K₂CO₃ is a cost-effective and efficient choice. Cs₂CO₃ is more reactive but also more expensive. Organic bases like DIPEA may be needed for sensitive substrates.[4] |
| Step 1: Solvent | Acetonitrile, DMF, Acetone | - | DMF often provides excellent solubility, leading to cleaner reactions and higher yields.[4] Acetonitrile is a good alternative with an easier work-up. |
| Step 2: Temp. | Room Temp. to Reflux | 25°C - 85°C | Start at room temperature and gently heat if the reaction is slow. Overheating can lead to byproduct formation. Some oxidative couplings for dihydrobenzofurans are optimized at room temperature or even 0°C.[5] |
| Step 2: Solvent | Methanol, Ethanol, Acetonitrile | - | For Mg-mediated reductions, protic solvents like methanol are required. For other methods, acetonitrile has been shown to be a "greener" and effective solvent.[5] |
Frequently Asked Questions (FAQs)
Q: What is the most reliable method for monitoring reaction progress? A: Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable mobile phase (e.g., 10-30% ethyl acetate in hexane) and visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new product spot indicate progress. Co-spotting a sample of the starting material alongside the reaction mixture is highly recommended for accurate comparison.
Q: What are the primary safety concerns for this synthesis? A: Handle all reagents in a well-ventilated fume hood. Ethyl bromoacetate is a lachrymator and should be handled with care. The reaction of magnesium with methanol generates hydrogen gas, which is highly flammable; ensure the reaction is conducted away from ignition sources and under an inert atmosphere to prevent the buildup of a flammable mixture.
Q: I need to scale up this synthesis. What are the main challenges? A: The primary challenge in scaling up is heat management. The reduction with magnesium is exothermic and can become difficult to control on a large scale. A jacketed reactor with controlled cooling is recommended. Ensure that stirring is efficient enough to handle the larger volume and maintain a homogeneous mixture.
Q: What is the best way to confirm the structure of my final product? A: A combination of analytical techniques is essential for unambiguous characterization.
-
¹H and ¹³C NMR: Provides detailed information about the chemical structure, including the number and connectivity of protons and carbons.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the ester carbonyl (C=O) stretch. Characterization data for similar structures can be found in the literature to aid in spectral interpretation.[6][7]
References
- ResearchGate. (n.d.). Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran.
-
DDQ-promoted synthesis of 2-benzoylbenzofurans and benzofuro[2,3-c]pyridines using 2′-hydroxy ethyl cinnamate and phenacyl bromides. (2024). RSC Advances. Available at: [Link]
-
Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. (2021). Journal of the Brazilian Chemical Society. Available at: [Link]
-
Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (2021). Indian Journal of Chemistry, Sec B. Available at: [Link]
-
The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. (n.d.). Thieme E-Books & E-Journals. Available at: [Link]
-
Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions. (n.d.). National Institutes of Health (NIH). Available at: [Link]
-
Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. (2017). Oriental Journal of Chemistry. Available at: [Link]
-
2,3-Dihydrobenzofuran synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
DDQ-promoted synthesis of 2-benzoylbenzofurans and benzofuro[2,3-c]pyridines using 2′-hydroxy ethyl cinnamate and phenacyl bro. (2024). ResearchGate. Available at: [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). Molecules. Available at: [Link]
- Vilazodone intermediate 5(1 piperazinyl)The carboxylic acid, ethyl ester synthetic method of 2 benzofuran 2. (n.d.). Google Patents.
-
Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. (2020). Semantic Scholar. Available at: [Link]
-
Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. (n.d.). ResearchGate. Available at: [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing. Available at: [Link]
-
Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. (2024). Frontiers in Chemistry. Available at: [Link]
-
ASAP (As Soon As Publishable). (2026). ACS Publications - American Chemical Society. Available at: [Link]
-
Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. (n.d.). Organic Syntheses Procedure. Available at: [Link]
-
Synthesis/Isolation of darifenacin hydrobromide by-products. (2013). ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. op.niscair.res.in [op.niscair.res.in]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. DDQ-promoted synthesis of 2-benzoylbenzofurans and benzofuro[2,3-c]pyridines using 2′-hydroxy ethyl cinnamate and phenacyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 7. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: 2,3-Dihydrobenzofuran Synthesis
Welcome to the technical support center for 2,3-dihydrobenzofuran synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this critical heterocyclic scaffold. The 2,3-dihydrobenzofuran motif is a core component of numerous natural products and biologically active compounds, making its efficient synthesis a key objective in organic chemistry.[1][2][3] However, like any chemical transformation, these syntheses are often accompanied by the formation of undesired byproducts that can complicate purification and reduce yields.
This document provides in-depth, experience-driven answers to common questions regarding byproduct identification and mitigation. It is structured to not only help you troubleshoot your reactions but also to provide a deeper understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2,3-dihydrobenzofurans, and what primary byproducts should I anticipate?
The construction of the 2,3-dihydrobenzofuran core can be achieved through various strategies, each with its own characteristic byproduct profile.[4] The choice of method often depends on the desired substitution pattern and the availability of starting materials. Transition metal catalysis, particularly with palladium, rhodium, and copper, has enabled many modern approaches.[1]
Below is a summary of common synthetic strategies and their associated byproducts:
| Synthetic Strategy | Typical Starting Materials | Common Byproducts | Potential Cause |
| Intramolecular Cyclization (e.g., Wacker-type, Iodocyclization) | 2-Allylphenols | Unreacted Starting Material, Isomerized Starting Material (e.g., 2-propenylphenol), Benzofuran (over-oxidized product) | Incomplete reaction, base-mediated isomerization, harsh oxidative conditions.[5][6] |
| Palladium-Catalyzed Carboalkoxylation | 2-Allylphenols, Aryl Triflates | Isomerized Alkene Substrate, Homocoupling Products of Aryl Triflates | Slow rate of catalysis relative to substrate isomerization.[5] |
| Rhodium-Catalyzed C-H Activation/[3+2] Annulation | N-Phenoxyacetamides, Alkenes/Alkynes | Regioisomers, Unreacted Starting Material | Poor regioselectivity of the insertion step, catalyst deactivation.[1][7] |
| Copper-Catalyzed Cyclization | o-Halophenols, Alkenes | Benzofuran (from elimination), Reductive Dehalogenation of Starting Material | High reaction temperatures promoting elimination, inefficient catalytic turnover. |
| Photocatalytic Synthesis (Visible Light) | Alkenyl Phenols, Phenols/Olefins | Dimerized Substrates, Over-reduced or Over-oxidized Products | Inefficient radical capture, competitive single-electron transfer pathways.[8][9][10] |
Q2: What are the underlying mechanisms that lead to these common byproducts?
Understanding the reaction mechanism is critical for diagnosing and preventing byproduct formation. Most side reactions are competitive pathways that divert intermediates from the desired product-forming route.
A classic and widely used method is the cyclization of 2-allylphenols. Let's examine the desired pathway versus a common side reaction in a palladium-catalyzed Wacker-type oxidative cyclization.
The desired pathway involves the nucleophilic attack of the phenolic oxygen onto a palladium-activated alkene. However, a common side reaction is the palladium-hydride elimination and re-insertion that leads to alkene isomerization, forming the thermodynamically more stable internal alkene (a propenyl group). This isomerized substrate may cyclize slowly or not at all, remaining a major impurity.
Another common byproduct is the fully aromatic benzofuran . This typically arises from the 2,3-dihydrobenzofuran product via oxidation, especially if the reaction conditions are harsh (high temperature, strong oxidant) or if the product is unstable under the workup conditions.
Q3: Which analytical techniques are best for identifying and quantifying byproducts?
A multi-technique approach is often necessary for unambiguous identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): This is the most powerful tool for structural elucidation. ¹H NMR can quickly reveal the presence of starting materials versus products by observing the disappearance of vinyl protons and the appearance of signals for the dihydrofuran ring.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile compounds. It provides information on the retention time (useful for quantification) and the mass-to-charge ratio of the parent ion and its fragments, which aids in identification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for less volatile or thermally sensitive compounds. It separates components of the mixture and provides their molecular weights.
Table of Characteristic Analytical Signatures:
| Compound | Technique | Characteristic Signature |
| 2-Allylphenol | ¹H NMR | Multiplet around 5.9-6.1 ppm (internal vinyl H), two doublets around 5.0-5.2 ppm (terminal vinyl H₂). |
| GC-MS | Distinct molecular ion peak (e.g., m/z = 134 for the parent). | |
| 2,3-Dihydrobenzofuran | ¹H NMR | Characteristic aliphatic protons of the dihydrofuran ring, typically two triplets (or more complex patterns if substituted) between 3.0-4.8 ppm. Absence of vinyl signals. |
| Benzofuran | ¹H NMR | Appearance of two new aromatic doublets for the furan ring protons, typically between 6.5-7.8 ppm. |
| GC-MS | Molecular ion peak 2 mass units lower than the dihydrobenzofuran product (due to loss of H₂). | |
| Isomerized Substrate | ¹H NMR | Disappearance of terminal vinyl signals, appearance of a new doublet and doublet of quartets for the propenyl group. |
Protocol: Sample Preparation for GC-MS Analysis
-
Quench Reaction: Take a ~50 µL aliquot of the crude reaction mixture and quench it in 1 mL of a suitable solvent (e.g., ethyl acetate).
-
Wash: Wash the organic layer with 1 mL of water or brine to remove salts and highly polar components.
-
Dry: Pass the organic layer through a small plug of anhydrous sodium sulfate or magnesium sulfate.
-
Dilute: Dilute the sample to an appropriate concentration (~1 mg/mL) with the analysis solvent (e.g., ethyl acetate, dichloromethane).
-
Filter: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
-
Analyze: Inject into the GC-MS. Use a standard non-polar column (e.g., DB-5ms) and a temperature gradient (e.g., 50 °C to 250 °C) to ensure separation of components.
Q4: I've identified a major byproduct. What are the first troubleshooting steps to minimize its formation?
A systematic approach is key to optimizing your reaction. The following workflow can guide your efforts to suppress byproduct formation.
Troubleshooting in Detail:
-
Problem: High levels of unreacted starting material.
-
Causality: This often points to an issue with reaction kinetics or catalyst efficacy. The activation energy barrier may not be overcome, or the catalyst may be poisoned or deactivated.
-
Solutions:
-
Verify Reagent Purity: Ensure starting materials and solvents are pure and anhydrous, as impurities can inhibit catalysis.[11]
-
Increase Temperature: Gently increase the reaction temperature in increments (e.g., 10-20 °C) to improve the reaction rate.[11]
-
Optimize Catalyst/Reagent Loading: If the reaction has stalled, a higher catalyst loading or a fresh charge of a key reagent may be required.
-
-
-
Problem: Formation of an isomeric byproduct (e.g., from 2-allylphenol isomerization).
-
Causality: This indicates that a non-productive side pathway is kinetically competitive with or even faster than the desired reaction.[5]
-
Solutions:
-
Lower Reaction Temperature: Side reactions often have different activation energies. Lowering the temperature may disproportionately slow the side reaction.
-
Screen Ligands/Catalysts: In metal-catalyzed reactions, the ligand sphere dramatically influences selectivity. A bulkier or more electron-donating ligand might favor the desired pathway.[11]
-
Change Solvent: The solvent can influence the stability of intermediates and transition states. A more polar or non-coordinating solvent might alter the reaction course.[11]
-
-
Q5: Can you provide a standard protocol for a 2,3-dihydrobenzofuran synthesis and its expected analytical profile?
Certainly. The iodocyclization of 2-allylphenols is a robust and widely used metal-free method for generating 2-(iodomethyl)-2,3-dihydrobenzofurans, which are versatile synthetic intermediates.[6]
Protocol: Iodocyclization of 2-Allylphenol [6]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-allylphenol (1.0 eq).
-
Solvent: Add deionized water to form a suspension (approx. 0.1 M concentration). Note: This reaction proceeds efficiently in water, highlighting a green chemistry approach.[6]
-
Reagent Addition: Add molecular iodine (I₂) (1.2 eq) to the suspension at room temperature.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 2-4 hours. Monitor the disappearance of the starting material by TLC or GC-MS.
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color of iodine disappears.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(iodomethyl)-2,3-dihydrobenzofuran.
Expected ¹H NMR Profile (in CDCl₃):
-
Product:
-
~7.1-7.2 ppm (m, 2H): Aromatic protons.
-
~6.7-6.9 ppm (m, 2H): Aromatic protons.
-
~4.8-5.0 ppm (m, 1H): CH proton at the C2 position.
-
~3.3-3.5 ppm (m, 2H): CH₂I iodomethyl protons.
-
~3.0-3.3 ppm (m, 2H): CH₂ protons at the C3 position.
-
-
Potential Byproducts:
-
Unreacted 2-Allylphenol: You would see its characteristic vinyl signals (~5.0-6.1 ppm) and the broad phenolic -OH peak.
-
Benzofuran: If any oxidation occurred, sharp doublets corresponding to the furan ring protons would appear around 6.7 ppm and 7.6 ppm.
-
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]
-
Irfan, M., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. Retrieved from [Link]
-
Sheppard, T. D. (2011). Strategies for the synthesis of 2,3-dihydrobenzofurans. Journal of Chemical Research, 35(7), 377-385. Retrieved from [Link]
-
Wang, H., et al. (2024). Construction of Three-Dimensional Covalent Organic Frameworks for Photocatalytic Synthesis of 2,3-Dihydrobenzofuran Derivatives. Journal of the American Chemical Society. Retrieved from [Link]
-
Cimarelli, C., & Palmieri, G. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(11), 3399. Retrieved from [Link]
-
Wolfe, J. P., & Stambuli, J. P. (2011). Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols. Organic Letters, 13(23), 6176–6179. Retrieved from [Link]
-
Fujioka, H., & Arimitsu, S. (2019). Synthetic approaches to natural products containing 2,3-dihydrobenzofuran skeleton. Natural Product Reports, 36(2), 253-273. Retrieved from [Link]
- CN105693666A - Synthesis method of 2,3-dihydrobenzofuran. (2016). Google Patents.
-
da Silva, A. F., et al. (2024). Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. Molecules, 29(3), 693. Retrieved from [Link]
-
Majumdar, K. C., & Chattopadhyay, B. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(38), 23535-23574. Retrieved from [Link]
-
Min, S., et al. (2017). Water-Promoted Iodocyclization of 2-Allylphenols. ResearchGate. Retrieved from [Link]
-
Reddy, G. J., et al. (2013). Synthesis/Isolation of darifenacin hydrobromide by-products. Indian Journal of Chemistry - Section B, 52(6), 824-828. Retrieved from [Link]
-
Shi, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(51), 29908-29929. Retrieved from [Link]
-
Li, W., & Wang, H. (2022). Visible Light-Promoted Preparation of 2,3-Dihydrobenzofurans and Coumaranones. ResearchGate. Retrieved from [Link]
-
Li, W., & Wang, H. (2022). Visible Light-promoted Preparation of 2,3-Dihydrobenzofurans and Coumaranones. Bentham Science. Retrieved from [Link]
Sources
- 1. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches to natural products containing 2,3-dihydrobenzofuran skeleton - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 4. UCL Discovery - Down for Maintenance [discovery.ucl.ac.uk]
- 5. Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. eurekaselect.com [eurekaselect.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Methods for improving the purity of Ethyl 2,3-dihydrobenzofuran-5-carboxylate
An essential intermediate in medicinal chemistry and materials science, Ethyl 2,3-dihydrobenzofuran-5-carboxylate often requires rigorous purification to remove by-products, unreacted starting materials, and other contaminants before its use in sensitive downstream applications. Its purification can present unique challenges due to its specific chemical properties.
This technical support guide is structured as a series of questions and answers to directly address common issues encountered by researchers during the purification of this compound. It provides not only step-by-step protocols but also the underlying principles to empower you to troubleshoot and adapt these methods to your specific experimental context.
Part 1: Initial Assessment and Common Impurities
This first step is critical. Understanding the nature of your crude product and the likely impurities will guide your choice of purification strategy.
Q1: What are the most common impurities I should expect after synthesizing this compound?
The impurities present in your crude product are intrinsically linked to the synthetic route employed. Common synthetic pathways include the cyclization of substituted phenols or Friedel-Crafts reactions.[1] Consequently, you should anticipate the following:
-
Unreacted Starting Materials: This could include the corresponding phenol precursor or halo-substituted esters.
-
Inorganic Salts: Bases like potassium carbonate (K₂CO₃) are frequently used in the synthesis and may persist after the initial work-up.[2]
-
Side-Reaction Products: Depending on the reaction conditions, by-products from alternative cyclization pathways or polymerization may be present.
-
Hydrolyzed Product: The most common and troublesome impurity is often the corresponding carboxylic acid (2,3-dihydrobenzofuran-5-carboxylic acid), formed by the hydrolysis of the ethyl ester group, especially during acidic or basic work-up procedures.[3][4]
Q2: What is the best way to get a quick preliminary assessment of my crude product's purity?
Thin-Layer Chromatography (TLC) is the most efficient initial technique. It's fast, requires minimal material, and provides crucial information for developing a column chromatography method if needed.
Preliminary Purity Assessment Workflow
Caption: Workflow for preliminary purity analysis using TLC.
Part 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.
Q3: My crude product is a persistent oil or a waxy solid. Can I still use recrystallization?
Yes, but it requires a careful approach. An oily or waxy nature often suggests the presence of impurities that are depressing the melting point of your product.
Troubleshooting Steps:
-
Initial "De-oiling": Try triturating the oil with a non-polar solvent in which your product is poorly soluble, like cold hexanes or petroleum ether. This can often wash away non-polar impurities, sometimes inducing the product to solidify.
-
Solvent System Selection: The key is finding a solvent or solvent pair where the product has high solubility in the hot solvent and low solubility in the cold solvent.[5] For an oily compound, a mixed solvent system (e.g., ethyl acetate/hexanes or ethanol/water) is often effective.
-
Slow Cooling is Crucial: Rapid cooling encourages the product to "oil out" rather than form a crystal lattice.[5] Allow the hot, dissolved solution to cool slowly to room temperature before moving it to an ice bath. Insulating the flask can help.
-
Induce Crystallization: If crystals don't form, try scratching the inside of the flask with a glass rod to create nucleation sites or adding a "seed" crystal of pure product if you have one.[5]
Protocol 1: Optimized Recrystallization of this compound
This protocol is a general guideline; the ideal solvent system must be determined empirically.
Step-by-Step Methodology:
-
Solvent Selection: In separate test tubes, test the solubility of ~20 mg of your crude material in 0.5 mL of various solvents (see Table 1). A good solvent will dissolve the compound when heated but show poor solubility at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the compound completely.
-
Hot Filtration (if necessary): If insoluble impurities (like inorganic salts) are present, perform a rapid gravity filtration of the hot solution to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. A final purity check by NMR or melting point is recommended.
| Solvent/System | Suitability |
| Ethanol/Water | The compound is often soluble in hot ethanol; water can be added dropwise until turbidity appears to induce crystallization upon cooling. |
| Ethyl Acetate/Hexanes | A common and effective system. Dissolve in minimal hot ethyl acetate and add hexanes until the solution becomes slightly cloudy. |
| Isopropanol | Can be effective as a single-solvent system. |
| Acetone/Hexanes | Similar to the ethyl acetate system, useful for moderately polar compounds.[4] |
Table 1: Potential solvent systems for the recrystallization of this compound.
Part 3: Purification by Column Chromatography
When recrystallization is ineffective, particularly for separating compounds with similar polarities or for purifying oils, column chromatography is the method of choice. "Flash" chromatography, which uses pressure, is a standard and rapid technique.[6]
Q4: How do I choose the best eluent (solvent system) for my column?
The TLC you ran in the initial assessment is your guide. The ideal solvent system for flash chromatography should give your desired compound an Rf (retention factor) of approximately 0.25 - 0.35 .[6]
-
If Rf is too high (> 0.5): The compound will elute too quickly, resulting in poor separation from less polar impurities. Decrease the polarity of the eluent (e.g., go from 20% to 10% ethyl acetate in hexanes).
-
If Rf is too low (< 0.1): The compound will take a very long time to elute, leading to band broadening and poor recovery. Increase the polarity of the eluent (e.g., go from 20% to 30% ethyl acetate in hexanes).
| Eluent System (v/v) | Polarity | Common Use Case |
| 5-10% Ethyl Acetate/Hexanes | Low | For eluting non-polar impurities first. |
| 15-30% Ethyl Acetate/Hexanes | Medium | Often the "sweet spot" for eluting the target ester.[2][7] |
| 50%+ Ethyl Acetate/Hexanes | High | For eluting more polar impurities after the product has been collected. |
| 1-2% Methanol/Dichloromethane | High | Used for highly polar impurities that do not move in ethyl acetate/hexanes systems.[8] |
Table 2: Common eluent systems for purifying esters like this compound on silica gel.
Q5: My compound is streaking on the column and I'm getting poor separation. What's causing this?
Streaking is often caused by one of the following:
-
Compound Acidity/Basicity: The silica gel surface is slightly acidic. If your compound is basic, it can interact strongly and streak. While this ester is not basic, acidic impurities like the hydrolyzed carboxylic acid can streak. Adding a small amount (0.5-1%) of acetic acid to the eluent can sometimes improve the chromatography of acidic compounds. Conversely, for basic compounds, adding triethylamine can help.[9]
-
Sample Overloading: Too much sample was loaded onto the column for its size. As a rule of thumb, you should use at least 30-50g of silica for every 1g of crude product for good separation.
-
Poor Solubility: The sample was not fully dissolved when loaded or is precipitating at the top of the column. Ensure the sample is loaded in a minimal amount of a solvent in which it is highly soluble.[9]
Protocol 2: Flash Column Chromatography
Step-by-Step Methodology:
-
Column Packing: Select an appropriate size column and fill it with silica gel (40-63 µm particle size is recommended) as a slurry in the initial, low-polarity eluent.[6] Pack the column using air pressure to ensure a firm, even bed.
-
Sample Loading: Dissolve your crude product in a minimal volume of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method often gives superior results.[9] Carefully add this powder to the top of your packed column.
-
Elution: Add the eluent to the column and use a regulated air or nitrogen line to apply gentle pressure, achieving a solvent flow rate of about 2 inches per minute.[6]
-
Fraction Collection: Collect the eluting solvent in a series of test tubes.
-
Monitoring: Analyze the collected fractions by TLC to determine which ones contain your pure product.
-
Combine and Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield your purified compound.[10]
Part 4: Troubleshooting Specific Impurities
Q6: My NMR shows that the main impurity is the carboxylic acid from ester hydrolysis. Is there an easier way to remove it than chromatography?
Yes, an acid-base liquid-liquid extraction is highly effective for removing acidic or basic impurities.
Principle: The carboxylic acid impurity has an acidic proton, while your target ester does not. By washing an organic solution of your crude product with a mild aqueous base (like saturated sodium bicarbonate solution), you can deprotonate the carboxylic acid, making it a water-soluble carboxylate salt. The neutral ester will remain in the organic layer.
Extraction Workflow
Caption: Acid-base extraction workflow to remove carboxylic acid impurities.
This procedure is an excellent pre-purification step before chromatography or recrystallization to remove the bulk of the acidic impurity.[4]
References
- National Center for Biotechnology Information. (2024). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. PubMed Central.
- Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (n.d.).
- Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. (n.d.). ResearchGate.
- Benzofuran synthesis. (n.d.). Organic Chemistry Portal.
- Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. (2017). Oriental Journal of Chemistry.
- General methods. (n.d.). The Royal Society of Chemistry.
- Enzymatic hydrolysis of esters from 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid. (2009). Academic Journals.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
- Synthesis of benzofurans via C-H alkylation/decarboxylation. (n.d.). ResearchGate.
- National Center for Biotechnology Information. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. PubMed Central.
- Synthesis of 2,3-dihydrobenzofuran-5-ylacetic acid. (n.d.). PrepChem.com.
- Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. (n.d.). Semantic Scholar.
- Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing.
- Enzymatic hydrolysis of esters from 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid. (n.d.).
- Efficient and Convenient Heterogeneous Palladium-Catalyzed Regioselective Deuteration at the Benzylic Position - Supporting Information. (n.d.).
- Tips for Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry.
- ETHYL 5-FLUORO-1-BENZOFURAN-2-CARBOXYLATE synthesis. (n.d.). ChemicalBook.
- Solvent Systems for Silica Gel Column Chromatography. (n.d.). Common Organic Chemistry.
- The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. (n.d.).
- National Center for Biotechnology Information. (2024). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. PubMed Central.
- Technical Support Center: Ethyl 3-hydroxyisoxazole-5-carboxylate Purification. (n.d.). BenchChem.
- Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. (n.d.). Organic Syntheses.
- The dihydrofuran template approach to furofuran synthesis. (n.d.). The Royal Society of Chemistry.
- Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. (n.d.). ResearchGate.
- Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. (n.d.). ResearchGate.
- National Center for Biotechnology Information. (2026). DDQ-promoted synthesis of 2-benzoylbenzofurans and benzofuro[2,3-c]pyridines using 2′-hydroxy ethyl cinnamate and phenacyl bromides. PubMed Central.
- Šantrůčková, V., Fischer, J., & Klikarová, J. (n.d.). A rapid and improved method for the determination of ethyl carbamate in foodstuffs of different matrices. Analytical Methods. RSC Publishing.
- Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. (n.d.). ResearchGate.
- Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (n.d.). ResearchGate.
Sources
- 1. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. op.niscair.res.in [op.niscair.res.in]
- 3. academicjournals.org [academicjournals.org]
- 4. prepchem.com [prepchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 9. Chromatography [chem.rochester.edu]
- 10. application.wiley-vch.de [application.wiley-vch.de]
Optimizing reaction conditions for dihydrobenzofuran neolignan synthesis
Welcome to the technical support center for the synthesis of dihydrobenzofuran neolignans. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to optimize your reaction conditions, overcome common challenges, and achieve high-yield, selective synthesis of these biologically significant molecules.
Introduction to Dihydrobenzofuran Neolignan Synthesis
Dihydrobenzofuran neolignans (DBNs) are a class of natural products exhibiting a wide range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic properties.[1] The most prevalent synthetic strategy for constructing the dihydrobenzofuran core is the oxidative coupling of phenylpropanoids, a biomimetic approach that mirrors their biosynthesis in plants.[1][2][3][4][5] This method is valued for its ability to form the key C8–C5' and C7–O4' bonds in a single step under relatively mild conditions.[1]
However, achieving optimal yields and selectivity can be challenging. This guide will walk you through the critical parameters of the reaction, providing evidence-based recommendations and troubleshooting tips to enhance your synthetic success.
Core Reaction Workflow & Mechanism
The primary reaction involves the dimerization of phenylpropanoid precursors, such as methyl p-coumarate or methyl ferulate, in the presence of an oxidizing agent. Silver(I) oxide (Ag₂O) is a classic and commonly used oxidant for this transformation.[1][6]
Proposed Reaction Mechanism
The reaction is believed to proceed through a radical-mediated pathway. The oxidant initiates the formation of a phenoxy radical from the phenylpropanoid substrate. Two of these radical intermediates then couple to form the dihydrobenzofuran scaffold.[1]
Caption: Proposed mechanism for the oxidative coupling synthesis of dihydrobenzofuran neolignans.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of dihydrobenzofuran neolignans.
Issue 1: Low Conversion of Starting Material
Question: I am observing a low conversion rate of my phenylpropanoid starting material. What are the likely causes and how can I improve it?
Answer: Low conversion is a common issue and can often be traced back to the oxidant, reaction time, or temperature. Here’s a systematic approach to troubleshooting:
-
Evaluate the Oxidant:
-
Choice of Oxidant: While various silver(I) reagents can be used, silver(I) oxide (Ag₂O) has been shown to be highly effective, providing a good balance between conversion and selectivity.[1][7][8][9] If you are using other silver salts like AgOAc, Ag₂CO₃, or AgNO₃, consider switching to Ag₂O.
-
Oxidant Stoichiometry: The amount of oxidant is critical. Using an insufficient amount will naturally lead to incomplete conversion. Studies have shown that approximately 0.5 equivalents of Ag₂O relative to the substrate provides an optimal balance.[1][7][8][9] Increasing the oxidant amount may increase conversion but can also lead to the formation of undesired byproducts, thus reducing selectivity.[7]
-
-
Optimize Reaction Time and Temperature:
-
Reaction Time: Traditionally, these reactions have been run for 20 hours or more.[1] However, recent optimizations have shown that a reaction time of 4 hours can be sufficient without a significant loss in conversion, especially when using acetonitrile as the solvent.[1][2][3][7][8][9] Prolonged reaction times can lead to the degradation of the desired product and the formation of side products.
-
Temperature: These reactions are typically performed at room temperature. While increasing the temperature (e.g., to reflux) can enhance the reaction rate and improve the homogenization of the reaction mixture, it may also decrease selectivity by promoting side reactions.[1] Conversely, running the reaction at 0°C can lead to a decrease in both conversion and selectivity.[1] Room temperature is generally a good starting point as it balances energy efficiency with good selectivity.
-
-
Consider a Radical Initiator:
-
The reaction mechanism involves radical intermediates. The addition of a radical initiator like AIBN (azobisisobutyronitrile) has been shown to significantly increase the conversion of the starting material.[1] However, the effect on selectivity can be variable and may require further optimization.[9][10]
-
Issue 2: Poor Selectivity and Formation of Byproducts
Question: My reaction has a good conversion rate, but the selectivity for the desired dihydrobenzofuran neolignan is low, with many side products observed. How can I improve selectivity?
Answer: Poor selectivity is often a result of suboptimal reaction conditions that favor alternative reaction pathways. Here are key factors to consider:
-
Solvent Choice: The choice of solvent has a significant impact on both conversion and selectivity.
-
Recommended Solvent: Acetonitrile has been identified as an excellent solvent for this reaction, providing a good balance between conversion and selectivity.[1][7][8][9] It is also considered a "greener" alternative to commonly used solvents like dichloromethane and benzene.[1][7][8][9]
-
Solvents to Use with Caution: While solvents like benzene/acetone mixtures have been traditionally used, they may not offer the best selectivity. Dichloromethane and methanol are other options, but their performance can vary depending on the specific substrate.[8]
-
-
Oxidant Concentration: As mentioned previously, an excess of the oxidant can lead to over-oxidation and the formation of undesired byproducts. Carefully controlling the stoichiometry of Ag₂O to around 0.5 equivalents is crucial for maximizing selectivity.[1][7][8][9]
-
Reaction Time: Longer reaction times can lead to the degradation of the desired product and the formation of byproducts. Reducing the reaction time to the minimum required for acceptable conversion (e.g., 4 hours) can significantly improve selectivity.[1][2][3][7][8][9]
Issue 3: Reaction Reproducibility
Question: I am struggling with the reproducibility of my results. What factors should I pay close attention to?
Answer: Reproducibility issues in organic synthesis often stem from subtle variations in reaction setup and reagents. For the synthesis of dihydrobenzofuran neolignans, consider the following:
-
Purity of Starting Materials: Ensure the purity of your phenylpropanoid starting material. Impurities can interfere with the reaction and lead to inconsistent results.
-
Quality of the Oxidant: The quality and age of the silver(I) oxide can affect its reactivity. Use a fresh, high-purity source of Ag₂O.
-
Inert Atmosphere: While not always reported as strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions with atmospheric oxygen and improve reproducibility.[3]
-
Exclusion of Light: Some reactions involving radical intermediates can be sensitive to light. It is good practice to protect the reaction vessel from light by wrapping it in aluminum foil.[1]
-
Consistent Stirring: Ensure consistent and efficient stirring to maintain a homogeneous reaction mixture, especially since Ag₂O is a solid.
Optimized Reaction Protocol
Based on published optimization studies[1][2][3][7][8][9], the following protocol provides a robust starting point for the synthesis of dihydrobenzofuran neolignans.
Step-by-Step Experimental Workflow
Caption: Optimized workflow for dihydrobenzofuran neolignan synthesis.
Detailed Protocol:
-
To a round-bottom flask, add the phenylpropanoid starting material (1 equivalent).
-
Dissolve the starting material in acetonitrile.
-
Add silver(I) oxide (0.5 equivalents) to the solution.
-
Stir the reaction mixture vigorously at room temperature for 4 hours. Protect the reaction from light.
-
Upon completion, filter the reaction mixture to remove the solid silver salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired dihydrobenzofuran neolignan.[3]
Summary of Optimized Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| Oxidant | Silver(I) Oxide (Ag₂O) | Provides the best balance between conversion and selectivity.[1][7][8][9] |
| Oxidant Equiv. | 0.5 | Optimizes conversion while minimizing side reactions.[1][7][8][9] |
| Solvent | Acetonitrile | Offers a good balance of conversion and selectivity; "greener" alternative.[1][7][8][9] |
| Temperature | Room Temperature | Energy-efficient and provides higher selectivity than elevated temperatures.[1] |
| Reaction Time | 4 hours | Sufficient for good conversion without significant product degradation.[1][2][3][7][8][9] |
Alternative Synthetic Strategies
While silver(I)-promoted oxidative coupling is a mainstay, other methods have been explored to improve yield, stereoselectivity, and environmental friendliness. These include:
-
Enzymatic Synthesis: Laccases and horseradish peroxidase (HRP) have been used to catalyze the oxidative coupling, sometimes offering higher yields and enantioselectivity.[1][11]
-
Other Metal Catalysts: Iron salts, as well as ruthenium and rhodium complexes, have been investigated as alternatives to silver.[1]
-
Photocatalysis: The use of 3D covalent organic frameworks (COFs) as photocatalysts for the oxidative dehydrogenative coupling of alkenyl phenols and [3+2] cycloaddition of phenols and olefins has been reported, offering high yields and catalyst recyclability.[6]
These alternative approaches may be advantageous for specific substrates or for achieving stereocontrol, which is a limitation of the racemic Ag₂O-promoted method.[1]
References
-
Dias, H. J., Rodrigues, M. L., & Crotti, A. E. M. (2021). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 32, 20-28. [Link]
-
Dias, H. J., Rodrigues, M. L., & Crotti, A. E. M. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. ResearchGate. [Link]
-
Dias, H. J., Rodrigues, M. L., & Crotti, A. E. M. (2021). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Scielo. [Link]
-
Dias, H. J., Rodrigues, M. L., & Crotti, A. E. M. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. ChemRxiv. [Link]
-
Pagotti, M. C., Dias, H. J., Cândido, A. C. S., et al. (2023). Exploring Synthetic Dihydrobenzofuran and Benzofuran Neolignans as Antiprotozoal Agents against Trypanosoma cruzi. Pharmaceutics, 15(3), 754. [Link]
-
Pagotti, M. C., Dias, H. J., Cândido, A. C. S., et al. (2023). Exploring Synthetic Dihydrobenzofuran and Benzofuran Neolignans as Antiprotozoal Agents against Trypanosoma cruzi. National Institutes of Health. [Link]
-
Cardullo, N., et al. (2016). Dihydrobenzofuran Neolignanamides: Laccase-Mediated Biomimetic Synthesis and Antiproliferative Activity. Journal of Natural Products, 79(11), 2846-2854. [Link]
-
Wang, H., et al. (2023). Construction of Three-Dimensional Covalent Organic Frameworks for Photocatalytic Synthesis of 2,3-Dihydrobenzofuran Derivatives. Journal of the American Chemical Society, 145(3), 1774-1782. [Link]
-
Shafi, S., et al. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Molecules, 28(11), 4381. [Link]
-
Dias, H. J., Rodrigues, M. L., & Crotti, A. E. M. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Request PDF. [Link]
-
Pagotti, M. C., et al. (2023). Exploring Synthetic Dihydrobenzofuran and Benzofuran Neolignans as Antiprotozoal Agents against Trypanosoma cruzi. National Institutes of Health. [Link]
-
Majumdar, K. C., & Chattopadhyay, B. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(44), 27361-27397. [Link]
-
Li, G., et al. (2021). Two new dihydrobenzofuran-type neolignans from Breynia fruticosa. Natural Product Research, 35(20), 3468-3474. [Link]
-
Crotti, A. E. M., et al. (2020). Dihydrobenzofuran neolignans: An overview of their chemistry and biological activities. Studies in Natural Products Chemistry, 66, 1-35. [Link]
-
Waclawik, O., et al. (2021). Effects of a Ferulate-Derived Dihydrobenzofuran Neolignan on Angiogenesis, Steroidogenesis, and Redox Status in a Swine Cell Model. Journal of Agricultural and Food Chemistry, 69(1), 169-177. [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. scite.ai [scite.ai]
- 3. Exploring Synthetic Dihydrobenzofuran and Benzofuran Neolignans as Antiprotozoal Agents against Trypanosoma cruzi [mdpi.com]
- 4. Exploring Synthetic Dihydrobenzofuran and Benzofuran Neolignans as Antiprotozoal Agents against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Ethyl 2,3-dihydrobenzofuran-5-carboxylate Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of Ethyl 2,3-dihydrobenzofuran-5-carboxylate. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-driven advice to navigate the challenges of transitioning this synthesis from the laboratory bench to larger-scale production.
Synthetic Pathway Overview
The most common and scalable synthetic route to this compound involves a two-step sequence starting from Ethyl 4-hydroxyphenylacetate. This pathway consists of an initial O-alkylation with a two-carbon electrophile, followed by an intramolecular cyclization to form the dihydrobenzofuran ring. The selection of reagents and conditions is critical for minimizing side reactions and ensuring a high-yield, high-purity product, especially during scale-up.
Caption: General synthetic route for this compound.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis and scale-up process.
Q1: What are the critical quality attributes for the starting materials?
A1: The purity of your starting materials is paramount for a successful and reproducible synthesis.
-
Ethyl 4-hydroxyphenylacetate: Should be of high purity (>98%). The primary concern is the presence of isomeric impurities or residual 4-hydroxyphenylacetic acid. The free acid can complicate the reaction by consuming the base and forming byproducts. Verify purity by HPLC and NMR before use.[1][2]
-
1,2-Dibromoethane: Must be free from acidic impurities and water. Anhydrous conditions are crucial to prevent the formation of 2-bromoethanol, which can lead to the formation of an undesired hydroxyethoxy intermediate.
-
Base (e.g., Potassium Carbonate): Should be finely powdered and anhydrous. Clumped or hydrated base will have lower reactivity and introduce water, leading to side reactions. For large-scale operations, consider using spray-dried grades for better dispersion.
-
Solvent (e.g., DMF, Acetonitrile): Anhydrous grades are essential. Water content directly impacts the prevalence of hydrolysis-related side products.
Q2: How do I choose the right base and solvent for scale-up?
A2: The choice of base and solvent is a balance between reactivity, cost, safety, and ease of work-up.
-
Base Selection: While strong bases like sodium hydride (NaH) are effective in the lab, they pose significant safety risks (flammability) and handling challenges at scale. Potassium carbonate (K₂CO₃) is a safer, more economical, and highly effective choice for this O-alkylation.[3][4] It is strong enough to deprotonate the phenol but not the α-carbon of the ester, preventing C-alkylation side products.
-
Solvent Selection:
-
DMF (N,N-Dimethylformamide): An excellent solvent for this reaction due to its high polarity and boiling point, which facilitates both the O-alkylation and subsequent cyclization. However, its high boiling point can make removal difficult, and it is under regulatory scrutiny.
-
Acetonitrile: A good alternative with a lower boiling point, making it easier to remove post-reaction. It is generally less toxic than DMF.
-
2-Butanone (MEK): A common industrial solvent that can be effective. It is less polar than DMF or acetonitrile, which may require longer reaction times or higher temperatures.
-
Q3: What is the most significant challenge when moving from a 100 g to a 5 kg scale?
A3: The primary challenge is thermal management . The O-alkylation reaction is exothermic. On a small scale, the high surface-area-to-volume ratio of the flask allows for easy heat dissipation. On a 5 kg scale in a large reactor, this ratio decreases dramatically.
-
Risk: Uncontrolled exotherm can lead to a runaway reaction, solvent boiling, and a significant increase in side product formation, particularly polymerization.
-
Mitigation:
-
Controlled Addition: Add the 1,2-dibromoethane slowly to the heated mixture of Ethyl 4-hydroxyphenylacetate and base in the solvent.
-
Reactor Cooling: Use a reactor with a cooling jacket and ensure the cooling system is operational before starting the addition.
-
Real-time Monitoring: Employ a temperature probe to monitor the internal reaction temperature continuously. The addition rate should be adjusted to maintain the target temperature.
-
Q4: How should the reaction be monitored for completion?
A4: Effective reaction monitoring is key to optimizing yield and minimizing impurities. Relying on time alone is insufficient, especially during scale-up.
-
Thin-Layer Chromatography (TLC): An excellent, rapid method for qualitative monitoring. A suitable eluent system (e.g., 20-30% ethyl acetate in hexanes) should clearly separate the starting material, the bromo-intermediate, and the final product.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. It allows you to accurately track the disappearance of the starting material and the appearance of the intermediate and product. A typical method would use a C18 column with a water/acetonitrile gradient. Set a specification for reaction completion (e.g., <1% starting material remaining).
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues.
Caption: A systematic workflow for troubleshooting common synthesis issues.
| Problem | Potential Cause | Recommended Solution |
| Low Yield / Incomplete Conversion | 1. Ineffective Base: The base may be of poor quality, hydrated, or not sufficiently dispersed. 2. Insufficient Temperature/Time: The reaction kinetics are slow at lower temperatures, especially the intramolecular cyclization step. 3. Poor Mixing: In large reactors, inadequate agitation can create "dead spots" where reagents do not mix effectively. | 1. Verify Base Quality: Use fresh, anhydrous, finely powdered potassium carbonate. Increase stoichiometry to 1.5-2.0 equivalents. 2. Optimize Conditions: Ensure the internal temperature reaches the target (e.g., 80-120°C). Monitor by HPLC and extend the reaction time until the intermediate is consumed. 3. Improve Agitation: Use an appropriate impeller (e.g., pitched-blade turbine) and ensure the stirring speed is sufficient to create a vortex and suspend the solid base. |
| Formation of Side Products | 1. Ethyl 4-(2-hydroxyethoxy)phenylacetate: This forms if 1,2-dibromoethane hydrolyzes due to water in the system. 2. Dimer/Polymer Formation: Uncontrolled exotherms or overly harsh conditions can lead to polymerization. A dimeric ether can also form between two molecules of the starting phenol and one molecule of dibromoethane. 3. C-Alkylation: Though less common with K₂CO₃, using an overly strong base can cause alkylation at the carbon alpha to the ester. | 1. Ensure Anhydrous Conditions: Use dry solvents and base. Consider running the reaction under an inert atmosphere (N₂ or Ar) to exclude moisture. 2. Control Temperature: Implement slow, controlled addition of the electrophile. To minimize the dimer, use a slight excess (1.1 eq) of the Ethyl 4-hydroxyphenylacetate. 3. Use Appropriate Base: Stick with moderately strong bases like K₂CO₃ or Cs₂CO₃. Avoid NaH or alkoxides at scale unless you have robust process controls. |
| Difficult Product Isolation/Purification | 1. Oily Product: The final product may not crystallize easily if impurities are present. 2. Emulsion during Work-up: High concentrations of DMF can lead to emulsions during aqueous extraction, complicating phase separation. | 1. Optimize Purification: For lab scale, silica gel chromatography is effective.[5] For pilot scale, explore crystallization from a suitable solvent system (e.g., isopropanol/water, ethanol/heptane) or vacuum distillation if the product is thermally stable. 2. Modify Work-up: If possible, distill off the majority of the DMF under reduced pressure before adding water and the extraction solvent (e.g., ethyl acetate, toluene). This will significantly improve phase separation. |
Experimental Protocols
A. Lab Scale Protocol (100 g)
-
Setup: Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, reflux condenser (with a drying tube or inert gas inlet), and a temperature probe.
-
Charging Reagents: To the flask, add Ethyl 4-hydroxyphenylacetate (100 g, 0.555 mol), anhydrous potassium carbonate (115 g, 0.832 mol, 1.5 eq), and anhydrous DMF (800 mL).
-
Heating: Begin stirring and heat the mixture to 80-85°C.
-
Addition: Slowly add 1,2-dibromoethane (114 g, 0.608 mol, 1.1 eq) dropwise over 1 hour, ensuring the internal temperature does not exceed 95°C.
-
Reaction & Monitoring: After the addition is complete, raise the temperature to 110-120°C and hold for 6-8 hours. Monitor the reaction progress by TLC or HPLC every 2 hours until the bromo-intermediate is fully consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove most of the DMF.
-
To the residue, add water (1 L) and ethyl acetate (800 mL). Stir and separate the layers.
-
Wash the organic layer with water (2 x 500 mL) and then with brine (500 mL).[6]
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.
-
B. Scale-Up Considerations (5 kg)
-
Equipment: Use a 100 L glass-lined or stainless steel reactor equipped with a jacket for heating/cooling, a robust mechanical agitator, a controlled addition pump, and a temperature probe.
-
Reagent Charging: Charge the solvent, phenol, and base to the reactor. Heat to the initial temperature (80°C) under moderate agitation.
-
Controlled Addition: The addition of 1,2-dibromoethane is the most critical step. Add it sub-surface via the pump over 3-4 hours, carefully monitoring the internal temperature. Use the cooling jacket to maintain the temperature below 95°C.
-
Work-up: Post-reaction, cool the batch to 40-50°C. Instead of filtration, a common industrial practice is to add water directly to the reactor, quench the reaction, and then perform the extraction in the same vessel if suitable, or transfer to a dedicated extraction vessel.
-
Purification: Column chromatography is not practical at this scale. Develop a robust crystallization procedure. After the solvent swap to a suitable crystallization solvent (e.g., isopropanol), the product can be crystallized by cooling, potentially with seeding. Alternatively, vacuum distillation may be a viable option.
Data Summary for Scale-Up
| Parameter | Lab Scale (100 g) | Pilot Scale (5 kg) | Key Rationale for Change |
| Reactor | 2 L Glass Flask | 100 L Jacketed Reactor | Required for volume and temperature control. |
| Agitation | Magnetic/Overhead Stirrer | Pitched-Blade Turbine | Ensures suspension of solids and efficient heat transfer. |
| Dibromoethane Addition | 1 hour (Dropping Funnel) | 3-4 hours (Dosing Pump) | Critical for controlling the exotherm in a large volume. |
| Heat Control | Heating Mantle | Steam/Hot Oil & Cooling Jacket | Provides precise and responsive temperature management. |
| Work-up | Filtration then Extraction | Quench then Extraction | More practical and contained for large volumes. |
| Purification | Column Chromatography | Crystallization / Distillation | Scalable, economical, and efficient for high-purity product. |
References
-
Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (n.d.). Indian Journal of Chemistry, Sec B. 5
-
Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. (2017). Oriental Journal of Chemistry. Link
-
DDQ-promoted synthesis of 2-benzoylbenzofurans and benzofuro[2,3-c]pyridines using 2′-hydroxy ethyl cinnamate and phenacyl bromides. (2026). RSC Advances. Link
-
Simple and efficient synthesis of benzofuran derivatives from tyrosol. (2016). Figshare. Link
-
DDQ-promoted synthesis of 2-benzoylbenzofurans and benzofuro[2,3-c]pyridines using 2′-hydroxy ethyl cinnamate and phenacyl bromides. (2026). ResearchGate. Link
-
Synthesis of 2,3-dihydrobenzofuran-5-ylacetic acid. (n.d.). PrepChem.com. Link
-
Ethyl 4-hydroxyphenylacetate | C10H12O3. (n.d.). PubChem. Link
-
Ethyl 4-hydroxyphenylacetate. (n.d.). PubChem. Link
-
ETHYL(5-BROMOBENZOFURAN)-2-CARBOXYLATE | 84102-69-2. (n.d.). ChemicalBook. Link
Sources
- 1. Ethyl 4-hydroxyphenylacetate | C10H12O3 | CID 28310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SID 134991449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DDQ-promoted synthesis of 2-benzoylbenzofurans and benzofuro[2,3-c]pyridines using 2′-hydroxy ethyl cinnamate and phenacyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ETHYL(5-BROMOBENZOFURAN)-2-CARBOXYLATE | 84102-69-2 [chemicalbook.com]
- 5. op.niscair.res.in [op.niscair.res.in]
- 6. prepchem.com [prepchem.com]
Stability and degradation pathways of Ethyl 2,3-dihydrobenzofuran-5-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the dedicated technical support guide for Ethyl 2,3-dihydrobenzofuran-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and potential degradation pathways of this compound. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot experimental issues, and ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and storage of this compound.
Q1: What are the optimal long-term storage conditions for this compound? A: For optimal stability, this compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture. For long-term storage, flushing the container with an inert gas like argon or nitrogen is highly recommended to minimize oxidative degradation.
Q2: What are the most common degradation pathways I should be aware of? A: The primary degradation pathways are hydrolytic, oxidative, and thermal. The ethyl ester functional group is susceptible to hydrolysis under both acidic and basic conditions. The dihydrobenzofuran ring system can undergo oxidation, and the entire molecule can degrade at elevated temperatures.[1][2][3]
Q3: Is the compound sensitive to ambient light? A: Yes, compounds containing benzofuran and related heterocyclic systems can be sensitive to UV and visible light. Photolytic degradation can lead to complex radical-initiated reactions. It is crucial to store the compound in amber vials or otherwise protected from light to prevent the formation of photolytic artifacts.
Q4: I need to use an aqueous solution for my experiment. How stable is the compound in different pH buffers? A: The compound will exhibit limited stability in aqueous solutions, particularly at pH extremes. In acidic or basic buffers, the ethyl ester will hydrolyze to 2,3-dihydrobenzofuran-5-carboxylic acid and ethanol. If aqueous solutions are necessary, use neutral pH (6.5-7.5) buffers, prepare solutions fresh, use them immediately, and keep them at low temperatures to minimize hydrolysis.
Q5: My reaction requires heating. Is this compound thermally stable? A: While stable at room temperature, the compound will degrade at elevated temperatures. The primary thermal degradation pathway for ethyl esters is a unimolecular elimination reaction, yielding the corresponding carboxylic acid and ethylene.[1][2] This process can become significant at temperatures approaching 150-200°C or during prolonged heating even at lower temperatures.[4]
Section 2: Troubleshooting Guide
This guide provides a problem-oriented approach to common issues encountered during experimentation.
| Problem | Potential Cause(s) | Recommended Action & Investigation |
| Unexpected peak in HPLC/LC-MS analysis of a fresh sample. | 1. Hydrolysis: Exposure to trace moisture or acidic/basic residues in the analytical mobile phase or vial. 2. Oxidation: Minor oxidation from prolonged exposure to air during sample preparation. | 1. Confirm Identity: The primary hydrolytic degradant is 2,3-dihydrobenzofuran-5-carboxylic acid . Check for a mass corresponding to this structure (M-28 Da). 2. Optimize Analysis: Prepare samples immediately before analysis. Use a freshly prepared, neutral mobile phase. Ensure vials are dry and clean. |
| Loss of assay purity over time in storage. | 1. Improper Storage: Exposure to moisture, air, or elevated temperatures. 2. Container Incompatibility: Leaching of contaminants or reaction with the container surface. | 1. Review Storage Conditions: Confirm storage at 2-8°C, under an inert atmosphere, and protected from light. 2. Perform Forced Degradation: Conduct a targeted forced degradation study (see Section 4) to identify the degradants and confirm if they match what is observed in the stored sample. This validates the degradation pathway.[5][6][7] |
| Sample develops a yellow or brown tint. | 1. Oxidation: Formation of phenolic or quinone-like species due to air exposure. The dihydrofuran ring is susceptible to oxidative processes.[3][8] | 1. Handle Under Inert Gas: Minimize exposure to air during weighing and dissolution. Use solvents that have been sparged with nitrogen or argon. 2. Analyze for Oxidative Products: Use LC-MS to look for hydroxylated derivatives (M+16 Da) or other potential oxidative adducts. |
| Inconsistent results in biological assays. | 1. On-Plate Degradation: The compound may be degrading in the assay medium over the incubation period (e.g., hydrolysis). 2. Impurity Interference: Degradation products may have different or confounding biological activities. | 1. Assess Stability in Media: Incubate the compound in the assay buffer/media for the duration of the experiment. Analyze the sample by HPLC at t=0 and at the end time to quantify degradation. 2. Test Degradant: If the primary degradant (the carboxylic acid) is available or can be synthesized, test it in the assay to determine its activity profile. |
Section 3: In-Depth Degradation Pathways
Understanding the chemical mechanisms of degradation is key to preventing them. Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[9][10]
Hydrolytic Degradation
The most common degradation route is the hydrolysis of the ethyl ester bond. This reaction is catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed (Saponification) Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon, followed by the elimination of the ethoxide leaving group. This process is irreversible as the final step is an acid-base reaction forming the carboxylate salt.
The primary product of hydrolysis is 2,3-dihydrobenzofuran-5-carboxylic acid .
Oxidative Degradation
Oxidation can occur at several positions on the molecule, often initiated by atmospheric oxygen, peroxides, or metal ion contaminants.
-
Dihydrofuran Ring Oxidation: The benzylic position of the dihydrofuran ring is susceptible to oxidation, potentially leading to hydroxylation or ring opening.[3]
-
Aromatic Ring Oxidation: The electron-donating ether group activates the aromatic ring, making it susceptible to hydroxylation, leading to phenolic impurities.
Common laboratory oxidants like hydrogen peroxide are often used in forced degradation studies to simulate oxidative stress.[6]
Thermal Degradation
At elevated temperatures, ethyl esters can undergo a specific type of elimination reaction known as ester pyrolysis. This is a concerted, unimolecular reaction that proceeds through a 6-membered cyclic transition state.
-
Mechanism: A beta-hydrogen from the ethyl group is transferred to the carbonyl oxygen, leading to the simultaneous cleavage of the C-O and C-H bonds, forming the carboxylic acid and ethylene gas.[1][2]
Section 4: Experimental Protocols for Forced Degradation Studies
To proactively understand the stability of your compound, we recommend performing the following forced degradation studies. The goal is typically to achieve 5-20% degradation to ensure that secondary degradation is minimized.[11]
Workflow for Stability Assessment
Protocol 4.1: Acid/Base Hydrolysis Study
-
Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Acid Stress: To 1 mL of the solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Base Stress: To 1 mL of the solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Control: Mix 1 mL of the solution with 1 mL of water.
-
Incubation: Keep all samples at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours.
-
Analysis: Before injection, neutralize the acid and base samples (e.g., the acid sample with 0.1 M NaOH and vice versa). Analyze all samples by reverse-phase HPLC-UV/MS. Look for the appearance of the carboxylic acid peak and a decrease in the parent ester peak.
Protocol 4.2: Oxidative Degradation Study
-
Preparation: Prepare a 1 mg/mL solution of the compound in acetonitrile.
-
Stress: To 1 mL of the solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.
-
Control: Mix 1 mL of the solution with 1 mL of water.
-
Incubation: Keep samples at room temperature, protected from light. Withdraw aliquots at 2, 8, and 24 hours.
-
Analysis: Analyze directly by reverse-phase HPLC-UV/MS. Look for new peaks, particularly those corresponding to an M+16 mass shift.
Protocol 4.3: Thermal Stress Study
-
Preparation: Prepare a 1 mg/mL solution of the compound in a stable solvent like acetonitrile or a relevant formulation buffer.
-
Stress: Place the sealed vial in an oven set to 80°C.
-
Control: Keep a sealed vial at room temperature.
-
Incubation: Withdraw aliquots at 1, 3, and 7 days.
-
Analysis: Analyze by reverse-phase HPLC-UV/MS. Compare chromatograms to the control to identify thermally induced degradants.
Protocol 4.4: Photostability Study
-
Standard: Follow the guidelines outlined in ICH Q1B.
-
Preparation: Place solid samples and solutions (in a photostable solvent) in quartz cuvettes or other UV-transparent containers.
-
Control: Prepare identical samples wrapped in aluminum foil to serve as dark controls.
-
Exposure: Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: Analyze both the exposed and control samples by reverse-phase HPLC-UV/MS.
Section 5: Summary of Degradation Products
| Stress Condition | Mechanism | Expected Major Degradant(s) | Notes |
| Acidic (e.g., 0.1 M HCl) | Hydrolysis | 2,3-dihydrobenzofuran-5-carboxylic acid | Rate is dependent on temperature and acid strength. |
| Basic (e.g., 0.1 M NaOH) | Saponification | 2,3-dihydrobenzofuran-5-carboxylate (salt) | Typically faster than acid hydrolysis. |
| Oxidative (e.g., 3% H₂O₂) | Oxidation | Hydroxylated derivatives, potential ring-opened products | Can produce a complex mixture of products. |
| Thermal (e.g., >80°C) | Ester Pyrolysis | 2,3-dihydrobenzofuran-5-carboxylic acid, Ethylene | More relevant for high-temperature processing or gas-phase analysis. |
| Photolytic (UV/Vis Light) | Photodegradation | Complex mixture of radical-derived products, potential polymers | Results can be highly variable. Protection from light is key. |
References
-
ACS Publications. (n.d.). Experimental and Modeling Study of the Thermal Decomposition of C3–C5 Ethyl Esters Behind Reflected Shock Waves. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Thermal decomposition of ester. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of ethyl esters from soybean oil exposed to high temperatures in supercritical ethanol. Retrieved from [Link]
-
Journal of the Chemical Society C: Organic. (n.d.). Phenol oxidation. The formation of benzofuran and 2,3-dihydrobenzofuran derivatives by oxidation of 1-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)ethanes. RSC Publishing. Retrieved from [Link]
-
Journal of the American Chemical Society. (2024). Construction of Three-Dimensional Covalent Organic Frameworks for Photocatalytic Synthesis of 2,3-Dihydrobenzofuran Derivatives. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Retrieved from [Link]
-
National Institutes of Health. (2023). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. PMC. Retrieved from [Link]
-
RSC Publishing. (2020). The effect of solvents on the thermal degradation products of two Amadori derivatives. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
MDPI. (n.d.). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. Retrieved from [Link]
-
BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal degradation of esters/ethers derived from tartaric acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Retrieved from [Link]
-
International Journal of Applied Pharmaceutics. (n.d.). A Brief Study on Forced Degradation Studies with Regulatory Guidance. Retrieved from [Link]
-
MedCrave online. (2016). Forced degradation studies. Retrieved from [Link]
-
Academic Journals. (2009). Enzymatic hydrolysis of esters from 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid. Retrieved from [Link]
-
RJPT. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain. PMC. Retrieved from [Link]
-
American Journal of Chemistry. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]
-
ResearchGate. (n.d.). Enzymatic hydrolysis of esters from 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid. Retrieved from [Link]
-
RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Significance of Stability Studies on Degradation Product. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. biopharminternational.com [biopharminternational.com]
- 6. ijisrt.com [ijisrt.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. Phenol oxidation. The formation of benzofuran and 2,3-dihydrobenzofuran derivatives by oxidation of 1-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)ethanes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. rjptonline.org [rjptonline.org]
- 10. rjptonline.org [rjptonline.org]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Troubleshooting Common Side Reactions in Benzofuran Synthesis
Welcome to the technical support center for benzofuran synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing the benzofuran scaffold. As a core motif in numerous pharmaceuticals and natural products, its efficient synthesis is critical.[1][2] However, the path to the desired product is often complicated by competing reaction pathways and unexpected byproducts.
This document moves beyond standard protocols to provide in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format. Our goal is to empower you to diagnose issues in your experiments, understand the underlying chemical principles, and implement effective solutions to optimize your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Palladium-Catalyzed Cross-Coupling and Cyclization Reactions
Palladium-catalyzed methods, such as the Sonogashira coupling followed by cyclization, are powerful tools for benzofuran synthesis.[3][4][5][6] However, their complexity can lead to several common issues.
Question 1: My palladium-catalyzed reaction (e.g., Sonogashira) is giving a low yield or failing completely. What should I investigate first?
Answer: This is a frequent issue that can almost always be traced back to one of four areas: catalyst activity, reagent quality, reaction conditions, or the presence of inhibitors.
-
Pillar 1: Catalyst Integrity & Activity
-
Causality: The catalytic cycle of Palladium (Pd) involves delicate shifts in oxidation states (Pd(0)/Pd(II)). The Pd(0) species is highly susceptible to oxidation by atmospheric oxygen, rendering it inactive. Similarly, phosphine ligands can oxidize, failing to stabilize the catalyst.
-
Troubleshooting Steps:
-
Use a Fresh Catalyst: Always use a freshly opened or recently purchased palladium catalyst and store it under an inert atmosphere (Argon or Nitrogen).
-
Ligand Choice: The phosphine ligand is not just a spectator; it dictates the catalyst's stability and reactivity. For sterically hindered or electron-rich substrates, bulky, electron-donating ligands are often necessary to promote the reaction.[7]
-
Catalyst Loading: While it may seem intuitive to add more catalyst to a sluggish reaction, excessive loading can sometimes increase side reactions. It is crucial to optimize the catalyst loading for your specific substrate.[7]
-
-
-
Pillar 2: Reagent & Solvent Purity
-
Causality: Oxygen is a notorious poison for palladium catalysts.[8] Water can interfere with bases and other reagents. Impurities in starting materials can act as competing substrates or inhibitors.
-
Troubleshooting Steps:
-
Degas Your Solvents: Thoroughly degas all solvents (e.g., by sparging with argon for 15-20 minutes or using freeze-pump-thaw cycles) to remove dissolved oxygen.
-
Ensure Anhydrous Conditions: Use anhydrous solvents and dry all glassware meticulously. Ensure starting materials are pure and dry.
-
-
-
Pillar 3: Optimization of Reaction Conditions
-
Causality: The base, solvent, and temperature are interconnected variables that control reaction kinetics and catalyst stability. An incorrect choice can halt the reaction or promote decomposition.
-
Troubleshooting Protocol: A systematic screening is often the most effective approach. See the table below for a structured guide.
-
Table 1: Systematic Optimization of Pd-Catalyzed Reactions
| Parameter | Common Choices | Rationale & Troubleshooting Insights |
| Base | Organic (Et₃N, DIPEA), Inorganic (K₂CO₃, Cs₂CO₃) | The base's strength and solubility are critical. Cs₂CO₃ is often effective in intramolecular cyclizations.[8] The base influences the rate-determining transmetalation step.[7] |
| Solvent | DMF, Toluene, Acetonitrile, THF | Solvent choice impacts reagent solubility and catalyst stability. For intramolecular cyclizations, DMF and acetonitrile can be superior to toluene or THF.[8] |
| Temperature | Room Temp to 100 °C | Start at a moderate temperature (e.g., 60 °C) and adjust. Excessively high temperatures can lead to catalyst decomposition and byproduct formation.[7][8] |
Question 2: I'm observing significant homocoupling of my terminal alkyne (Glaser coupling). How can I prevent this?
Answer: Glaser coupling is a classic side reaction in Sonogashira protocols, driven by the copper co-catalyst.
-
Causality: The copper(I) co-catalyst, essential for the standard Sonogashira mechanism, can also catalyze the oxidative dimerization of terminal alkynes, especially in the presence of oxygen.
-
Solutions:
-
Adopt a Copper-Free Protocol: Several copper-free Sonogashira protocols have been developed that eliminate this side reaction entirely.[8]
-
Slow Addition of Alkyne: If using a copper co-catalyst is necessary, adding the alkyne slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[8]
-
Minimize Copper Catalyst: Reduce the loading of the copper co-catalyst to the minimum effective concentration.
-
Workflow: Troubleshooting Low Yield in Pd-Catalyzed Benzofuran Synthesis
Caption: A systematic workflow for diagnosing low-yield issues.
Category 2: Acid-Catalyzed Cyclization Reactions
Acid-catalyzed cyclizations are a common and direct method for forming the furan ring. However, the strongly acidic conditions can often promote unintended rearrangements or lead to regioselectivity issues.
Question 3: My acid-catalyzed cyclization of an O-aryl ketoxime is yielding an amide byproduct instead of the benzofuran. What is occurring?
Answer: You are observing a classic competition between the desired intramolecular hydroalkoxylation and a Beckmann rearrangement.[9]
-
Causality: Under strong Brønsted acid conditions (like PPA or H₂SO₄), the oxime functional group can be protonated, initiating the Beckmann rearrangement cascade to form an amide. This pathway can be kinetically competitive with the cyclization onto the phenol ring.
-
Solutions:
-
Switch to a Lewis Acid: Lewis acids (e.g., TiCl₄, BF₃·Et₂O) coordinate to the oxygen or nitrogen atoms differently than Brønsted acids, which can favor the cyclization pathway over the rearrangement.[9][10]
-
Milder Conditions: Lower the reaction temperature to suppress the activation energy barrier of the Beckmann rearrangement.[9]
-
Aprotic Solvents: Use aprotic solvents to avoid proton-transfer steps that may facilitate the rearrangement.[9]
-
Question 4: The cyclization of my unsymmetrical acetal substrate is producing a mixture of regioisomers. How can I control the regioselectivity?
Answer: Regioselectivity in these cyclizations is governed by the electronic properties of the intermediate oxonium ion and the nucleophilicity of the aromatic ring.[11]
-
Causality: The reaction proceeds via an oxonium ion intermediate. The aromatic ring then acts as a nucleophile, attacking one of the electrophilic carbons. The site of attack (regioselectivity) is determined by a combination of steric hindrance and the electron density at different positions on the phenyl ring. Computational analysis often reveals that the observed major product corresponds to the pathway with the lower activation energy, which may not be intuitive from simple inspection of the starting material.[11]
-
Solutions:
-
Substrate Modification: The most reliable way to control regioselectivity is to modify the substrate. Adding or moving electron-donating or electron-withdrawing groups on the phenolic ring can electronically bias one cyclization position over another.
-
Computational Prediction: Before synthesis, quantum mechanics (QM) calculations can predict the relative activation energies for the competing cyclization pathways, helping to anticipate the product ratio and guide substrate design.[11]
-
Category 3: Perkin Rearrangement
The Perkin rearrangement (or coumarin-benzofuran ring contraction) is a base-catalyzed conversion of 3-halocoumarins into benzofuran-2-carboxylic acids.[12][13][14]
Question 5: My Perkin rearrangement is stalling, leaving a significant amount of an uncyclized intermediate. How can I drive the reaction to completion?
Answer: This indicates that the final intramolecular nucleophilic attack is slow or incomplete. The key is to optimize the conditions to favor this cyclization step.
-
Causality: The reaction mechanism involves a base-catalyzed opening of the coumarin lactone ring. The final, often rate-limiting, step is the intramolecular SₙAr (nucleophilic aromatic substitution) of the phenoxide onto the vinyl halide.[9][12] If this step is slow, the opened intermediate accumulates.
-
Solutions:
-
Optimize the Base: The choice and concentration of the base are critical. Stronger bases like sodium hydroxide or potassium hydroxide in polar protic solvents (ethanol, methanol) are needed to facilitate both the initial ring-opening and the subsequent cyclization.[9]
-
Increase Temperature and Time: The Perkin rearrangement often requires elevated temperatures to overcome the activation barrier for the final cyclization.[9]
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes while providing excellent yields, making it a highly effective solution for this specific problem.[12]
-
Diagram: Perkin Rearrangement - Desired vs. Side Product
Caption: The key step is the conversion of the intermediate to the final product.
Category 4: Wittig Reaction Approaches
The Wittig reaction is a versatile method for alkene synthesis and can be adapted for building parts of the benzofuran system, often through intramolecular variants.[15][16][17]
Question 6: My intramolecular Wittig reaction is giving poor chemoselectivity, reacting with the wrong carbonyl group in my molecule. How can I direct the reaction?
Answer: Chemoselectivity in intramolecular Wittig reactions is a fascinating challenge governed by the electrophilicity of the competing carbonyl groups.
-
Causality: The phosphorus ylide is a potent nucleophile and will preferentially attack the most electrophilic carbonyl group available. For instance, in a molecule containing both an ester and an amide, the ylide will typically react with the more electrophilic ester functionality over the less reactive amide.[15]
-
Solutions:
-
Substrate Design: The most effective strategy is to design the substrate so that the desired reaction is electronically favored. If you want the reaction to occur at an amide, for example, you might need to use a substrate without a competing ester.
-
Electronic Modification: Attaching strong electron-withdrawing groups (like a tosyl group) to an amide nitrogen can increase the electrophilicity of the amide carbonyl, potentially altering the selectivity.[15]
-
Steric Hindrance: In some cases, sterically blocking one reaction site can direct the ylide to the more accessible carbonyl, although this is generally less predictable than electronic control.
-
References
- Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis. (2025). Benchchem.
- Troubleshooting palladium-catalyzed cross-coupling reactions for benzofuran synthesis. (2025). Benchchem.
- A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans. PMC - NIH.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
- Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones.
- Synthesis of Benzofuran and Indole Derivatives Catalyzed by Palladium on Carbon. (n.d.). wiley.com.
- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. PMC - NIH.
- Base-Catalyzed Sequential 1,4-Addition/Intramolecular Cyclization/Aromatization Reaction: Synthesis of Benzofuro[3,2- b ]pyridines.
- Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine.
- avoiding byproduct formation in benzofuran ring synthesis. (2025). Benchchem.
- Benzofuran synthesis. Organic Chemistry Portal.
- Total synthesis of natural products containing benzofuran rings. (2017). RSC Publishing.
- Benzofuran Synthesis via Acid Catalyzed Cycliz
- Natural source, bioactivity and synthesis of benzofuran deriv
- A New Synthesis of Benzofurans from Phenols via Claisen Rearrangement and Ring-Closing Metathesis.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
- Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. (n.d.). PMC - PubMed Central.
- Wittig Reaction. Organic Chemistry Portal.
- The Wittig Reaction. University of Pittsburgh.
- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP.
- Perkin rearrangement. Wikipedia.
- Perkin Rearrangement. Drugfuture.
- Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. (2018). PMC - NIH.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
- Facile one-step syntheses of highly functional benzofurans and indoles via chemoselective intramolecular Wittig reactions. (2012). RSC Publishing.
- (PDF) WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE.
- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR.
- Wittig reaction. Wikipedia.
- Heterocyclic Chemistry: Synthesis and Reactions Of Benzofuran. (2025). NOBLECHEMISTRY.
- Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes.
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 3. A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wuxibiology.com [wuxibiology.com]
- 12. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 14. Perkin Rearrangement [drugfuture.com]
- 15. Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Wittig reaction - Wikipedia [en.wikipedia.org]
The effect of solvents on the selectivity of dihydrobenzofuran synthesis
Introduction: The Critical Role of the Solvent in Dihydrobenzofuran Synthesis
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif found in a vast array of natural products and pharmacologically active molecules.[1] Its synthesis is a cornerstone of medicinal chemistry and drug development. However, achieving high selectivity—controlling which isomers are formed and minimizing byproducts—remains a significant challenge. The choice of solvent is not merely about dissolving reactants; it is a powerful tool that can profoundly influence reaction rates, pathways, and, most critically, the selectivity of the transformation.
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource structured in a question-and-answer format. It addresses common issues encountered during the synthesis of dihydrobenzofurans, with a focus on troubleshooting and rational solvent selection to achieve desired chemical outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is high, but the diastereoselectivity is poor. Could the solvent be the primary cause?
A: Absolutely. The solvent plays a crucial role in organizing the transition state of the cyclization step, which directly dictates the stereochemical outcome.
-
Causality: The polarity and hydrogen-bonding capability of the solvent can stabilize or destabilize key intermediates and transition states.
-
Non-Polar Solvents (e.g., Benzene, Toluene): In a non-polar environment, the transition state is often more compact and ordered due to the lack of strong solvent-solute interactions. This can enhance the intrinsic steric and electronic preferences of the reacting molecules, often leading to higher diastereoselectivity. For example, in the photocyclization of certain 2-acylphenoxyacetates, using benzene as the solvent affords almost exclusively the cis-dihydrobenzofuranol product.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess O-H or N-H bonds and can act as hydrogen bond donors.[2] They can form intermolecular hydrogen bonds with intermediates, such as the 1,5-biradicals formed during photocyclization. This interaction can introduce new, competing conformational possibilities in the transition state, leading to a mixture of diastereomers and thus, a decrease in selectivity.
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMF, DMSO): These solvents have high dielectric constants but lack O-H or N-H bonds.[2][3] While they do not form hydrogen bonds with the intermediates in the same way as protic solvents, their strong dipole moments can still influence the transition state geometry. In the same photocyclization example, switching from benzene to acetonitrile resulted in a mixture of cis and trans products, demonstrating a loss of selectivity.
-
Q2: I am observing significant byproduct formation. How can I leverage solvent choice to improve chemoselectivity?
A: Solvent selection can steer a reaction down a desired pathway by selectively stabilizing the intermediates and transition states of that pathway over others.
-
Mechanism of Action:
-
Solubility and Concentration: The most basic function of a solvent is to ensure all reactants and catalysts are in the same phase. If a key reagent has low solubility, side reactions may dominate. For substrates with low solubility in aqueous media, co-solvents like DMSO, toluene, or THF are often necessary.[4]
-
Stabilizing Charged Intermediates: Reactions proceeding through ionic intermediates are often accelerated in polar solvents, which can stabilize the developing charges. For SN1-type mechanisms, polar protic solvents are particularly effective as they can solvate both the carbocation intermediate and the leaving group.[3][5]
-
Promoting Specific Pathways: In transition metal-catalyzed reactions, the solvent can influence the catalyst's coordination sphere and reactivity. For instance, the highly polar and weakly coordinating solvent hexafluoroisopropanol (HFIP) has been shown to be effective in inducing [3+2] annulation reactions for the synthesis of certain dihydrobenzofuran derivatives.[6][7]
-
Q3: My protocol calls for chlorinated solvents like Dichloromethane (DCM), but I want to use a "greener" alternative. What are my options without sacrificing yield or selectivity?
A: The shift towards sustainable chemistry has led to the successful replacement of hazardous solvents in many dihydrobenzofuran syntheses.
-
Recommended Alternatives:
-
Ethyl Acetate (AcOEt): In a visible-light-mediated synthesis of 2,3-dihydrobenzofuran chalcogenides, ethyl acetate was found to give a 95% yield, comparable to that obtained with DCM, and was thus selected as the optimal "greener" solvent for the transformation.[8]
-
Acetonitrile (MeCN): For the silver(I)-promoted oxidative coupling to form dihydrobenzofuran neolignans, acetonitrile was identified as providing the best balance between conversion and selectivity, outperforming more traditional solvents like dichloromethane and benzene.[9] It can form stable complexes with the silver(I) catalyst, enhancing selectivity.[9]
-
Methanol (MeOH): In certain rhodium-catalyzed annulations of 2-alkenylphenols, methanol has been used effectively as the solvent to produce dihydrobenzofurans in excellent yields.[6][7]
-
It is crucial to re-optimize reaction conditions (temperature, time, catalyst loading) when changing solvents, as the optimal parameters may differ.
Troubleshooting Guide: Solvent-Related Issues
| Problem | Potential Solvent-Related Cause | Suggested Solution & Rationale |
| Low or No Conversion | 1. Poor solubility of starting materials or catalyst.2. Solvent inhibiting catalyst activity. | 1. Screen a range of solvents with different polarities (e.g., Toluene, THF, MeCN, DMF) to find one that fully dissolves all components at the reaction temperature.2. Some coordinating solvents (like DMF or DMSO) can bind to a metal catalyst and inhibit its function. Switch to a less coordinating solvent like toluene or 1,4-dioxane. |
| Poor Diastereoselectivity | 1. Polar protic solvent (e.g., MeOH) is disrupting the desired transition state via hydrogen bonding.2. High reaction temperature is allowing access to multiple transition states. | 1. Switch to a non-polar solvent (e.g., Toluene, Hexane) to favor a more sterically controlled, ordered transition state.2. Attempt the reaction at a lower temperature. This can often improve selectivity, although it may require longer reaction times. |
| Undesired Side Reactions (e.g., intermolecular coupling, decomposition) | 1. Solvent is promoting an alternative reaction pathway.2. Reaction is too slow, allowing for decomposition. | 1. If an ionic side reaction is suspected, try a less polar solvent. For radical-mediated side reactions, ensure the solvent is not a radical initiator/scavenger.2. Choose a solvent that accelerates the desired reaction. For example, polar aprotic solvents like DMF or acetonitrile can significantly enhance the rate of certain cyclizations.[10] |
| Difficulty with Product Isolation/Purification | 1. High-boiling point solvent (e.g., DMF, DMSO) is difficult to remove.2. Product is highly soluble in the reaction solvent. | 1. If possible, substitute with a lower-boiling point solvent (e.g., THF, AcOEt, MeCN) during the optimization phase.2. After the reaction, perform a solvent exchange or use an anti-solvent to precipitate the product before purification. |
Data Focus: Solvent Effect on Stereoselectivity in Photocyclization
The following data, adapted from Sharshira & Horaguchi (1998), illustrates the dramatic effect of solvent choice on the cis/trans selectivity in the photocyclization of α-(2-benzoylphenoxy)toluene to form the corresponding dihydrobenzofuranol.
| Solvent | Polarity Type | Yield (%) | cis:trans Ratio |
| Benzene | Non-Polar | 81% | >99:1 (cis) |
| Acetonitrile | Polar Aprotic | 81% | 60:40 |
| Methanol | Polar Protic | 70% | 55:45 |
Analysis: A non-polar solvent like benzene strongly favors the formation of the cis isomer. The introduction of polarity, and particularly hydrogen-bonding capability in methanol, erodes this selectivity by opening up competing pathways for the cyclization of the 1,5-biradical intermediate.
Experimental Protocol: Visible-Light-Mediated Synthesis of 3-(Phenylselanyl)-2,3-dihydrobenzofuran
This protocol is adapted from a sustainable method developed by da Silva, L.A. et al. (2024), which highlights the use of ethyl acetate as an effective and environmentally conscious solvent.[8]
Objective: To perform an iodo-cyclization of 2-allylphenol with diphenyl diselenide under visible light irradiation.
Materials:
-
2-allylphenol (1a)
-
Diphenyl diselenide (2a)
-
Iodine (I₂)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethyl Acetate (AcOEt), reagent grade
-
50 W blue LED lamp
-
Standard laboratory glassware
Procedure:
-
To a 10 mL round-bottom flask equipped with a magnetic stir bar, add 2-allylphenol (0.25 mmol, 1.0 equiv).
-
Add ethyl acetate (3.0 mL) and stir until the phenol is fully dissolved.
-
Add diphenyl diselenide (0.1875 mmol, 0.75 equiv), iodine (0.25 mmol, 1.0 equiv), and SnCl₂·2H₂O (0.5 mmol, 2.0 equiv) to the flask.
-
Position the flask approximately 5-10 cm from the 50 W blue LED lamp.
-
Stir the reaction mixture vigorously under open-air conditions at room temperature. The reaction is light-sensitive; ensure consistent irradiation.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 9:1). The reaction is typically complete within 4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ to consume excess iodine.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(phenylselanyl)-2,3-dihydrobenzofuran.
Self-Validation: The success of this protocol relies on the specific combination of the Lewis acid (SnCl₂) and the visible light photocatalyst (I₂). The choice of ethyl acetate is validated by its ability to dissolve all reagents while being a greener alternative to chlorinated solvents, providing yields up to 95%.[8]
Visual Guides
Solvent Selection Workflow
This diagram provides a decision-making framework for selecting an appropriate starting solvent for optimizing a dihydrobenzofuran synthesis.
Caption: A decision tree for initial solvent screening based on reaction mechanism.
Solvent-Intermediate Interaction Model
This diagram illustrates how polar protic and polar aprotic solvents interact differently with a hypothetical charged intermediate, influencing reaction selectivity.
Caption: Contrasting solvation of an anionic intermediate by protic vs. aprotic solvents.
References
-
Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Retrieved from [Link]
-
Sharma, S., Sharma, A., & Singh, P. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14(23), 16436-16462. Available from: [Link]
-
Oliveira, D. D. S., et al. (2022). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 33, 1144-1155. Available from: [Link]
-
Li, J., et al. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Molecules, 29(5), 1135. Available from: [Link]
-
da Silva, L. A., et al. (2024). Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. Molecules, 29(1), 248. Available from: [Link]
-
Sharma, S., Sharma, A., & Singh, P. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14(23), 16436-16462. Available from: [Link]
-
Wang, Z., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Pharmaceuticals, 17(8), 1025. Available from: [Link]
-
The Journal of Organic Chemistry Vol. 91 No. 2. (2026). ACS Publications. Retrieved from [Link]
-
Barcellos, R. C., et al. (2018). Intramolecular radical cyclization approach to access highly substituted indolines and 2,3-dihydrobenzofurans under visible-light. Organic & Biomolecular Chemistry, 16(15), 2676-2681. Available from: [Link]
-
Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
-
Zerenler Çalışkan, Z., & Ay, E. (2018). Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1221-1232. Available from: [Link]
-
Sharshira, E. M., & Horaguchi, T. (1998). ChemInform Abstract: Photocyclization Reactions. Part 7. Solvent and Substituent Effects in the Synthesis of Dihydrobenzofuranols Using Photocyclization of α-(2-Acylphenoxy)toluenes and Ethyl 2-Acylphenoxyacetates. ChemInform, 29(22). Available from: [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, November 20). Polar Protic vs Polar Aprtotic Solvents in Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]
-
Palasz, A., & Twardo, J. (2021). Optimization of the intramolecular cyclization-solvent effect. ResearchGate. Retrieved from [Link]
-
Hughes, D. L., et al. (2022). Convergent Synthesis of Dihydrobenzofurans via Urea Ligand-Enabled Heteroannulation of 2-Bromophenols with 1,3-Dienes. Organic Letters, 24(31), 5800–5804. Available from: [Link]
-
Reddit. (2019, May 26). Polar aprotic, polar protic and non polar solvents? r/OrganicChemistry. Retrieved from [Link]
Sources
- 1. Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. reddit.com [reddit.com]
- 6. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Purity Assessment of Synthesized Ethyl 2,3-dihydrobenzofuran-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly those destined for pharmaceutical development, the rigorous assessment of purity is not merely a procedural step but a cornerstone of safety, efficacy, and reproducibility. This guide provides an in-depth, comparative analysis of orthogonal analytical techniques for determining the purity of synthesized Ethyl 2,3-dihydrobenzofuran-5-carboxylate, a key building block in medicinal chemistry. We will explore the causality behind experimental choices, present detailed protocols, and interpret multifaceted data to establish a comprehensive purity profile.
The Synthetic Landscape: Understanding Potential Impurities
The purity of a synthesized compound is intrinsically linked to its manufacturing process. A common route to this compound involves the reaction of a substituted phenol with a dihaloethane derivative. This context is crucial as it informs the potential impurity profile, which can include:
-
Unreacted Starting Materials: Such as ethyl 4-hydroxybenzoate and 1,2-dibromoethane.
-
Reagent Residues: Including bases (e.g., potassium carbonate) and phase-transfer catalysts.
-
Solvent Impurities: Volatile organic compounds (VOCs) remaining from the reaction and purification steps.[1][2]
-
By-products: Arising from side reactions, such as O-alkylation vs. C-alkylation or polymerization.
-
Degradation Products: Formed during workup, purification, or storage.
A robust purity assessment strategy must be capable of detecting and quantifying this diverse range of potential contaminants.[3]
The Orthogonal Approach: A Multi-Technique Imperative
Relying on a single analytical method can provide a misleading sense of purity. An impurity might co-elute with the main peak in chromatography or be invisible to a specific detector. Therefore, an orthogonal approach, utilizing multiple techniques with different separation and detection principles, is essential for a validated and trustworthy purity assessment.
This guide will compare and detail protocols for four critical, complementary techniques:
-
High-Performance Liquid Chromatography (HPLC): For quantifying the main component and non-volatile impurities.
-
Gas Chromatography (GC): For the detection and quantification of residual volatile solvents.[2][4][5]
-
Quantitative Nuclear Magnetic Resonance (qNMR): For absolute purity determination against a certified standard and structural confirmation.[6][7][8]
-
Mass Spectrometry (MS) & Elemental Analysis (EA): For identity confirmation and elemental composition verification.[9][10][11][12]
Comparative Analysis of Key Purity Assessment Techniques
The selection of an analytical technique is governed by the specific information required. The following table provides a comparative overview of the primary methods used for purity determination.
| Technique | Principle of Operation | Information Provided | Strengths | Limitations |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase. | Purity (area %), impurity profile, quantification of non-volatile species. | High resolution, high sensitivity, widely applicable for non-volatile compounds.[13][14] | Requires chromophore for UV detection; co-elution can mask impurities; relative quantification unless reference standards are used for all impurities. |
| GC-FID | Separation of volatile compounds in a gaseous mobile phase based on boiling point and polarity. | Quantification of residual solvents and other volatile impurities. | Excellent for volatile and semi-volatile analysis; high sensitivity with Flame Ionization Detection (FID).[2][4][15] | Not suitable for non-volatile or thermally labile compounds; requires sample volatility. |
| ¹H qNMR | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. Signal intensity is directly proportional to the number of nuclei. | Absolute purity (mol/mol %), structural confirmation, identification of impurities with known structures. | Primary analytical method; does not require a reference standard of the analyte itself[6][16][17]; non-destructive; provides structural information.[7] | Lower sensitivity than chromatographic methods; requires a high-purity internal standard; overlapping signals can complicate quantification. |
| LC-MS | Combines the separation power of HPLC with the mass analysis capabilities of MS. | Molecular weight confirmation of the main peak and impurities; structural elucidation of unknown impurities.[11][12][18][19] | High specificity and sensitivity; provides molecular weight information, which is critical for impurity identification. | Ionization efficiency can vary significantly between compounds, making quantification challenging without standards. |
| Elemental Analysis | Combustion of the sample to convert elements into simple gases, which are then quantified. | Percentage of C, H, N, S, etc. in the sample. | Provides fundamental confirmation of the elemental composition of the bulk sample.[9][10] | Provides no information on the nature of impurities; requires high sample purity to be meaningful (typically >95%).[20] |
Experimental Protocols & Methodologies
To ensure scientific rigor, the following detailed protocols are provided as a robust starting point for the analysis of this compound.
HPLC-UV Method for Purity and Impurity Profiling
This method is designed to separate the main compound from potential non-volatile impurities.
Instrumentation:
-
HPLC system with a UV/Vis detector (e.g., Agilent 1260 Infinity II or equivalent).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Method Parameters:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve in 1 mL of Acetonitrile.
Purity Calculation: Purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
GC-FID Method for Residual Solvent Analysis
This protocol is crucial for quantifying volatile organic impurities, which are common in synthetic products and are strictly regulated by guidelines such as ICH Q3C.[1][5]
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Column: DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm film thickness).
Method Parameters:
-
Carrier Gas: Helium or Hydrogen
-
Oven Program:
-
Initial Temp: 40 °C, hold for 5 min
-
Ramp: 10 °C/min to 240 °C
-
Hold: 5 min at 240 °C
-
-
Injector Temperature: 250 °C
-
Detector Temperature: 260 °C
-
Headspace Parameters:
-
Vial Equilibration Temp: 80 °C
-
Vial Equilibration Time: 15 min
-
-
Sample Preparation: Accurately weigh ~50 mg of the compound into a 20 mL headspace vial. Add 5 mL of a high-boiling point solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Crimp the vial tightly. A standard solution containing expected residual solvents at known concentrations should be prepared in the same diluent for quantification.
Quantitative ¹H NMR (qNMR) for Absolute Purity
qNMR is a primary ratio method that provides a direct measurement of purity without the need for a specific reference standard of the analyte.[6][8]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Select Internal Standard: Choose a high-purity (>99.9%) certified internal standard that has a simple ¹H NMR spectrum with peaks that do not overlap with the analyte peaks. Maleic acid or dimethyl sulfone are common choices. The standard must be soluble in the same deuterated solvent as the analyte.
-
Sample Preparation:
-
Accurately weigh ~10-20 mg of the this compound sample.
-
Accurately weigh ~5-10 mg of the internal standard.
-
Dissolve both solids together in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a vial.
-
Transfer an appropriate volume (e.g., 0.6 mL) to an NMR tube.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) and ensuring a sufficient signal-to-noise ratio.
-
-
Data Processing & Calculation:
-
Carefully integrate a well-resolved peak for the analyte and a peak for the internal standard.
-
Calculate the purity using the following formula:[8] Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
P = Purity of the standard
-
-
Data Visualization and Interpretation: A Case Study
To illustrate the power of the orthogonal approach, consider the following hypothetical data for a synthesized batch of this compound.
Purity Assessment Workflow
The following diagram illustrates the logical flow of a comprehensive purity assessment campaign.
Conclusion
The purity assessment of a synthesized compound like this compound is a multi-faceted task that demands a scientifically sound, orthogonal approach. By combining the strengths of chromatographic separation (HPLC, GC), absolute quantification (qNMR), and identity confirmation (MS, EA), researchers can build a comprehensive and reliable purity profile. This guide has provided a comparative framework and detailed methodologies to empower scientists in drug discovery and development to make informed decisions, ensuring the quality and integrity of their chemical matter.
References
-
qNMR: A powerful tool for purity determination . RSSL. Available from: [Link]
-
Bharti, S. K., & Roy, R. (2012). Determining and reporting purity of organic molecules: why qNMR . Magnetic Resonance in Chemistry, 51(2), 76–81. Available from: [Link]
-
Puschmann, H., & Gstöttner, C. (2022). Elemental analysis: an important purity control but prone to manipulations . Inorganic Chemistry Frontiers, 9(3), 441-447. Available from: [Link]
-
Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow . Shimadzu. Available from: [Link]
-
A Guide to Quantitative NMR (qNMR) . Emery Pharma. Available from: [Link]
-
Nowak, T., et al. (2016). GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates . Analytical Methods, 8(22), 4491-4496. Available from: [Link]
-
Puschmann, H., & Gstöttner, C. (2022). Elemental analysis: an important purity control but prone to manipulations . ResearchGate. Available from: [Link]
-
Quantitative NMR . National Metrology Institute of Japan. Available from: [Link]
-
Ihara, T., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology . Chemical and Pharmaceutical Bulletin, 68(9), 857-865. Available from: [Link]
-
Pau, A., et al. (2007). 2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. 1. Spirocyclization of the Molecular Ions in the Gas Phase . Rapid Communications in Mass Spectrometry, 21(8), 1414-20. Available from: [Link]
-
Pharmaceutical Residual Solvents Analysis at Tentamus Pharma UK . Tentamus Group. Available from: [Link]
-
Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography . LCGC International. Available from: [Link]
-
Riveros, B. S., et al. (2010). Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry . Rapid Communications in Mass Spectrometry, 24(8), 1211-5. Available from: [Link]
-
How to Determine the Purity of a Substance using Elemental Analysis . Study.com. (2021). Available from: [Link]
-
Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography . Almac Group. Available from: [Link]
-
Daley, J. M., et al. (2018). An International Study Evaluating Elemental Analysis . Organic & Biomolecular Chemistry, 16(18), 3337-3342. Available from: [Link]
-
Dias, H. J., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry . Journal of Mass Spectrometry, 54(1), 35-46. Available from: [Link]
Sources
- 1. shimadzu.com [shimadzu.com]
- 2. Pharmaceutical Residual Solvents Analysis at Tentamus Pharma UK [tentamus-pharma.co.uk]
- 3. US20060089405A1 - Asymmetric synthesis of dihydrobenzofuran derivatives - Google Patents [patents.google.com]
- 4. GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 7. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. almacgroup.com [almacgroup.com]
- 16. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 17. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. scispace.com [scispace.com]
- 20. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Validation of Ethyl 2,3-dihydrobenzofuran-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides a comprehensive spectroscopic validation of Ethyl 2,3-dihydrobenzofuran-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry. By presenting a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, and comparing these with structurally related alternatives, this document serves as a practical reference for researchers engaged in the synthesis and characterization of similar molecular scaffolds.
The Imperative of Spectroscopic Validation
The journey from a synthesized molecule to a potential drug candidate is paved with exacting analytical challenges. Spectroscopic techniques provide the essential tools to elucidate molecular structures, confirm purity, and ensure consistency between batches. An erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, compromise the integrity of a research program. This guide underscores the importance of a multi-faceted spectroscopic approach for the robust validation of a molecule's identity.
Characterization of this compound
This compound presents a unique spectroscopic fingerprint that arises from its distinct structural features: a dihydrobenzofuran core, an ethyl ester group, and the specific substitution pattern on the aromatic ring.
Molecular Structure:
Caption: Structure of this compound.
Note on Data Origin: As of the compilation of this guide, a complete set of experimentally verified spectroscopic data for this compound was not publicly available. Therefore, the data presented in the following tables are based on predictive models and analysis of closely related structures. This approach provides a robust framework for initial validation, but it is imperative that researchers compare this data with their own experimentally acquired spectra for definitive confirmation.
Spectroscopic Data Summary
| Technique | Key Features and Predicted Data |
| ¹H NMR | Aromatic Protons: Signals expected in the range of δ 7.0-8.0 ppm, showing splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring. Dihydrofuran Protons: Two triplets corresponding to the -OCH₂- and -CH₂- groups of the dihydrofuran ring, expected around δ 4.6 ppm and δ 3.2 ppm, respectively. Ethyl Ester Protons: A quartet around δ 4.3 ppm (-OCH₂CH₃) and a triplet around δ 1.3 ppm (-OCH₂CH₃). |
| ¹³C NMR | Carbonyl Carbon: A signal in the downfield region, typically around δ 166 ppm. Aromatic Carbons: Multiple signals between δ 110-160 ppm. Dihydrofuran Carbons: Signals for the two methylene carbons, with the oxygen-linked carbon appearing more downfield (approx. δ 71 ppm) than the other (approx. δ 29 ppm). Ethyl Ester Carbons: Signals around δ 61 ppm (-OCH₂) and δ 14 ppm (-CH₃). |
| IR Spectroscopy | C=O Stretch: A strong absorption band characteristic of the ester carbonyl group, expected in the region of 1710-1730 cm⁻¹. C-O Stretch: Bands associated with the ester and ether C-O bonds, typically found in the 1250-1000 cm⁻¹ region. Aromatic C-H Stretch: Signals just above 3000 cm⁻¹. Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹. |
| Mass Spectrometry | Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z 192.0786, corresponding to the molecular formula C₁₁H₁₂O₃. Key Fragmentation: Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅, m/z 45) or the entire ester group (-COOC₂H₅, m/z 73). |
Comparative Spectroscopic Analysis
To highlight the unique spectral features of this compound, a comparison with two structurally related, yet distinct, molecules is presented: Ethyl 4-hydroxybenzoate and 2,3-Dihydrobenzofuran .
Alternative 1: Ethyl 4-hydroxybenzoate
This compound shares the ethyl ester and a substituted benzene ring but lacks the dihydrofuran moiety, replacing it with a simple hydroxyl group.
Molecular Structure:
Caption: Structure of Ethyl 4-hydroxybenzoate.
| Technique | Ethyl 4-hydroxybenzoate Data | Comparison to Target Compound |
| ¹H NMR | Aromatic protons appear as two doublets (an AA'BB' system) due to the para-substitution. A broad singlet for the phenolic -OH is also present. | The aromatic region is simpler than the predicted spectrum for the target compound. The absence of dihydrofuran signals is a key differentiator. |
| ¹³C NMR | Fewer aromatic signals due to symmetry. The carbon bearing the -OH group is significantly deshielded. | The absence of the aliphatic carbons from the dihydrofuran ring is a clear distinction. |
| IR Spectroscopy | A broad O-H stretching band is present around 3300-3500 cm⁻¹. | This broad O-H band is absent in the target compound, which instead has characteristic C-H stretches for the dihydrofuran ring. |
| Mass Spectrometry | Molecular ion (M⁺) at m/z 166.0629. | The molecular weight is significantly different, providing a clear distinction. |
Alternative 2: 2,3-Dihydrobenzofuran
This molecule represents the core heterocyclic system of the target compound but lacks the ethyl carboxylate substituent.
Molecular Structure:
Caption: Structure of 2,3-Dihydrobenzofuran.[1][2][3][4]
| Technique | 2,3-Dihydrobenzofuran Data | Comparison to Target Compound |
| ¹H NMR | The aromatic region is more complex than in ethyl 4-hydroxybenzoate due to the ortho-disubstitution. The dihydrofuran protons show similar triplet patterns to the target compound. | The absence of the characteristic quartet and triplet of the ethyl ester group is the primary difference. |
| ¹³C NMR | The spectrum is simpler, lacking the signals for the carbonyl and ethyl carbons. | The presence of the ester group in the target compound results in additional, easily identifiable signals in the ¹³C NMR spectrum. |
| IR Spectroscopy | Lacks the strong C=O stretch of the ester. | The most prominent difference is the absence of the intense carbonyl absorption band. |
| Mass Spectrometry | Molecular ion (M⁺) at m/z 120.0575.[1][2] | The significant difference in molecular weight makes mass spectrometry a definitive tool for distinguishing between these two compounds. |
Experimental Protocols
To ensure the reproducibility and accuracy of spectroscopic data, adherence to standardized experimental protocols is crucial. The following sections outline the methodologies for acquiring the data discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: General workflow for NMR spectroscopic analysis.
Rationale for Experimental Choices:
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.
-
Field Strength: A 400 MHz (or higher) spectrometer provides sufficient resolution to resolve most proton-proton couplings in molecules of this size.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Caption: General workflow for ATR-FT-IR spectroscopic analysis.
Rationale for Experimental Choices:
-
Technique: Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation for both liquids and solids.
-
Background Spectrum: Collecting a background spectrum is essential to subtract the absorbance of the atmosphere (CO₂ and water vapor) and the ATR crystal itself, ensuring that the resulting spectrum is solely that of the sample.
Mass Spectrometry (MS)
Caption: General workflow for mass spectrometric analysis.
Rationale for Experimental Choices:
-
Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar organic molecules, often preserving the molecular ion.
-
Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) instrument, is preferable as it allows for the determination of the accurate mass and, consequently, the molecular formula.
Conclusion
The structural validation of this compound, as with any compound in the drug discovery pipeline, relies on the careful acquisition and interpretation of a suite of spectroscopic data. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS signatures and how they differ from those of structurally related molecules, researchers can confidently confirm the identity and purity of their synthesized compounds. This guide provides a foundational framework for this analytical process, emphasizing the importance of a comparative and methodologically sound approach to spectroscopic validation.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10329, 2,3-Dihydrobenzofuran. [Link].
-
NIST. Benzofuran, 2,3-dihydro-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link].
-
Oriental Journal of Chemistry. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. [Link].
-
NIST. Benzofuran, 2,3-dihydro- IR Spectrum. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link].
-
SciELO. Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. [Link].
-
ResearchGate. Mass spectrum of Benzofuran, 2,3,-dihydro with retention time (RT)= 6.777. [Link].
-
Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). [Link].
-
NIST. Ethylparaben. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link].
-
Supporting Information. [Link].
-
PubChem. Ethylparaben. [Link].
-
Indian Journal of Chemistry. Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. [Link].
-
ResearchGate. Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. [Link].
-
ResearchGate. (PDF) Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. [Link].
-
MDPI. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. [Link].
-
MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. [Link].
-
PubChem. Ethyl 5-hydroxybenzofuran-2-carboxylate. [Link].
-
ResearchGate. (PDF) Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate. [Link].
-
ResearchGate. Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. [Link].
-
ResearchGate. (PDF) Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-ca rboxylate. [Link].
Sources
A Senior Application Scientist's Guide to the Synthesis of 2,3-Dihydrobenzofurans: A Comparative Analysis
The 2,3-dihydrobenzofuran (DHB) scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and biologically active molecules, including lignans, neolignans, and the morphine alkaloids.[1][2][3][4] Its rigid, well-defined three-dimensional structure makes it a valuable component in medicinal chemistry and drug development.[2][5] Consequently, a vast and diverse array of synthetic methodologies has been developed to construct this framework. This guide provides a comparative overview of the most significant and innovative strategies for synthesizing 2,3-dihydrobenzofurans, aimed at researchers and drug development professionals. We will delve into the mechanistic underpinnings, practical applications, and relative merits of each approach, supported by experimental data and protocols.
Transition-Metal-Catalyzed Intramolecular Cyclizations: The Workhorse of DHB Synthesis
Transition metal catalysis is arguably the most powerful and versatile tool for constructing the DHB skeleton. These methods often involve the formation of a key C-C or C-O bond through intramolecular cyclization, leveraging the unique reactivity of metals like palladium, rhodium, and copper.
Palladium-Catalyzed Reactions
Palladium catalysis offers a multitude of pathways to DHBs, including Wacker-type oxidative cyclizations, intramolecular allylic alkylations, and C-H activation/C-O cyclization strategies.[3] A particularly elegant approach is the palladium-catalyzed carboalkoxylation of 2-allylphenols, which couples readily available phenols with aryl triflates to generate highly functionalized DHBs.[3]
Causality of Experimental Choices: The choice of a biaryl phosphine ligand, such as CPhos, is critical. These bulky, electron-rich ligands facilitate the reductive elimination step and promote the desired catalytic cycle over competing side reactions like olefin isomerization. The use of a specific base and solvent system is optimized to favor the key anti-oxypalladation of the alkene, which dictates the reaction's success and diastereoselectivity.[3]
Representative Protocol: Pd-Catalyzed Carboalkoxylation of 2-Allylphenol [3]
-
To an oven-dried vial is added Pd(OAc)₂ (2.2 mg, 0.01 mmol), CPhos (10.0 mg, 0.02 mmol), and Cs₂CO₃ (98 mg, 0.3 mmol).
-
The vial is sealed with a Teflon-lined cap and evacuated and backfilled with argon three times.
-
2-Allylphenol (27 mg, 0.2 mmol), phenyl triflate (34 μL, 0.2 mmol), and toluene (1.0 mL) are added via syringe.
-
The reaction mixture is stirred at 80 °C for 24 hours.
-
After cooling to room temperature, the mixture is filtered through a pad of silica gel, eluting with ethyl acetate.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to yield the 2,3-disubstituted dihydrobenzofuran product.
Sources
- 1. Intramolecular radical cyclization approach to access highly substituted indolines and 2,3-dihydrobenzofurans under visible-light - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01787E [pubs.rsc.org]
- 2. UCL Discovery - Down for Maintenance [discovery.ucl.ac.uk]
- 3. Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
A Strategic Guide to Synthetic Intermediates: Ethyl 2,3-dihydrobenzofuran-5-carboxylate vs. Aromatic Benzofuran Esters
Introduction: The Benzofuran Scaffold in Modern Chemistry
The benzofuran ring system, a fusion of benzene and furan, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are abundant in nature and form the core of numerous pharmaceuticals, including the antiarrhythmic drug amiodarone.[3][4] The biological significance of these compounds spans a wide spectrum, with demonstrated anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[3][5][6][7][8] Consequently, the development of efficient synthetic routes to functionalized benzofurans is of paramount importance to drug discovery professionals.[9][10]
This guide provides an in-depth comparison between two key classes of benzofuran-based synthetic intermediates: the saturated Ethyl 2,3-dihydrobenzofuran-5-carboxylate and its unsaturated counterparts, exemplified by Ethyl benzofuran-2-carboxylate . We will explore their distinct synthetic pathways, comparative reactivity, and strategic applications, supported by experimental data and detailed protocols to inform your selection of the optimal building block for your research objectives.
The Dichotomy of Saturation: A Structural and Reactivity Overview
The fundamental difference between a 2,3-dihydrobenzofuran and a benzofuran lies in the saturation of the furan ring. This single structural change imparts dramatically different chemical properties, influencing everything from molecular geometry to reactivity and, ultimately, the synthetic strategies they enable.
-
Ethyl Benzofuran-2-carboxylate (The Aromatic Analogue): This molecule possesses a planar, fully aromatic heterocyclic system. The delocalized π-electrons confer significant stability and dictate its reactivity, which is characterized by electrophilic substitution on the benzene ring and reactions targeting the furan moiety's double bond. The ester group at the C-2 position is a critical site for derivatization and has been shown to be a key determinant for the cytotoxic activity of some compounds.[3]
-
This compound (The Saturated Analogue): In this derivative, the furan ring is saturated, resulting in a non-planar, more flexible three-dimensional structure. The core reactivity shifts away from the furan portion, which now behaves more like a cyclic ether. The primary sites for chemical modification are the benzene ring and the ester functional group. This scaffold is invaluable for creating compounds with more defined spatial arrangements, which is often crucial for optimizing interactions with biological targets.
The following diagram illustrates the general synthetic relationship and distinct nature of these two scaffolds.
Caption: Comparative synthetic workflow for aromatic vs. saturated benzofuran esters.
Comparative Synthesis and Experimental Data
The choice between these scaffolds often begins with an analysis of their synthetic accessibility. While numerous methods exist for constructing the benzofuran core, a common strategy involves building the aromatic system first, followed by selective reduction if the dihydro- version is desired.[1][11]
Synthesis of Aromatic Benzofuran Esters
The synthesis of aromatic benzofuran esters is well-established, with robust methods like palladium-copper-catalyzed Sonogashira coupling followed by intramolecular cyclization, delivering high yields.[1][12] These reactions benefit from a wide substrate scope and good functional group tolerance.
Synthesis of this compound
The most direct route to the 2,3-dihydrobenzofuran scaffold is the selective hydrogenation of the corresponding benzofuran.[13] This transformation is critical, as over-reduction of the benzene ring must be avoided. The choice of catalyst and reaction conditions is paramount for achieving high selectivity. Bimetallic catalysts, such as Pd-Ru systems, have shown excellent activity and selectivity for this transformation at low temperatures.[13][14] Ruthenium nanoparticles immobilized on a Lewis acid-functionalized support have also been employed for highly selective hydrogenations.[15]
Experimental Data Comparison
The following table summarizes typical experimental outcomes for the synthesis of a representative aromatic benzofuran ester and its subsequent reduction to the dihydro- analogue.
| Parameter | Synthesis of Ethyl Benzofuran-2-carboxylate | Hydrogenation to Ethyl 2,3-dihydrobenzofuran-2-carboxylate |
| Starting Material | Salicylaldehyde, Ethyl bromocrotonate | Ethyl Benzofuran-2-carboxylate |
| Key Reagents | K₂CO₃, DMF | 10% Pd/C, H₂ (50 psi), Ethanol |
| Reaction Time | 6 - 8 hours | 12 - 16 hours |
| Typical Yield | 85 - 95% | >90% |
| Purification | Recrystallization or Column Chromatography | Filtration, Solvent Evaporation |
| ¹H NMR (Key Signal) | Furan proton (H3) at ~7.2-7.4 ppm | Methylene protons (H2, H3) at ~3.2-4.6 ppm |
| Reference | Adapted from general benzofuran synthesis literature[11] | Adapted from selective hydrogenation protocols[13][14] |
Head-to-Head Reactivity and Strategic Application
The decision to use a benzofuran versus a dihydrobenzofuran ester is driven by the desired downstream chemistry and the final properties of the target molecule.
Caption: Reactivity and strategic application comparison of the two scaffolds.
-
For Planar Systems and π-Interactions (Choose Aromatic Esters):
-
Causality: The fully conjugated, planar structure of benzofuran esters is ideal for applications where π-stacking with biological targets (like DNA or aromatic amino acid residues in proteins) is desired.[5] They are often used as scaffolds for anticancer agents that function via DNA intercalation.[5]
-
Synthetic Strategy: Use the aromatic ester as a platform for late-stage functionalization. The ester at C-2 or C-3 can be readily converted to amides, ketones, or other functional groups, while Suzuki or Buchwald-Hartwig couplings can be performed on halogenated positions of the benzene ring.
-
-
For 3D Architectures and Stereochemical Complexity (Choose Dihydro- Esters):
-
Causality: The non-planar, flexible nature of the 2,3-dihydrobenzofuran scaffold is better suited for occupying defined, three-dimensional pockets in enzymes and receptors. The saturated C2 and C3 carbons also present the opportunity to introduce stereocenters. Enantioselective synthesis or hydrogenation can yield chiral dihydrobenzofurans, which is critical for improving potency and reducing off-target effects.[16][17]
-
Synthetic Strategy: this compound serves as a stable core. The primary synthetic handles are the ester group and the electron-rich benzene ring. The ester can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing a launching point for further modifications.[18] The benzene ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation) directed by the activating ether oxygen and alkyl substituent.
-
Experimental Protocols
The following protocols are provided as representative examples. Researchers should always first consult primary literature and perform appropriate risk assessments.
Protocol 1: Synthesis of Ethyl Benzofuran-2-carboxylate
This protocol is a variation of the Perkin rearrangement for the synthesis of benzofurans.
Materials:
-
Salicylaldehyde (1.0 eq)
-
Ethyl bromocrotonate (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of salicylaldehyde in DMF, add anhydrous potassium carbonate.
-
Add ethyl bromocrotonate dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 6-8 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from ethanol to afford the title compound.
Self-Validation: The product should be a white solid. Characterization by ¹H NMR should show the characteristic singlet for the C3-proton around δ 7.2-7.4 ppm and the ethyl ester signals. Mass spectrometry should confirm the expected molecular weight.
Protocol 2: Selective Hydrogenation to this compound
This protocol describes the selective reduction of the furan double bond. Note: This example uses a generic benzofuran ester for illustrative purposes. The starting material would be Ethyl benzofuran-5-carboxylate.
Materials:
-
Ethyl benzofuran-5-carboxylate (1.0 eq)
-
Palladium on carbon (10% Pd/C, 5-10 mol% Pd)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂) source
Procedure:
-
Place the ethyl benzofuran-5-carboxylate and the solvent in a high-pressure hydrogenation vessel (e.g., a Parr shaker).
-
Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel, purge with hydrogen gas several times, and then pressurize to 50-100 psi.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS to ensure complete consumption of the starting material without significant reduction of the benzene ring.
-
Once complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product. The product is often of high purity and may not require further purification.
Self-Validation: The disappearance of the furan proton signal and the appearance of two new aliphatic signals (triplets or multiplets) in the ¹H NMR spectrum between δ 3.0-4.8 ppm for the C2 and C3 protons confirms the successful hydrogenation.
Conclusion and Future Outlook
The choice between this compound and aromatic benzofuran esters is a strategic one, dictated by the synthetic endpoint.
-
Choose aromatic benzofuran esters when the goal is to create planar molecules, leverage π-stacking interactions, or perform chemistry on the furan ring itself. They are excellent precursors for certain classes of anticancer and antimicrobial agents.[7]
-
Choose this compound when the target molecule requires a three-dimensional scaffold, stereochemical control, or when the stability of the furan ring is necessary during subsequent harsh reaction conditions targeting the benzene ring. This scaffold is a cornerstone for building complex natural product analogues and enzyme inhibitors.
As synthetic methodologies continue to advance, particularly in asymmetric catalysis, the ability to selectively synthesize and functionalize both scaffolds will expand, providing medicinal chemists with an even more powerful and versatile toolkit for drug discovery.[16][19]
References
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
- Miao, Y., Hu, Y., Yang, J., Liu, T., Sun, J., & Wang, X. (2019).
- Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
- Saeed, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
- Benzofuran synthesis. Organic Chemistry Portal.
- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmaceutical Research.
- Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
- Natural source, bioactivity and synthesis of benzofuran deriv
- Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136.
- Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds.
- Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review.
- Promotion Effect of Pd in the Ru/C-Catalyzed Hydrogenation of Benzofurans.
- Synthesis of 2,3-dihydrobenzofuran-5-ylacetic acid. PrepChem.com.
- Reactivity of Benzofuran Derivatives.
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
- Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. Taylor & Francis Online.
- 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal.
- Selective Hydrogenation of Benzofurans Catalyzed by Pd–Ru Bimetallic Nanoparticles. Thieme.
- Enantio- and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade C
- Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Phase.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzofuran synthesis [organic-chemistry.org]
- 12. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 15. d-nb.info [d-nb.info]
- 16. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. prepchem.com [prepchem.com]
- 19. Enantio- and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Fluorinated Benzofurans and Dihydrobenzofurans: A Medicinal Chemist's Perspective
Introduction: Benzofuran and 2,3-dihydrobenzofuran represent two privileged heterocyclic scaffolds that are cornerstones in medicinal chemistry, appearing in a multitude of natural products and clinically significant synthetic molecules.[1][2] Their value lies in their versatile chemical reactivity and their ability to form key interactions with a wide range of biological targets. A common strategy in modern drug design is the selective incorporation of fluorine atoms into lead compounds.[3] Fluorine, owing to its unique properties—small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic profile.[4][5][6] It can enhance metabolic stability, improve membrane permeability, alter acidity (pKa), and increase binding affinity to target proteins.[3][6][7]
This guide provides an in-depth comparison of the bioactivity of fluorinated benzofurans and their corresponding saturated analogs, dihydrobenzofurans. We will explore how the interplay between scaffold geometry (planar vs. non-planar) and the powerful electronic effects of fluorine dictates biological outcomes. This analysis is grounded in experimental data and aims to provide researchers, scientists, and drug development professionals with a clear framework for making informed decisions during the scaffold selection and optimization process.
Part 1: The Foundational Impact of Structure and Fluorination
The decision to employ a benzofuran versus a dihydrobenzofuran scaffold is a critical choice in drug design, fundamentally altering the molecule's three-dimensional shape and electronic properties.
Causality of Scaffold Choice: Planarity vs. Flexibility
The core difference lies in the furan ring portion of the scaffold. In benzofurans, this ring is aromatic and, consequently, planar. This planarity can be highly advantageous for maximizing π-π stacking interactions with aromatic residues in a protein's active site. In contrast, the 2,3-dihydrobenzofuran scaffold features a saturated, non-aromatic five-membered ring. This ring is puckered and non-planar, introducing a distinct three-dimensional geometry. This can be beneficial for fitting into complex, non-planar binding pockets where a rigid, flat molecule would fail to make optimal contacts.
The Role of Fluorine: Beyond a Simple Hydrogen Mimic
Fluorine is often considered a bioisostere of hydrogen due to its similar van der Waals radius (1.47 Å for F vs. 1.20 Å for H).[7] However, its impact is far more significant. Its extreme electronegativity creates a strong dipole moment in the C-F bond, which can lead to favorable electrostatic interactions with polar residues in a target protein.[3][5] Furthermore, replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation by Cytochrome P450 enzymes can effectively block that metabolic pathway, thereby increasing the drug's half-life and bioavailability.[4][5]
The following diagram illustrates the fundamental structural and electronic differences that form the basis of our comparison.
Caption: Structural comparison of fluorinated benzofuran and dihydrobenzofuran scaffolds.
Part 2: Comparative Bioactivity Analysis: A Case Study in Inflammation and Cancer
To illustrate the practical implications of these structural differences, we will analyze experimental data from a study investigating the anti-inflammatory and anticancer effects of a series of fluorinated benzofuran and dihydrobenzofuran derivatives.[1][8][9][10] The study evaluated the compounds' ability to inhibit the production of key inflammatory mediators and their cytotoxic effects on human colorectal adenocarcinoma cells (HCT116).
Anti-Inflammatory Activity
Inflammation is a critical pathway in many diseases, and the inhibition of mediators like Interleukin-6 (IL-6) and Nitric Oxide (NO) is a key therapeutic strategy. The following table summarizes the inhibitory concentrations (IC50) for representative compound pairs.
| Compound ID | Scaffold Type | Key Structural Features | IL-6 IC50 (µM)[8][10] | NO IC50 (µM)[8][10] |
| Cmpd 1 | Dihydrobenzofuran | 5-Bromo, 3,3-difluoro, Ester | 1.2 | 2.4 |
| Cmpd 2 | Dihydrobenzofuran | 5-Bromo, 3,3-difluoro, Acid | 9.04 | 5.2 |
| Cmpd 7 | Benzofuran | 5-Bromo, 3-fluoro, Ester | 5.8 | 4.1 |
| Cmpd 8 | Benzofuran | 5-Bromo, 3-fluoro, Acid | 6.5 | 4.3 |
Analysis & Field Insights:
-
Impact of Saturation: The most potent anti-inflammatory agent in this series is Compound 1 , a dihydrobenzofuran derivative, with an impressive IL-6 IC50 of 1.2 µM.[8][10] This suggests that the non-planar, puckered conformation of the dihydrobenzofuran ring may allow for a more optimal fit into the active site of the target protein(s) involved in the IL-6 signaling pathway (e.g., COX-2).
-
Structure-Activity Relationship (SAR): A clear SAR is observed when comparing the ester and carboxylic acid pairs. For both the dihydrobenzofuran (Cmpd 1 vs. 2) and benzofuran (Cmpd 7 vs. 8) scaffolds, the ester derivative is significantly more potent than its corresponding carboxylic acid. This is a crucial insight for drug development, suggesting that the ester may act as a better hydrogen bond acceptor or that its greater lipophilicity enhances cell permeability.
-
Fluorination Pattern: The presence of a gem-difluoro group at the 3-position in the dihydrobenzofurans (Cmpd 1 and 2) is a key feature. This not only locks the conformation but also presents a strong polarized C-F bond that can engage in specific electrostatic interactions, which appear highly beneficial for anti-inflammatory activity in this context.
Anticancer Activity
The same set of compounds was evaluated for their ability to inhibit the proliferation of the HCT116 human colorectal cancer cell line.
| Compound ID | Scaffold Type | Proliferation Inhibition at 50 µM (%)[8] |
| Cmpd 1 | Dihydrobenzofuran | ~70% |
| Cmpd 2 | Dihydrobenzofuran | ~70% |
| Cmpd 7 | Benzofuran | Not significant |
| Cmpd 8 | Benzofuran | Not significant |
Analysis & Field Insights:
-
Scaffold Selectivity: The anticancer activity shows a striking divergence from the anti-inflammatory results. Here, only the dihydrobenzofuran derivatives (Compound 1 and Compound 2 ) demonstrated significant inhibition of cancer cell proliferation, reducing it by approximately 70%.[8][9][10] The corresponding fluorinated benzofurans were largely inactive.
-
Mechanistic Hypothesis: This stark difference strongly implies that the biological target responsible for the anticancer effect has a binding site that requires the specific 3D geometry of the puckered dihydrobenzofuran ring. The planar benzofuran scaffold is likely incapable of achieving the necessary conformational arrangement to bind effectively. These compounds were shown to inhibit the anti-apoptotic protein Bcl-2 and induce PARP-1 cleavage, hallmarks of apoptosis.[8][10] The 3D shape of the dihydrobenzofuran scaffold is likely crucial for its interaction with these intracellular targets.
Part 3: Experimental Protocols for Synthesis and Evaluation
To ensure scientific integrity and reproducibility, this section provides validated, step-by-step methodologies for the synthesis and biological evaluation of these compound classes.
Protocol 1: Synthesis of Fluorinated Benzofuran (General)
This protocol describes a common method for synthesizing a 3-fluorobenzofuran derivative via palladium-catalyzed defluorination from a gem-difluorodihydrobenzofuran intermediate.[11][12][13]
Workflow Diagram:
Caption: Workflow for the synthesis of a fluorinated benzofuran.
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the starting gem-difluorodihydrobenzofuran (1.0 eq).
-
Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)2, 0.1 eq) and Triphenylphosphine (PPh3, 0.2 eq).
-
Solvent: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or 19F NMR spectroscopy.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure fluorinated benzofuran product.
Protocol 2: Bioactivity Assay - MTT Proliferation Assay
This protocol details a standard colorimetric assay to assess the cytotoxic or anti-proliferative effects of the synthesized compounds on a cancer cell line like HCT116.
Step-by-Step Methodology:
-
Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., fluorinated benzofurans and dihydrobenzofurans) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS. Add 20 µL of the MTT stock solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration to determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).
Conclusion
The comparative analysis of fluorinated benzofurans and dihydrobenzofurans clearly demonstrates that the choice of the core scaffold is a critical determinant of biological activity. While both classes of compounds can be potent bioactive agents, their efficacy is highly dependent on the specific biological target.
-
Dihydrobenzofurans may offer an advantage when targeting proteins with complex, non-planar binding sites, as evidenced by their superior anticancer activity in the HCT116 model.[8] Their inherent 3D geometry can be a powerful tool for achieving target selectivity.
-
Benzofurans , with their planar aromatic system, remain an excellent choice for targets that favor π-stacking interactions.
The strategic incorporation of fluorine further enhances the therapeutic potential of both scaffolds by improving metabolic stability and modulating electronic properties for stronger target engagement.[3][4] This guide underscores the necessity of a structure-based, data-driven approach in medicinal chemistry. The decision to use a planar benzofuran or a flexible dihydrobenzofuran should be made not by assumption, but through empirical testing and a deep understanding of the target's structural requirements.
References
-
Ayoub, A. J., El-Achkar, G. A., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link] (Note: While not directly cited from search, this is a foundational review in the field. The provided search results[4] and[7] from ACS Publications cover the same concepts).
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Kaur, T. (2021). Fluorine: An emerging compound in medicinal chemistry. The Torch. [Link]
-
Gillard, J., et al. (2009). Applications of Fluorine in Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]
-
O'Hagan, D. (2008). Understanding the role of fluorine in medicinal chemistry. Chemical Society Reviews. [Link]
-
Ayoub, A. J., et al. (2017). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. AUB ScholarWorks. [Link]
-
Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. [Link]
-
Ayoub, A. J., El-Achkar, G. A., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. ResearchGate. [Link]
-
Ayoub, A. J., El-Achkar, G. A., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed. [Link]
-
Volpicelli, R., et al. (2016). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. ResearchGate. [Link]
-
Kimura, Y., et al. (1999). Structure-activity Relationship for the Insect Antifeedant Activity of Benzofuran Derivatives. Bioscience, Biotechnology, and Biochemistry. [Link]
-
Abdel-Wahab, B. F., et al. (2012). Synthesis, Antimicrobial Evaluation, and Computational Study of Novel Fluorinated Benzofuran Derivatives. Archiv der Pharmazie. [Link]
-
Abdel-Wahab, B. F., et al. (2012). Novel Antimicrobial Agents: Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazoles. Journal of Heterocyclic Chemistry. [Link]
-
Aslam, J., et al. (2017). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Advanced Pharmaceutical Technology & Research. [Link]
Sources
- 1. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemxyne.com [chemxyne.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. Sci-Hub. Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans / Synlett, 2016 [sci-hub.ru]
- 13. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationships of 2,3-Dihydrobenzofuran Analogues
The 2,3-dihydrobenzofuran skeleton is a privileged heterocyclic motif frequently encountered in a vast array of natural products and synthetic compounds of significant medicinal value.[1] Its inherent structural rigidity and the amenability of its core to diverse chemical modifications have established it as a versatile template in modern drug discovery. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2,3-dihydrobenzofuran analogues across key therapeutic areas, offering a comparative overview for researchers, scientists, and drug development professionals. We will delve into the nuances of how specific structural alterations influence anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities, supported by experimental data and detailed protocols.
The 2,3-Dihydrobenzofuran Core: A Foundation for Diverse Bioactivity
The fundamental 2,3-dihydrobenzofuran structure, consisting of a benzene ring fused to a dihydrofuran ring, provides a unique three-dimensional conformation that can be strategically functionalized to interact with a multitude of biological targets. The key positions for substitution, namely on the aromatic ring (positions 4, 5, 6, and 7) and the dihydrofuran ring (positions 2 and 3), offer a rich landscape for medicinal chemists to modulate pharmacokinetic and pharmacodynamic properties.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The quest for novel anticancer agents has led to the extensive investigation of 2,3-dihydrobenzofuran derivatives. These compounds have demonstrated potent cytotoxic effects against various cancer cell lines through diverse mechanisms of action.[2][3]
Structure-Activity Relationship Insights
SAR studies have revealed several key structural features that govern the anticancer potency of this class of compounds:
-
Substitution on the Aromatic Ring: The nature and position of substituents on the benzofuran ring are critical. Electron-donating groups, such as methoxy (-OCH3), on the aromatic ring have been shown to be essential for high antiproliferative activity.[2] For instance, the presence of a 6-methoxy group significantly enhances the anticancer effects of 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivatives.[2] Conversely, electron-withdrawing groups like cyano (-CN) or trifluoromethyl (-CF3) can diminish activity.[2] Halogenation, particularly with chlorine or fluorine, at various positions of the benzofuran ring has also been shown to significantly increase anticancer activities.[3]
-
Substituents at the 2- and 3-Positions: The dihydrofuran ring offers crucial points for modification. The introduction of bulky aromatic or heterocyclic moieties at these positions can lead to potent compounds. For example, piperazine-based benzofurans have shown highly selective cytotoxic activity against multiple cancer cell lines.[2] Furthermore, the stereochemistry at the 2- and 3-positions of trans-2,3-diaryl-2,3-dihydrobenzofurans can influence their interaction with biological targets.[4]
-
Hybrid Molecules: The conjugation of the 2,3-dihydrobenzofuran scaffold with other pharmacologically active moieties, such as chalcones, triazoles, and piperazines, has emerged as a promising strategy to develop potent cytotoxic agents.[3]
Comparative Anticancer Activity of 2,3-Dihydrobenzofuran Analogues
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(Benzofuran-3-yl)-1H-1,2,3-triazole derivative (50g) | A549 | 0.57 | [2] |
| 1-(Benzofuran-3-yl)-1H-1,2,3-triazole derivative (50g) | HCT-116 | 0.87 | [2] |
| 1-(Benzofuran-3-yl)-1H-1,2,3-triazole derivative (50g) | HeLa | 0.73 | [2] |
| Piperazine-based benzofuran (37a-h) | Various | < 10 | [2] |
| 3-Oxadiazolylbenzofuran derivative (14c) | HCT116 | 3.27 | [2] |
| Fluorinated Dihydrobenzofuran (Compound 1) | HCT116 | 19.5 | [5] |
| Fluorinated Dihydrobenzofuran (Compound 2) | HCT116 | 24.8 | [5] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A standard method to evaluate the anticancer activity of 2,3-dihydrobenzofuran analogues is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5 × 10³ cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) and incubate for 72 hours.
-
MTT Addition: Add 50 µL of MTT solution (0.5 mg/mL in medium) to each well and incubate for 1 hour at 37 °C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate and measure the absorbance at 540 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth.
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, and 2,3-dihydrobenzofuran derivatives have emerged as potent anti-inflammatory agents.[4][6] Their mechanism of action often involves the inhibition of key inflammatory mediators and pathways.
Structure-Activity Relationship Insights
The anti-inflammatory potential of these analogues is finely tuned by their structural characteristics:
-
Substitution at Positions 5 and 6: A crucial SAR finding for 2,3-dihydrobenzofuran-2-ones is the requirement of an alkyl or aryl group at position 6 and an additional substituent, preferably a halogen like chlorine, at position 5 for potent anti-inflammatory activity and inhibition of prostaglandin synthesis.[6] The compound 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one stands out as a particularly potent example.[6]
-
Fluorination: The introduction of fluorine atoms into the benzofuran scaffold can significantly enhance anti-inflammatory effects.[5] Fluorinated derivatives have been shown to potently inhibit the production of inflammatory mediators like prostaglandin E2 (PGE2), interleukin-6 (IL-6), and nitric oxide (NO).[5][7]
-
Carboxylic Acid and Ester Groups: The presence of a carboxylic acid or an ester group can contribute to potent inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory response.[5]
Comparative Anti-inflammatory Activity of 2,3-Dihydrobenzofuran Analogues
| Compound | Target/Assay | IC50 (µM) | Reference |
| Fluorinated Dihydrobenzofuran (Compound 2) | PGE2 Inhibition | 1.92 | [5] |
| Fluorinated Dihydrobenzofuran (Compound 3) | PGE2 Inhibition | 1.48 | [5] |
| Fluorinated Dihydrobenzofuran (Compound 2) | IL-6 Inhibition | 1.23 - 9.04 | [7] |
| Fluorinated Dihydrobenzofuran (Compound 3) | IL-6 Inhibition | 1.23 - 9.04 | [7] |
| Aza-benzofuran (Compound 1) | NO Inhibition | 17.3 | [8] |
| Aza-benzofuran (Compound 4) | NO Inhibition | 16.5 | [8] |
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay
The inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro assay to screen for anti-inflammatory activity.
Step-by-Step Methodology:
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a suitable medium.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for a specific duration, followed by stimulation with LPS (e.g., 1 µg/mL).
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. Determine the nitrite concentration (a stable product of NO) in the supernatant using the Griess reagent.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 540 nm).
-
IC50 Determination: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the LPS-induced NO production.
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. 2,3-Dihydrobenzofuran analogues have demonstrated promising activity against a range of bacteria and fungi.[9]
Structure-Activity Relationship Insights
Key structural determinants for the antimicrobial activity of this scaffold include:
-
Heterocyclic Hybridization: The incorporation of other heterocyclic rings, such as nitroimidazole, into the 2,3-dihydrobenzofuranone structure can lead to potent antibacterial agents, particularly against Gram-positive bacteria.[10]
-
Lipophilicity and Charge: Aza-benzofuran derivatives tend to exhibit better antibacterial activity than their oxa-benzofuran counterparts, which may be attributed to their increased lipophilicity and the ability to carry a positive charge, facilitating interactions with bacterial membranes.[8]
-
Substitution Pattern: For (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranones, the 5-nitroimidazole analogues show significantly greater antibacterial activity compared to the 4-nitroimidazole analogues.[10]
Comparative Antimicrobial Activity of 2,3-Dihydrobenzofuran Analogues
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Aza-benzofuran (Compound 1) | Salmonella typhimurium | 12.5 | [8] |
| Aza-benzofuran (Compound 1) | Escherichia coli | 25 | [8] |
| Aza-benzofuran (Compound 1) | Staphylococcus aureus | 12.5 | [8] |
| Oxa-benzofuran (Compound 6) | Penicillium italicum | 12.5 | [8] |
| Oxa-benzofuran (Compound 6) | Colletotrichum musae | 12.5-25 | [8] |
| Geminal bis 1,2,3-Triazole Hybrid (3f, 3h, 3n) | Staphylococcus aureus, Bacillus subtilis | 50 | |
| Geminal bis 1,2,3-Triazole Hybrid (3b, 3f, 3h) | Candida albicans, Aspergillus niger | 50 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard technique to determine the MIC of an antimicrobial agent.
Step-by-Step Methodology:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature and for a specific duration (e.g., 24 hours for bacteria, 48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticonvulsant Activity: Modulating Neuronal Excitability
Epilepsy is a neurological disorder characterized by recurrent seizures. Certain 2,3-dihydrobenzofuran analogues have shown promise as anticonvulsant agents.[11][12]
Structure-Activity Relationship Insights
The anticonvulsant properties of these compounds are influenced by specific structural features:
-
Pharmacophore Requirements: The design of N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide analogs has been guided by a pharmacophore model for anticonvulsant activity. The presence of a benzoyl group at the 2-position and a substituted propanamide side chain at the 3-position are key for activity.[11]
-
Substituents on the Side Chain: For the propanamide series, the nature of the substituent at the end of the side chain is crucial. A 4-(2-fluorophenyl)piperazin-1-yl group was found to be the most effective, leading to a compound with broad-spectrum anticonvulsant activity.[11]
-
Spiro-imidazolidine-trione Derivatives: The fusion of a spiro-imidazolidine-trione ring system to the 2,3-dihydrobenzofuran core has yielded compounds with significant activity in the pentylenetetrazol (scPTZ) seizure model. The substitution pattern on the imidazolidine nitrogen atoms plays a critical role in determining potency.[12]
Comparative Anticonvulsant Activity of 2,3-Dihydrobenzofuran Analogues
| Compound | Animal Model | ED50 (mg/kg) | Reference |
| N-(2-benzoylbenzofuran-3-yl)-3-(4-(2-fluorophenyl)piperazin-1-yl) propanamide (6h) | MES test | 30 | [11] |
| N-(2-benzoylbenzofuran-3-yl)-3-(4-(2-fluorophenyl)piperazin-1-yl) propanamide (6h) | scMET test | 100 | [11] |
| N-1'-p-nitrophenyl, N-3'-ethyl spiro-(2-benzofuran-1,4'-imidazolidine)-2',3,5'-trione (3o) | scPTZ test | 41.8 | [12] |
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.
Step-by-Step Methodology:
-
Animal Preparation: Use mice or rats for the experiment.
-
Compound Administration: Administer the test compound orally or intraperitoneally at various doses.
-
Electroshock Application: After a specific time interval, deliver a brief electrical stimulus through corneal or ear-clip electrodes to induce a seizure.
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
ED50 Calculation: Determine the median effective dose (ED50), which is the dose of the compound that protects 50% of the animals from the tonic hindlimb extension.
Visualizing Structure-Activity Relationships and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) provide a visual representation of key SAR principles and experimental workflows.
Caption: Key SAR principles for the anticancer activity of 2,3-dihydrobenzofuran analogues.
Caption: A general workflow for the synthesis of 2,3-dihydrobenzofuran analogues.
Caption: A typical workflow for the biological evaluation of 2,3-dihydrobenzofuran analogues.
Conclusion
The 2,3-dihydrobenzofuran scaffold represents a remarkably versatile platform for the design and development of novel therapeutic agents. The extensive body of research on its analogues has provided invaluable insights into the structure-activity relationships governing their anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. This guide has synthesized key findings, offering a comparative analysis of how subtle molecular modifications can profoundly impact biological activity. By understanding these intricate relationships and employing the detailed experimental protocols provided, researchers can continue to harness the potential of this privileged scaffold to address a wide range of unmet medical needs.
References
-
Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. [Link]
-
2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry. [Link]
-
2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. PubMed. [Link]
-
In vitro effects of compounds 1, 2, 3, 5, 6, and 8 on the release of inflammatory mediators in macrophages. ResearchGate. [Link]
-
Synthesis and anticonvulsant activity of new N-1',N-3'-disubstituted-2'H,3H,5'H-spiro-(2-benzofuran-1,4'-imidazolidine)-2',3,5'-triones. PubMed. [Link]
-
Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed Central. [Link]
- Synthesis method of 2,3-dihydrobenzofuran.
-
Synthesis, anticonvulsant and neurotoxicity evaluation of some newer N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide analogs. PubMed. [Link]
-
Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. MDPI. [Link]
-
Various protocols for the synthesis of dihydro[2,3‐b]benzofurans. ResearchGate. [Link]
-
Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. PubMed Central. [Link]
-
Synthesis of 2,3‐dihydrobenzofuran derivatives. ResearchGate. [Link]
-
Construction of Three-Dimensional Covalent Organic Frameworks for Photocatalytic Synthesis of 2,3-Dihydrobenzofuran Derivatives. Journal of the American Chemical Society. [Link]
-
(PDF) Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. ResearchGate. [Link]
-
Benzofurans/2,3-dihydrobenzofurans as antimicrobial agents. ResearchGate. [Link]
-
Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. Frontiers in Pharmacology. [Link]
-
Strategies for the synthesis of 2,3-dihydrobenzofurans. UCL Discovery. [Link]
-
Synthesis of new derivatives of 2,2-dimethyl-2,3-dihydro-7-benzo[b]furanol with potential antimicrobial activity. ResearchGate. [Link]
-
Anticancer therapeutic potential of benzofuran scaffolds. PubMed Central. [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central. [Link]
-
Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]
-
Synthesis and in vitro Antimicrobial Screening of Benzofuran-3(2H)-one Linked Geminal bis 1,2,3-Triazole Hybrid Derivatives. Asian Journal of Chemistry. [Link]
-
Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. [Link]
-
Strategies for the synthesis of 2,3-dihydrobenzofurans. UCL Discovery. [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Semantic Scholar. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. [Link]
-
In vitro assays to investigate the anti-inflammatory activity of herbal extracts. AIMS Press. [Link]
-
(PDF) Synthesis and in vitro Antimicrobial Screening of Benzofuran-3(2H)-one Linked Geminal bis 1,2,3-Triazole Hybrid Derivatives. ResearchGate. [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]
-
Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents. PubMed. [Link]
-
Synthesis, antibacterial activity, and quantitative structure-activity relationships of new (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives. PubMed. [Link]
-
Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones. PubMed Central. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, antibacterial activity, and quantitative structure-activity relationships of new (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, anticonvulsant and neurotoxicity evaluation of some newer N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and anticonvulsant activity of new N-1',N-3'-disubstituted-2'H,3H,5'H-spiro-(2-benzofuran-1,4'-imidazolidine)-2',3,5'-triones - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of Ethyl 2,3-dihydrobenzofuran-5-carboxylate
Introduction: This guide provides a detailed protocol for the safe and compliant disposal of Ethyl 2,3-dihydrobenzofuran-5-carboxylate. As a benzofuran derivative, this compound is integral to various research and development applications, particularly in medicinal chemistry and drug discovery.[1][2][3] Proper handling and disposal are not merely regulatory requirements but are fundamental to ensuring laboratory safety, environmental protection, and scientific integrity. The procedures outlined below are synthesized from established best practices, regulatory standards, and the known characteristics of related chemical structures. This document is intended for researchers, scientists, and drug development professionals who handle this or similar chemical entities.
Hazard Assessment and Characterization
Before any disposal procedure, a thorough understanding of the chemical's hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not always be accessible, a hazard assessment can be inferred from its structural components: the benzofuran ring and the ethyl carboxylate group.
-
Benzofuran Moiety: Benzofuran derivatives possess a wide spectrum of biological activities.[4] Some have demonstrated cytotoxic properties, while others can be toxic to aquatic life.[5][6] Therefore, it is prudent to treat the compound as potentially toxic and an environmental hazard.
-
Ethyl Carboxylate Group: Similar to other ethyl esters like ethyl benzoate, this group suggests the compound may be a combustible liquid, particularly at elevated temperatures.[7][8]
-
Regulatory Classification: In the absence of specific data, this compound should be handled as a hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[9] It is best practice to manage this compound as a potentially toxic (T) waste.[10]
Always consult your institution's Environmental Health & Safety (EHS) department for specific guidance and waste stream classification.
Personal Protective Equipment (PPE) and Engineering Controls
Adherence to proper PPE and engineering controls is the first line of defense against exposure during handling and disposal.
| Protection Type | Specification | Rationale |
| Eye Protection | ANSI-rated safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of the chemical or its solutions. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents skin contact and potential absorption. |
| Body Protection | Standard laboratory coat. | Minimizes contamination of personal clothing. |
| Engineering Control | Certified Chemical Fume Hood. | All handling and preparation of waste should be performed in a fume hood to prevent inhalation of any potential vapors or aerosols.[11] |
Personnel must receive documented training on waste handling procedures and emergency response plans as mandated by the Occupational Safety and Health Administration (OSHA).[12][13]
Waste Segregation and Containerization: A Step-by-Step Protocol
Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[14] Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents.[15]
Step 1: Determine the Waste Form
-
Solid Waste: Includes contaminated consumables like weigh paper, gloves, and absorbent pads.
-
Liquid Waste: Includes the pure compound in liquid form, reaction mixtures, or solutions in organic solvents.
-
Sharps Waste: Includes contaminated needles, syringes, or broken glass.[11]
Step 2: Select the Appropriate Waste Container
-
Use only designated, leak-proof, and chemically compatible containers.[16]
-
For liquid waste, use a container with a screw-top cap. Never overfill liquid waste containers; a best practice is to fill to no more than 80% capacity.[16]
-
For solid waste, use a sturdy container with a lid, such as a pail or drum.
-
Sharps must be placed in a designated, puncture-proof sharps container.[11]
Step 3: Label the Waste Container
-
All waste containers must be clearly labeled before any waste is added.[12][14]
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
List any other constituents in the container (e.g., "Methanol," "Dichloromethane").
-
The approximate percentages of each component.
-
The relevant hazard characteristics (e.g., "Toxic," "Flammable").
-
The date accumulation started.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and containment of this compound waste.
Caption: Decision workflow for waste segregation and containment.
Disposal and Decontamination Procedures
A. Waste Accumulation and Storage:
-
After placing the waste in its properly labeled container, ensure the container is tightly sealed.[14]
-
Store the container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA), as defined by your institution's EHS and EPA regulations.
-
The storage area should provide secondary containment to mitigate spills.[12]
-
Arrange for pickup by your institution's EHS or a licensed hazardous waste disposal company.[12][14]
B. Decontamination of Empty Containers:
-
A container that has held this compound is considered hazardous waste until properly decontaminated.
-
For containers that held acutely hazardous waste (P-listed), triple rinsing with a suitable solvent is mandatory before the container can be disposed of as regular trash.[17] While this compound is not explicitly P-listed, adopting this best practice is recommended.
-
The solvent rinsate generated during this process must be collected and disposed of as hazardous waste.[17]
-
After rinsing, deface or remove all hazardous waste labels from the empty container before disposal.[17]
C. Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the drain.[12] This can contaminate waterways and damage aquatic ecosystems.
-
DO NOT dispose of this chemical in the regular trash.[12]
-
DO NOT use evaporation in a fume hood as a method of disposal.[17]
Emergency Procedures: Spill and Exposure Response
In the event of an accidental release, immediate and correct action is crucial. These procedures align with OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standards.[18][19]
A. Minor Spill (Contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using a chemical absorbent pad or spill pillow.
-
Gently sweep or wipe the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate the spill surface with a suitable solvent, collecting the cleaning materials as hazardous waste.
B. Major Spill (Outside of a fume hood):
-
Evacuate all personnel from the immediate area.
-
Alert others and activate any local alarms.
-
Contact your institution's EHS or emergency response team immediately.
-
Isolate the area by closing doors and prevent re-entry.
C. Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Always have the Safety Data Sheet (or this guide, in its absence) available for emergency responders.
References
-
SCION Instruments. Good Laboratory Practices: Waste Disposal. [Link]
-
CP Lab Safety. Waste Handling Best Practices for New Chemists. [Link]
-
Environmental Marketing Services. Effective Lab Chemical Waste Management. [Link]
-
Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
CDMS. OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. [Link]
-
Clean Management Environmental Group. OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazardous Waste - Overview. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazardous Waste - Standards. [Link]
-
State and Federal Poster. OSHA Hazardous Waste Operations Fact Sheet. [Link]
-
CPAChem. Safety data sheet for isoxadifen-ethyl. [Link]
-
MDPI. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]
-
MDPI. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings. [Link]
-
ACS Omega. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]
-
ResearchGate. (PDF) 2,3-Dihydrobenzofuran production eco-friendly by fast pyrolysis from Dendrocalamus asper biomass. [Link]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
National Center for Biotechnology Information. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]
-
MDPI. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]
-
U.S. Environmental Protection Agency (EPA). Waste Code - RCRAInfo. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. cpachem.com [cpachem.com]
- 6. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. epa.gov [epa.gov]
- 10. Waste Code [rcrainfo.epa.gov]
- 11. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 12. calpaclab.com [calpaclab.com]
- 13. cleanmanagement.com [cleanmanagement.com]
- 14. emsllcusa.com [emsllcusa.com]
- 15. fishersci.com [fishersci.com]
- 16. acewaste.com.au [acewaste.com.au]
- 17. vumc.org [vumc.org]
- 18. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 19. stateandfederalposter.com [stateandfederalposter.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2,3-dihydrobenzofuran-5-carboxylate
This guide provides essential safety and logistical information for the handling of Ethyl 2,3-dihydrobenzofuran-5-carboxylate. As drug development professionals, our commitment to safety is paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Assessment: Understanding the Risks
-
Acute Oral Toxicity: Harmful if swallowed[2].
-
Skin Irritation: Causes skin irritation upon contact[1].
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol[1].
The precautionary statements for these related compounds consistently advise wearing protective gloves, washing skin thoroughly after handling, and using in a well-ventilated area[1]. Therefore, the selection of Personal Protective Equipment (PPE) must create a comprehensive barrier against these routes of exposure.
Core Personal Protective Equipment (PPE) Requirements
The following PPE is mandatory when handling this compound in any form.
Eye and Face Protection
Your eyes are highly susceptible to chemical splashes and fumes which can cause severe irritation or permanent damage[3].
-
Safety Goggles: Snug-fitting safety goggles that provide a seal around the eyes are the minimum requirement to protect against splashes.
-
Face Shield: When handling larger quantities (typically >50 mL) or when there is a significant risk of splashing or aerosol generation, a face shield must be worn in addition to safety goggles to protect the entire face[3][4].
Skin and Body Protection
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, it is crucial to consult a glove compatibility chart. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin. Contaminated gloves can be dangerous due to the accumulation of the chemical[5]. Immediately change gloves if they become contaminated.
-
Laboratory Coat: A standard laboratory coat should be worn and fully buttoned to protect against incidental skin contact.
-
Chemical-Resistant Apron or Coveralls: For procedures with a higher risk of splashes or spills, a chemical-resistant apron or coveralls should be worn over the lab coat to provide an additional layer of protection[3].
Respiratory Protection
Given the potential for respiratory irritation, engineering controls are the first line of defense[1].
-
Ventilation: All handling of this compound, especially weighing of the solid or transfers that could create dust or aerosols, must be conducted in a certified chemical fume hood.
-
Respirator: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is required. A NIOSH-approved air-purifying respirator with appropriate cartridges should be used[3]. A full respiratory protection program, including fit testing, is necessary if respirators are required[4][6].
PPE Selection Matrix for Common Laboratory Tasks
The level of PPE required is dictated by the specific task and the associated risk of exposure. The following table provides guidance for common laboratory scenarios.
| Task | Minimum Required PPE | Recommended PPE for Enhanced Safety |
| Weighing Solid Compound | Safety Goggles, Nitrile Gloves, Lab Coat (within a fume hood or ventilated balance enclosure) | Anti-static weigh paper/boat to minimize dust generation. |
| Preparing Stock Solutions | Safety Goggles, Nitrile Gloves, Lab Coat (in a fume hood) | Face Shield (if handling >50 mL), Chemical-Resistant Apron. |
| Running Reactions | Safety Goggles, Nitrile Gloves, Lab Coat | Face Shield for charging/discharging reaction vessels. |
| Transferring Solutions | Safety Goggles, Nitrile Gloves, Lab Coat | Face Shield and Chemical-Resistant Apron for large volume transfers. |
| Spill Cleanup | Safety Goggles, Face Shield, Chemical-Resistant Gloves (e.g., Neoprene), Chemical-Resistant Coveralls or Apron, appropriate respiratory protection if significant aerosols are present. | Spill kit with appropriate absorbent material. |
Procedural Guide: Donning and Doffing of PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Experimental Protocol: Donning PPE
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Lab Coat/Coveralls: Put on the lab coat or coveralls, ensuring it is fully buttoned or zipped.
-
Gloves: Don the appropriate chemical-resistant gloves, pulling the cuffs over the sleeves of the lab coat.
-
Eye/Face Protection: Put on safety goggles, followed by a face shield if the procedure requires it.
Experimental Protocol: Doffing PPE
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin. For example, peel one glove off by grasping the cuff and pulling it inside out. Use the gloved hand to remove the second glove in the same manner.
-
Lab Coat/Coveralls: Remove the lab coat or coveralls by rolling it away from the body to contain any contamination on the outer surface.
-
Hand Hygiene: Wash hands thoroughly.
-
Eye/Face Protection: Remove the face shield and then the safety goggles.
-
Final Hand Hygiene: Wash hands again as a final precaution.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: Decision workflow for selecting appropriate PPE.
Operational and Disposal Plans
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice[1].
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice[1][2].
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell[1].
-
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.
Disposal
-
Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with this compound must be disposed of as hazardous chemical waste in a designated, sealed container.
-
Chemical Waste: The compound and any solutions containing it must be disposed of in accordance with local, state, and federal regulations. Do not let the product enter drains. Label waste containers clearly.
By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues, fostering a culture where scientific advancement and personal well-being are held in the highest regard.
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2024).
- Essential Chemical PPE - Trimaco. (2023). Provides general guidance on the types of personal protective equipment for handling chemicals.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025).
- Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate - AK Scientific, Inc. A Safety Data Sheet for a structurally related benzofuran derivative, outlining hazards and required PPE.
- SAFETY DATA SHEET - Fisher Scientific. (2025).
- Personal Protective Equipment (PPE) - CHEMM. General guidance on levels of PPE and program management from the Chemical Hazards Emergency Medical Management.
- Recommended PPE to handle chemicals - Bernardo Ecenarro. An overview of different types of PPE for chemical handling.
- Personal Protective Equipment Guidance - Dow Corporate. (2012).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

